Bcl-2-IN-14

Catalog No.
S12857221
CAS No.
M.F
C37H31N5O5S
M. Wt
657.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bcl-2-IN-14

Product Name

Bcl-2-IN-14

IUPAC Name

N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide

Molecular Formula

C37H31N5O5S

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44)

InChI Key

OXLAADCWAXTEIX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-]

Established BCL-2 Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Since information on Bcl-2-IN-14 is unavailable, the following table summarizes the mechanisms of well-characterized BCL-2 family inhibitors for reference. These share the common function of inducing apoptosis by antagonizing anti-apoptotic proteins.

Inhibitor Name Primary Target(s) Mechanism of Action Key Clinical/Experimental Notes
Venetoclax (ABT-199) BCL-2 Selective BH3-mimetic; disrupts BCL-2 interaction with pro-apoptotic proteins (e.g., BIM, BAX), triggering mitochondrial apoptosis [1] [2] [3]. Approved for CLL/AML; avoids thrombocytopenia associated with BCL-XL inhibition [2] [3].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w BH3-mimetic; inhibits multiple anti-apoptotic proteins to promote apoptosis [2] [3]. Dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets [2] [3].
Obatoclax MCL-1, others (pan-inhibitor) BH3-mimetic; broadly inhibits several anti-apoptotic BCL-2 family members [4]. Evaluated in clinical studies; mentioned in context of targeting MCL-1 [4].
ABT-737 BCL-2, BCL-XL, BCL-w Precursor to navitoclax; high-affinity BH3-mimetic used in laboratory research [2] [3]. Not suitable for clinical trials due to unfavorable pharmacologic properties [3].

The core mechanism shared by BH3-mimetics is to bind the hydrophobic groove of anti-apoptotic BCL-2 family proteins, displacing pro-apoptotic proteins and initiating mitochondrial apoptosis [1] [2] [5]. The diagram below illustrates this process.

G Stress Cellular Stress (DNA damage, cytokine deprivation) BH3_only BH3-only Proteins Activation (e.g., BIM, PUMA, BID) Stress->BH3_only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3_only->AntiApoptotic Binds and neutralizes ProApoptotic Pro-apoptotic Effectors (BAX, BAK) AntiApoptotic->ProApoptotic In healthy state sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Oligomerizes and activates Apoptosis Caspase Activation & Apoptosis MOMP->Apoptosis Cytochrome c release BH3_mimetic BH3-mimetic Inhibitor BH3_mimetic->AntiApoptotic Mimics BH3-only proteins

Key Experimental Approaches for BCL-2 Inhibitors

To determine the mechanism of action for a BCL-2 inhibitor like this compound, researchers typically employ several key methodologies. Here are common protocols based on studies of known inhibitors [1] [2] [6]:

  • In Vitro Cell Viability and Apoptosis Assays

    • Protocol: Treat sensitive cell lines (e.g., leukemia, lymphoma) with the compound. Measure cell viability using MTT or CellTiter-Glo assays. Quantify apoptosis via flow cytometry using Annexin V/propidium iodide staining or caspase-3/7 activity assays [1] [6].
    • Rationale: Confirms the compound's primary cytotoxic effect and its ability to induce programmed cell death.
  • Protein-Protein Interaction Studies

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Used to quantify binding affinity (KD) between the inhibitor and purified anti-apoptotic BCL-2 family proteins [2].
    • Co-immunoprecipitation (Co-IP): Treat cells, lyse, and immunoprecipitate BCL-2 or related proteins. Immunoblot for associated partners (e.g., BIM, BAX) to show disrupted interactions [1] [5].
  • Mitochondrial Functional Assays

    • Protocol: Isolate mitochondria from treated cells. Measure mitochondrial membrane potential (ΔΨm) using JC-1 or TMRM dyes. Assess cytochrome c release into the cytosol via western blot [1] [5].
    • Rationale: Directly tests the functional consequence of BCL-2 inhibition on the mitochondrial apoptotic pathway.
  • In Vivo Efficacy Studies

    • Protocol: Use murine xenograft models of human cancers (e.g., leukemia). Administer the inhibitor orally or intravenously. Monitor tumor volume and animal survival. Analyze excised tumor tissue for markers of apoptosis (cleaved caspase-3) [3] [6].

References

The BCL-2 Protein Family as a Drug Target

Author: Smolecule Technical Support Team. Date: February 2026

Bcl-2-IN-14 is, as the name suggests, an inhibitor designed to target a member of the B cell lymphoma 2 (BCL-2) protein family [1]. This family is a central regulator of the intrinsic (mitochondrial) pathway of apoptosis [2] [3] [4]. The table below summarizes the key members and subgroups of this family:

Subgroup Representative Proteins Primary Function Role in Cancer
Anti-apoptotic BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1 [2] [3] [4] Promote cell survival by inhibiting apoptosis Frequently overexpressed; confers survival advantage and therapy resistance [2] [3].
Pro-apoptotic Effectors BAX, BAK [2] [3] Execute cell death by mediating Mitochondrial Outer Membrane Permeabilization (MOMP) Often downregulated or inactivated [2].
BH3-only Proteins BIM, BID, PUMA, BAD, NOXA [2] [3] Initiate apoptosis by sensing cellular stress and inhibiting anti-apoptotic members or activating effectors Can be silenced epigenetically (e.g., BIM, PUMA) [2].

The core mechanism of action for BH3-mimetic drugs like this compound is to disrupt the critical balance between these pro-survival and pro-death proteins. They function by mimicking the activity of native BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like BCL-2. This binding displaces pro-apoptotic proteins (e.g., BIM, BAX), which are then free to initiate MOMP, leading to cytochrome c release, caspase activation, and programmed cell death [2] [1].

The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of BH3-mimetic drugs:

G CellularStress Cellular Stress (DNA damage, oncogenes) BH3Only BH3-only Proteins (BIM, PUMA, etc.) CellularStress->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Sensitizes/Displaces ProApoptotic Pro-apoptotic Effectors (BAX, BAK) BH3Only->ProApoptotic Direct Activation BH3Mimetic BH3-mimetic Drug (e.g., this compound) BH3Mimetic->AntiApoptotic Inhibits AntiApoptotic->ProApoptotic Sequesters/Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Intrinsic apoptosis pathway and BH3-mimetic mechanism.

Established BH3-Mimetics & Research Context

This compound exists within a well-established drug development landscape. Understanding the clinically advanced BH3-mimetics provides a crucial benchmark. The table below compares key agents:

Inhibitor Name Primary Target(s) Key Clinical/Preclinical Findings Major Challenge
Venetoclax (ABT-199) BCL-2 (selective) [2] [1] FDA-approved for CLL, AML; high efficacy in hematologic malignancies [2] [3] [4]. Resistance mutations (e.g., BCL-2 F104L, G101V) [3] [5].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W [2] [4] Preclinical activity in various cancers; enhances efficacy of other agents [2]. On-target thrombocytopenia due to BCL-XL inhibition [2] [4].
Obatoclax (GX15-070) BCL-2, BCL-XL, MCL-1 (pan-inhibitor) [2] Less selective; can induce p53-independent expression of NOXA and PUMA [2]. Pleiotropic mechanisms and lack of specificity [2].

Key Experimental Methodologies

To characterize a compound like this compound, several established experimental protocols are employed in the field. Here are detailed methodologies for key assays:

1. Protein Binding and Specificity Assays

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Used to quantitatively measure the binding affinity (KD) and kinetics (kon, koff) of the inhibitor for purified BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) [4].
  • Protocol Outline: The anti-apoptotic protein is immobilized on a sensor chip (SPR) or placed in a sample cell (ITC). The inhibitor (this compound) is flowed over (SPR) or titrated into (ITC) the system. For SPR, the change in refractive angle is measured in real-time to determine binding kinetics. For ITC, the heat released or absorbed upon binding is measured to calculate thermodynamic parameters [4].

2. Functional Apoptosis Assays

  • Mitochondrial Assay (MOMP): This assay tests the compound's ability to functionally induce mitochondrial outer membrane permeabilization.
  • Protocol Outline: Isolated mitochondria from cancer cell lines are treated with this compound. The release of cytochrome c from the intermembrane space into the supernatant is quantified by western blot or ELISA. Successful induction of MOMP confirms the functional consequence of BCL-2 inhibition [2].

3. Cell Viability and Death Assays

  • Cell Titer-Glo or MTS Assay: These are luminescent or colorimetric assays used to measure cell viability/metabolic activity after treatment with the inhibitor.
  • Protocol Outline: Cancer cell lines (e.g., leukemia, lymphoma) are plated in 96-well plates and treated with a dose range of this compound for 48-72 hours. The assay reagent is added, and the resulting signal, proportional to the number of viable cells, is measured. Data is used to calculate IC50 values [5].

4. Protein Interaction Analysis (Co-Immunoprecipitation)

  • Protocol Outline: Cells are treated with this compound and then lysed. An antibody against BCL-2 is used to pull down the protein and its interacting partners. Western blotting is then performed to detect levels of bound pro-apoptotic partners (e.g., BIM). Effective BH3-mimetics will displace BIM from BCL-2, reducing the amount of BIM co-precipitated [2] [6].

Research Gaps and Future Directions

Based on the available information, here are critical questions that your research on this compound could address:

  • Specificity Profile: How selective is this compound for BCL-2 versus BCL-XL and MCL-1? Specificity is a key differentiator for therapeutic window [4] [1].
  • Resistance Mutations: Does this compound remain effective against known venetoclax-resistance mutations (e.g., BCL-2 F104L, G101V)? [3] [5].
  • Non-Canonical Functions: Does it inhibit non-canonical BCL-2 functions, such as its recently discovered role in modulating the Hippo signaling pathway to promote cancer cell migration? [6].
  • In Vivo Efficacy: What is the compound's activity in patient-derived xenograft (PDX) models, particularly in tumors with defined BCL-2 dependency (e.g., high BCL-2 expression or t(11;14) translocation)? [7] [8].

Summary

References

The BCL-2 Protein Family and Apoptosis Regulation

Author: Smolecule Technical Support Team. Date: February 2026

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic (mitochondrial) apoptosis pathway. It functions as an anti-apoptotic protein, promoting cell survival by preventing mitochondrial outer membrane permeabilization (MOMP), which blocks the release of cytochrome c and other pro-apoptotic factors [1] [2].

The BCL-2 family is divided into three functional subgroups, as summarized in the table below.

Subfamily Primary Function Key Representative Proteins
Anti-apoptotic Inhibit apoptosis, promote cell survival BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1 [1]
Pro-apoptotic Effectors Execute apoptosis by permeabilizing the mitochondrial membrane BAX, BAK, BOK [1] [2]
BH3-only Proteins Regulate the above groups by sensing cellular stress BIM, BID, BAD, PUMA, NOXA [1] [2]

Anti-apoptotic proteins like BCL-2 contain a hydrophobic groove formed by BH1, BH2, and BH3 domains. This groove acts as a receptor for the BH3 domains of pro-apoptotic proteins. By sequestering these pro-apoptotic proteins, BCL-2 prevents the activation of BAX and BAK, thereby inhibiting cytochrome c release and cell death [1] [2].

The following diagram illustrates this core regulatory network of the intrinsic apoptosis pathway.

G CellularStress Cellular Stress (DNA damage, etc.) BH3Only BH3-only Proteins (BIM, BID, PUMA, etc.) CellularStress->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Binds and inhibits ProExecutioner Pro-apoptotic Effectors (BAX, BAK) BH3Only->ProExecutioner Directly activates AntiApoptotic->ProExecutioner Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProExecutioner->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Caspase Activation & Apoptosis CytochromeC->Apoptosis

The intrinsic apoptosis pathway is regulated by the balance of interactions between BCL-2 family proteins.

Established BCL-2 Targeting Agents and Research Tools

Since "Bcl-2-IN-14" is not well-characterized, the table below summarizes several known BCL-2 inhibitors that are widely used in research, which can serve as references for expected data and experimental design.

Compound Name Key Targets Reported EC₅₀/IC₅₀ (in vitro) Primary Experimental Evidence
Venetoclax (ABT-199) Selective BCL-2 inhibitor [2] Low nanomolar range (clinical grade) [2] Induces cytochrome c release, caspase-3 activation; efficacy in CLL/AML [1] [3]
HA14-1 BCL-2 antagonist [4] ~20-50 µM (in CLL cells) [5] [4] Induces apoptosis & cytochrome c release in lymphoma cell lines [4]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w [2] Nanomolar range [2] Oral bioavailability; preclinical models of lymphoma [2]

Research Methodologies for Evaluating BCL-2 Inhibitors

The following experimental workflow, derived from the literature, outlines key steps for profiling a BCL-2 inhibitor.

G CellViability 1. Cell Viability Assay ApoptosisAssay 2. Apoptosis Detection ViabilityMethods • MTT assay • CellTiter-Glo CellViability->ViabilityMethods Mitochondria 3. Mitochondrial Assay ApoptosisMethods • Caspase-3/7 activation • Annexin V staining ApoptosisAssay->ApoptosisMethods Mechanism 4. Mechanistic Studies MitoMethods • Cytochrome c release • BH3 profiling Mitochondria->MitoMethods MechMethods • Co-immunoprecipitation • Western Blot (BIM, MCL-1) Mechanism->MechMethods

A general experimental workflow for profiling a BCL-2 inhibitor, based on established methodologies.

Detailed protocols for key experiments include:

  • Cell Viability and Apoptosis Assays: Studies frequently use the MTT assay or CellTiter-Glo to measure cell viability and calculate EC₅₀ values after 24-48 hours of drug exposure. Apoptosis is confirmed by measuring caspase-3 activation (via Western blot or activity assays) and phosphatidylserine externalization (via Annexin V staining) [5] [4].
  • BH3 Profiling: This functional assay measures mitochondrial apoptotic priming. Isolated mitochondria or permeabilized cells are exposed to synthetic peptides corresponding to the BH3 domains of different pro-apoptotic proteins. The amount of cytochrome c released is quantified (e.g., by ELISA) to determine which anti-apoptotic protein(s) the cell is dependent on for survival [3].
  • Mechanistic Confirmation: Co-immunoprecipitation can demonstrate that the inhibitor disrupts the physical interaction between BCL-2 and pro-apoptotic proteins like BIM. Furthermore, Western blotting is used to analyze potential resistance mechanisms, such as the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL in response to treatment [6].

References

The BCL-2 Protein Family and Intrinsic Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The intrinsic apoptotic pathway is a tightly regulated process essential for tissue homeostasis and the elimination of damaged cells. The BCL-2 protein family serves as the critical control point for this pathway, determining whether a cell survives or undergoes programmed cell death [1] [2].

The table below summarizes the key members and their roles:

Category Family Members Primary Function
Anti-apoptotic BCL-2, BCL-XL, MCL-1, BCL-W [1] [3] [4] Promote cell survival by binding and neutralizing pro-apoptotic proteins [1] [2].
Pro-apoptotic Effectors BAX, BAK [1] [3] [2] Execute cell death by forming pores in the mitochondrial membrane (MOMP), leading to cytochrome c release [1] [2].
Pro-apoptotic BH3-only BIM, BID, PUMA, BAD, NOXA [1] [3] [5] Sense cellular stress; "activators" (BIM, BID) directly engage BAX/BAK, while "sensitizers" (BAD, NOXA) neutralize anti-apoptotic proteins [3] [4].

The balance between these opposing factions determines cellular fate. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade death by sequestering pro-apoptotic signals, making BCL-2 a high-value therapeutic target [1] [3] [4].

BCL-2 as a Therapeutic Target and BH3-Mimetics

Drugs known as BH3-mimetics have been developed to directly target this apoptotic switch. These small molecules are designed to mimic the function of native BH3-only proteins.

G CancerCell Cancer Cell Overexpresses BCL-2 Survival Cell Survival CancerCell->Survival Apoptosis Apoptosis BH3Mimetic BH3-Mimetic Drug BCL2 Anti-apoptotic BCL-2 BH3Mimetic->BCL2 Binds and inhibits BIM Pro-apoptotic BIM BH3Mimetic->BIM Displaces BCL2->BIM Sequesters BAX Effector BAX BIM->BAX Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis p1 p2 p1->p2 p3 p2->p3

Diagram of BH3-Mimetic Mechanism: BH3-mimetic drugs bind anti-apoptotic BCL-2, displacing pro-apoptotic proteins like BIM to activate BAX/BAK and trigger mitochondrial apoptosis.

The first highly successful BCL-2-selective BH3-mimetic is venetoclax (ABT-199), which has transformed treatment for several hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [1]. Following its success, other inhibitors like sonrotoclax and lisaftoclax are under clinical evaluation [1].

Established Experimental Approaches in BCL-2 Research

While specific protocols for Bcl-2-IN-14 are not available, research on BH3-mimetics and apoptotic function relies on well-established methodologies. The workflow below outlines the key phases in this field of research.

G Step1 1. In Vitro Modeling A1 • Generate resistant isogenic cell lines • Long-term drug exposure Step1->A1 Step2 2. Apoptosis & Viability Assays A2 • CellTiter-Glo / MTT assays • Western Blot (caspase cleavage) • Co-immunoprecipitation Step2->A2 Step3 3. Multi-Omic Profiling A3 • mRNA-seq & Proteomics • Whole Exome Sequencing (WES) • Pathway analysis (KEGG, IPA) Step3->A3 Step4 4. In Vivo Validation A4 • Murine xenograft models • Efficacy & toxicity studies Step4->A4 A1->Step2 A2->Step3 A3->Step4 i1 i2 i1->i2 i3 i2->i3

Experimental Workflow for BCL-2 Inhibitor Research: Key phases in BCL-2 inhibitor research include generating resistant cell models, measuring cell death, multi-omic profiling of mechanisms, and in vivo validation.

Key techniques include:

  • Cell Viability Assays: MTT or CellTiter-Glo assays are standard for determining the half-maximal inhibitory concentration (IC50) of a drug and confirming resistance in engineered cell lines [6].
  • Protein Interaction Analysis: Western blotting and co-immunoprecipitation (Co-IP) are critical for detecting changes in BCL-2 family protein expression and studying interactions between anti-apoptotic and pro-apoptotic proteins, especially in the context of drug binding [6].
  • Multi-Omic Characterization: mRNA sequencing (mRNA-seq) and quantitative proteomics (e.g., TMT labeling) are used to uncover global changes in gene and protein expression that contribute to drug resistance, often revealing upregulation of other anti-apoptotic family members like MCL-1 or BCL-XL [6].
  • In Vivo Models: Murine xenograft models of leukemia or lymphoma are the standard for evaluating the anti-tumor efficacy and toxicity of BH3-mimetics alone or in combination with other agents [7].

Future Directions and Combination Strategies

A major focus of current research is overcoming resistance to BH3-mimetics like venetoclax. Resistance often arises through upregulation of alternative anti-apoptotic proteins such as MCL-1 or BCL-XL [1] [6]. This has led to several strategic directions:

  • Development of Novel Agents: Creating BH3-mimetics that target MCL-1 and BCL-XL, though their development is challenging due to on-target toxicities (e.g., thrombocytopenia for BCL-XL inhibitors) [1].
  • Novel Targeting Approaches: Investigating PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) to achieve more selective targeting of BCL-XL or MCL-1 [1].
  • Rational Combination Therapies: Combining BCL-2 inhibitors with drugs that target upstream signaling pathways (e.g., PI3K or RTK inhibitors) or that destabilize MCL-1 shows promise in re-sensitizing resistant cells [6].

References

The Scientific Foundation of BH3 Mimetics

Author: Smolecule Technical Support Team. Date: February 2026

BH3 mimetics are a class of small-molecule inhibitors designed to target the hydrophobic groove of anti-apoptotic BCL-2 family proteins, thereby promoting apoptosis in cancer cells [1] [2].

The diagram below illustrates the mechanism by which BH3 mimetics trigger intrinsic apoptosis.

G BH3 Mimetic Mechanism in Intrinsic Apoptosis cluster_normal 1. Normal State (Cell Survival) cluster_stress 2. Cellular Stress cluster_mimetic 3. BH3 Mimetic Treatment a1 Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) a2 Pro-apoptotic Effectors (BAX, BAK) a1->a2 Binds and Inactivates a4 Mitochondrial Outer Membrane (MOMP Sealed) a2->a4 Inactive Form a3 BH3-only Proteins (e.g., BIM, BID, BAD) a3->a1 Neutralizes a5 Cell Survival a4->a5 b4 Mitochondrial Outer Membrane (MOMP Sealed) b1 BH3-only Proteins (Upregulated/Activated) b2 Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) b1->b2 Binds and Neutralizes b3 Pro-apoptotic Effectors (BAX, BAK) b2->b3 Inhibition Released b3->b4 Active Form c4 MOMP (Cytochrome c Release) c1 BH3 Mimetic Drug c2 Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) c1->c2 Inhibits c3 Pro-apoptotic Effectors (BAX, BAK) c2->c3 Inhibition Released c3->c4 Oligomerizes to Pore Formation c5 Caspase Activation & Apoptosis c4->c5

BH3 mimetics displace pro-apoptotic proteins from anti-apoptotic partners, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

Quantitative Profiling of Representative BH3 Mimetics

The tables below summarize key quantitative data for well-characterized BH3 mimetics, illustrating the structure-activity relationships (SAR) and potency benchmarks in the field.

Table 1: In Vitro Binding Affinity and Cellular Potency of Selected Inhibitors [3]

Compound Target Profile BCL-2 Ki (nM) BCL-xL Ki (nM) MCL-1 IC50 Cell Growth Inhibition IC50 (nM)
ABT-199 (Venetoclax) BCL-2 selective < 0.6 [2] > 100 [2] > 2 µM [3] ~3 - 90 (CLL) [1] [4]
Compound 14 BCL-2/BCL-xL < 0.6 < 1 > 2 µM 4.5 - 17.7 (SCLC) [3]
Compound 15 BCL-2/BCL-xL < 0.6 < 1 > 2 µM 1.9 - 3.4 (SCLC) [3]
ABT-263 (Navitoclax) BCL-2/BCL-xL/BCL-w < 0.6 < 1 > 1 µM 37 - 412 [3]
BAU-243 BCL-2 High affinity (computational) [5] N/A N/A 18.2 µM (GBM) [5]

Table 2: Key Selectivity and Developmental Profiles

Compound Primary Indications (Approved or Preclinical) Key Selectivity Notes Clinical/Preclinical Status
ABT-199 (Venetoclax) CLL, AML [6] [4] [2] ~100-fold selective for BCL-2 over BCL-xL [5] FDA-approved [1] [2]
ABT-263 (Navitoclax) Solid tumors, lymphoid malignancies [3] Inhibits BCL-2, BCL-xL, BCL-w; spares MCL-1 [3] [2] Clinical trials (thrombocytopenia due to BCL-xL inhibition) [2] [5]
Compound 14/15 Small-cell lung cancer (Preclinical) [3] Dual BCL-2/BCL-xL inhibition; spares MCL-1 [3] Preclinical (strong antitumor activity in vivo) [3]
BAU-243 Glioblastoma (GBM) (Preclinical) [5] BCL-2 inhibitor; induces autophagic cell death [5] Preclinical (reduces in vivo tumor growth) [5]

Core Experimental Protocols for Validation

To characterize a novel BH3 mimetic like Bcl-2-IN-14, researchers employ a suite of biochemical, cellular, and in vivo assays.

1. Binding Affinity and Specificity Assays

  • Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR): Used to determine dissociation constants (Kd) and inhibition constants (Ki) by measuring the compound's ability to displace a fluorescently labeled BIM or BAD peptide from recombinant BCL-2 family proteins [3].
  • Specificity Screening: Profiling against a panel of anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1, BCL-w, A1) is crucial to define the compound's target spectrum and predict on-target toxicities [3] [2].

2. Functional Assessment of Apoptosis

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: Measures the release of cytochrome c from isolated mitochondria or in intact cells using immunofluorescence or subcellular fractionation [7] [2].
  • Flow Cytometry-Based Apoptosis Detection:
    • Annexin V/Propidium Iodide (PI) Staining: Detects phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis) [7] [5].
    • Mitochondrial Membrane Potential (ΔΨm) Detection: Uses cationic dyes like TMRE or JC-1. Apoptotic cells show a loss of ΔΨm, resulting in decreased fluorescence [7].
    • Intracellular Staining of BCL-2 Family Proteins: Permeabilized cells are stained with specific antibodies to quantify protein levels and conformational changes (e.g., BAX activation) via flow cytometry [7].

3. In Vivo Efficacy Models

  • Orthotopic Xenograft Models: Cancer cells are implanted into the corresponding organ of immunodeficient mice (e.g., brain for GBM). Tumor growth is monitored via bioluminescence or MRI, and the compound is administered to evaluate its ability to reduce tumor burden [5].

The experimental workflow for validating a BH3 mimetic, from in vitro binding to in vivo efficacy, is summarized below.

G BH3 Mimetic Experimental Validation Workflow A In Vitro Binding Assays B Cellular Mechanism & Potency A->B Validated Binding A1 Fluorescence Polarization (FP) A->A1 A2 Isothermal Titration Calorimetry (ITC) A->A2 A3 Kᵢ / IC₅₀ Determination A->A3 C In Vivo Efficacy & Toxicity B->C Confirmed Apoptosis & Mechanism B1 Cell Viability Assays (IC₅₀) B->B1 B2 Flow Cytometry: - Annexin V/PI - ΔΨm (TMRE/JC-1) - BCL-2 Protein Staining B->B2 B3 Western Blot: - Caspase Cleavage - PARP Cleavage B->B3 C1 Mouse Xenograft Models C->C1 C2 Tumor Volume Measurement (e.g., Bioluminescence) C->C2 C3 Pharmacodynamic Markers (e.g., IHC Staining) C->C3 C4 Toxicity Assessment (e.g., Platelet Count) C->C4

A tiered experimental approach validates BH3 mimetics from biochemical binding to in vivo efficacy and safety.

Research Frontiers and Clinical Considerations

  • Novel Mechanisms of Action: Research indicates that some BH3 mimetics, like BAU-243, can induce autophagic cell death in addition to apoptosis, particularly in cancers with low BCL-2 expression, such as Glioblastoma. This occurs by disrupting the BCL-2/Beclin-1 complex [5] [8].
  • The Challenge of Resistance and Combination Therapies: Resistance often arises through compensatory upregulation of other anti-apoptotic proteins, particularly MCL-1. This drives research into combination therapies, such as pairing a BCL-2 inhibitor with an MCL-1 inhibitor or other targeted agents, to overcome resistance [1] [2] [5].
  • Next-Generation Targeting Strategies: To mitigate on-target toxicities (e.g., thrombocytopenia from BCL-xL inhibition), new modalities are being explored. These include PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation and antibody-drug conjugates (ADCs) for targeted drug delivery to tumor cells [2].

References

Established BCL2 Inhibitors & Key Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While information on Bcl-2-IN-14 is not available, the development of BCL2-targeting drugs has major milestones. The table below summarizes key compounds that have shaped this field [1].

Compound Name Key Characteristics & Developmental Significance
ABT-737 Early prototype inhibitor; showed BCL2, BCL-XL, and BCL-w specificity via NMR-based screening and structure-based design [1].
Navitoclax (ABT-263) Oral successor to ABT-737; progressed to clinical trials; inhibits BCL2, BCL-XL, and BCL-w [1].
Venetoclax (ABT-199) First selective BCL2 inhibitor; FDA/EMA approved (2016); transforms treatment for several hematologic cancers [1].
Sonrotoclax & Lisaftoclax Newer, selective BCL2 inhibitors; under clinical evaluation (alone and in combination therapies) [1].

Core Experimental Methodologies in BCL2 Research

The following experimental approaches are fundamental for validating BCL2 as a target and evaluating inhibitor efficacy, and would likely be relevant in characterizing any new compound like this compound [2].

Method Category Specific Techniques Key Application in BCL2 Research
Gene Expression Analysis Microarray (e.g., Affymetrix HG-U133), RT-QPCR [2] Quantifying BCL2 mRNA levels in tumor samples vs. normal tissues; assessing transcriptome-wide changes.
Protein Detection & Quantification Western Blot, Multiplex Immunofluorescence, Quantitative Flow Cytometry [2] [3] Measuring BCL2 protein expression, localization (e.g., surface vs. intracellular), and using quantitative scoring (e.g., AQUA) in patient samples.
Functional & Phenotypic Assays shRNA-mediated silencing, BH3 profiling, Cell viability/apoptosis assays (in vitro), Xenograft models (in vivo) [4] Establishing BCL2 dependency; demonstrating apoptosis induction via specific BCL2 inhibition; evaluating efficacy in animal models.

BCL2 Family Regulation of Apoptosis

The core function of the BCL2 protein family is to regulate mitochondrial apoptosis. The diagram below illustrates the key proteins and their interactions in deciding cellular fate.

bcl2_pathway Cellular Stress\n(DNA damage, etc.) Cellular Stress (DNA damage, etc.) BH3-only Proteins\n(e.g., BIM, PUMA, NOXA) BH3-only Proteins (e.g., BIM, PUMA, NOXA) Cellular Stress\n(DNA damage, etc.)->BH3-only Proteins\n(e.g., BIM, PUMA, NOXA) Anti-apoptotic\n(BCL2, BCL-XL, MCL1) Anti-apoptotic (BCL2, BCL-XL, MCL1) BH3-only Proteins\n(e.g., BIM, PUMA, NOXA)->Anti-apoptotic\n(BCL2, BCL-XL, MCL1) Neutralize Effector Proteins\n(BAX, BAK) Effector Proteins (BAX, BAK) BH3-only Proteins\n(e.g., BIM, PUMA, NOXA)->Effector Proteins\n(BAX, BAK) Activate Anti-apoptotic\n(BCL2, BCL-XL, MCL1)->Effector Proteins\n(BAX, BAK) Inhibit MOMP\n(Mitochondrial Outer Membrane\nPermeabilization) MOMP (Mitochondrial Outer Membrane Permeabilization) Effector Proteins\n(BAX, BAK)->MOMP\n(Mitochondrial Outer Membrane\nPermeabilization) Cytochrome c\nRelease Cytochrome c Release MOMP\n(Mitochondrial Outer Membrane\nPermeabilization)->Cytochrome c\nRelease Caspase Activation\n& Apoptosis Caspase Activation & Apoptosis Cytochrome c\nRelease->Caspase Activation\n& Apoptosis

The intrinsic apoptosis pathway is regulated by the balance between pro-survival (e.g., BCL2) and pro-apoptotic proteins. BH3-only proteins act as sensors to initiate cell death [1] [5].

Research Context and Suggested Steps

The absence of specific data on This compound could mean it is a very novel compound not yet described in the public literature, or it may be known under a different, standardized designation.

To continue your investigation, I suggest:

  • Checking Patent Databases: Search the USPTO, EPO, or WIPO databases for "this compound". Early-stage research is often disclosed in patent applications first.
  • Searching Broader Terms: Look for information on the company or research institution that synthesized the compound, as their publications or website may contain the required data sheets.
  • Reviewing Related Compounds: Studying the chemical structures, binding properties, and clinical profiles of established inhibitors (like venetoclax) can provide valuable mechanistic insights that are often applicable to new compounds in the same class.

References

Established BCL-2 Inhibitors in Development

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Target(s) Development Status (as of 2025) Key Context & Challenges
Venetoclax (ABT-199) BCL-2 Approved & Clinical Use First selective BCL-2 inhibitor; approved for certain leukemias [1] [2].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w Clinical Trials Preclinical & clinical trials; dose-limited by BCL-XL inhibition causing thrombocytopenia [1] [2].
Sonrotoclax BCL-2 Clinical Evaluation Similar to venetoclax; under clinical evaluation [2].
Lisaftoclax BCL-2 Clinical Evaluation Similar to venetoclax; under clinical evaluation [2].
BCL-XL inhibitors BCL-XL Preclinical/Translation Preclinical development; on-target thrombocytopenia is a major challenge [2].
MCL1 inhibitors MCL1 Preclinical/Translation Preclinical development; on-target cardiac toxicity reported [2].

How to Locate Information on Novel Compounds

For a pre-clinical compound like Bcl-2-IN-14, standard literature searches may not be sufficient. The following pathways are more likely to yield information:

  • Check Specialized Chemical and Patent Databases: Search PubChem or ChemSpider for the compound's chemical structure and basic properties. Look for patent applications (via USPTO, WIPO, or Google Patents) using the compound name or its chemical identifier; patents often contain the most detailed early-stage experimental data.
  • Explore Commercial Supplier Catalogs: Many novel research compounds are first listed by chemical suppliers (e.g., MedChemExpress, Selleckchem, Cayman Chemical). These product pages often include protocols, purity data, and preliminary biological activity summaries.
  • Review Related Scientific for Context: The broader literature on BCL-2 inhibition provides essential context for understanding a new compound's potential place in the research landscape. Key areas include the structural basis of BH3 mimetics [1], the role of the BCL-2 family in regulating apoptosis (MOMP) [1] [2], and advanced targeting strategies like PROTACs [2].

Core Experimental Workflow in BCL-2 Research

The field relies on established methodologies to evaluate novel compounds. The diagram below outlines a typical workflow for characterizing a new BCL-2 inhibitor.

G cluster_in_vitro In Vitro Profiling cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Efficacy Start Candidate BCL-2 Inhibitor InVitro In Vitro Profiling Start->InVitro MOA Mechanism of Action Studies InVivo In Vivo Efficacy MOA->InVivo MOA1 Protein Interaction Assays (SPR, ITC, FRET) InVitro->MOA InVitro1 Cell Viability Assays (Target Cell Lines) InVivo1 Xenograft Mouse Models InVitro2 BH3 Profiling (Mitochondrial Priming) InVitro3 Apoptosis Assays (e.g., Annexin V/PI) MOA2 Structural Studies (X-ray Crystallography) InVivo2 Pharmacodynamic/ Pharmacokinetic (PD/PK) InVivo3 Toxicity Assessment (e.g., Platelet Count)

This workflow integrates key techniques cited in the literature:

  • BH3 profiling is used to assess a cell's dependence on BCL-2 and its readiness to undergo apoptosis [1].
  • Protein interaction studies (SPR, ITC) are critical for confirming a compound binds specifically to the BCL-2 hydrophobic groove [2].
  • Toxicity assessment, particularly platelet monitoring for BCL-XL inhibition, is a standard part of the in vivo evaluation due to its clinical relevance [2].

References

Core Mechanism of Apoptosis Regulation by the Bcl-2 Family

Author: Smolecule Technical Support Team. Date: February 2026

The Bcl-2 protein family is the principal regulator of the intrinsic (mitochondrial) apoptotic pathway. The balance between pro-survival and pro-apoptotic members determines cellular fate [1] [2].

  • Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1. They contain four BH domains (BH1-4) and act to preserve mitochondrial integrity, preventing cell death [1] [2].
  • Pro-apoptotic Effectors: Bax and Bak. These multi-domain proteins, upon activation, oligomerize to form pores in the Mitochondrial Outer Membrane (MOM), a process known as MOMP [1] [3] [4].
  • BH3-only Proteins: BIM, BID, BAD, PUMA, NOXA. These are initiators that sense cellular stress. They can either directly activate Bax/Bak or function as sensitizers by neutralizing anti-apoptotic proteins [1] [5].

In cancer, the overexpression of anti-apoptotic proteins like Bcl-2 disrupts this balance, sequestering pro-apoptotic proteins and preventing the initiation of apoptosis, thereby enabling cancer cell survival and therapy resistance [1] [2] [5].

Mechanism of Action: How BH3-Mimetics Restore Apoptosis

BH3-mimetics are small-molecule inhibitors designed to mimic the function of native BH3-only proteins. They act as competitive antagonists.

  • Molecular Competition: These inhibitors bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, a groove that normally sequesters the BH3 domains of pro-apoptotic proteins like BIM and BID [1] [6].
  • Direct Displacement: By occupying this groove, BH3-mimetics displace these pre-bound pro-apoptotic activators [6].
  • Apoptotic Cascade: Once freed, activators like BIM can then directly engage and activate Bax and Bak, leading to MOMP, cytochrome c release, caspase activation, and finally, programmed cell death [1] [5].

The following diagram illustrates this process and the specific role of Venetoclax.

G BCL-2 Inhibitor Mechanism CancerCell Cancer Cell Overexpresses BCL-2 BCL2 Anti-apoptotic BCL-2 CancerCell->BCL2 ProApoptotic Pro-apoptotic Activator (e.g., BIM, BID) BCL2->ProApoptotic Sequesters MOMP MOMP Mitochondrial Outer Membrane Permeabilization ProApoptotic->MOMP Activates BAX/BAK Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) Inhibitor->BCL2 Binds and Blocks Apoptosis Apoptosis (Programmed Cell Death) MOMP->Apoptosis

Diagram 1: BCL-2 inhibitors bind to and block the anti-apoptotic protein BCL-2, displacing pro-apoptotic activators to trigger mitochondrial apoptosis.

Key Bcl-2 Inhibitors and Clinical Applications

The development of BH3-mimetics has progressed from pan-inhibitors to highly selective agents.

Inhibitor Primary Target(s) Key Clinical/Experimental Features
Venetoclax (ABT-199) BCL-2 (selective) First-in-class; FDA-approved for CLL and AML; manages tumor lysis syndrome risk via dose ramp-up [1] [5] [6].
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-w Preclinical tool and clinical trials; dose-limited by BCL-xL inhibition causing thrombocytopenia [1] [7].
Sonrotoclax & Lisaftoclax BCL-2 Venetoclax analogs; currently under clinical evaluation in various combinations [1].
Dual Bcl-2/Mcl-1 inhibitors BCL-2 & MCL-1 Preclinical (e.g., compound 12f); strategy to overcome resistance from Mcl-1 overexpression [8] [9].

Emerging Research and Targeting Strategies

Current research focuses on overcoming the limitations of first-generation inhibitors.

  • Targeting Mcl-1 and BCL-xL: Genetic evidence underscores their importance, but targeting is challenging. Mcl-1 inhibition can cause cardiac toxicity, while BCL-xL inhibition leads to thrombocytopenia [1]. Novel approaches like PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) are being explored to achieve tumor-specific delivery and degradation, aiming to widen the therapeutic window [1].
  • Dual Inhibition: Co-inhibition of Bcl-2 and Mcl-1 is a promising strategy to broaden efficacy and counteract resistance, potentially circumventing the thrombocytopenia associated with BCL-xL inhibition [9].
  • Non-Canonical Regulation: Research is increasingly focused on the ubiquitin-proteasome pathway, where E3 ubiquitin ligases and deubiquitinating enzymes (DUBs) control the stability of Bcl-2 family proteins. Targeting these regulators presents a novel, indirect therapeutic avenue [3].

Conclusion and Research Outlook

BH3-mimetics represent a validated class of cancer therapeutics that directly target the core apoptotic machinery. While the success of venetoclax is a landmark achievement, the future lies in developing:

  • Next-generation inhibitors against other anti-apoptotic family members like Mcl-1 and Bcl-xL.
  • Novel modalities like PROTACs and ADCs to achieve tumor-specific targeting.
  • Rational combination therapies to overcome resistance, particularly focusing on the dynamic balance within the entire Bcl-2 protein network [1] [3].

References

Molecular Mechanisms of BCL-2 in Apoptosis Regulation

Author: Smolecule Technical Support Team. Date: February 2026

BCL-2 family proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway [1]. The interactions between these proteins determine cellular fate.

G CellularStress Cellular Stress (DNA damage, oncogene activation) BH3Only BH3-only Proteins (e.g., BIM, PUMA, BID, BAD) CellularStress->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Binds and inhibits ProApoptotic Pro-apoptotic Effectors (BAX, BAK) BH3Only->ProApoptotic Directly activates AntiApoptotic->ProApoptotic Sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Apoptosis Caspase Activation & APOPTOSIS MOMP->Apoptosis

Diagram of BCL-2 Protein Interactions in Intrinsic Apoptosis. Cellular stress activates BH3-only proteins, which inhibit anti-apoptotic proteins and directly activate pro-apoptotic effectors BAX/BAK, triggering mitochondrial apoptosis. [2] [1]

The balance between pro- and anti-apoptotic BCL-2 family members dictates a cell's susceptibility to death. Cancer cells often "prime" themselves for death by expressing high levels of both pro- and anti-apoptotic proteins. However, the overexpression of anti-apoptotic proteins like BCL-2 creates a buffer, sequestering the pro-death signals and creating a state of apoptotic evasion [1].

BCL-2 as a Therapeutic Target in Cancer

The dependency of many cancer cells on BCL-2 for survival makes it a compelling drug target. BH3-mimetics are a class of small molecules designed to mimic the function of sensitizer BH3-only proteins.

G BH3Mimetic BH3-mimetic Drug (e.g., Venetoclax) AntiApoptotic2 Anti-apoptotic Protein (BCL-2) BH3Mimetic->AntiApoptotic2 Binds with high affinity BH3Activator Activator BH3-only Protein (e.g., BIM, BID) AntiApoptotic2->BH3Activator Releases sequestered activators ApoptosisExecution Apoptosis Execution BH3Activator->ApoptosisExecution Uninhibited activation of BAX/BAK

Diagram of BH3-mimetic Drug Mechanism. BH3-mimetics bind anti-apoptotic BCL-2, displacing sequestered pro-apoptotic proteins (BIM, BID) to trigger apoptosis. [2] [3]

The development of BH3-mimetics has been a breakthrough in cancer therapy. The table below outlines key BCL-2 inhibitors.

Compound Name Primary Target(s) Development Status & Key Applications Notes
Venetoclax (ABT-199) BCL-2 [4] FDA-approved for CLL, AML [4] [5]; trials in other hematologic cancers [5]. First highly selective BCL-2 inhibitor; avoids thrombocytopenia associated with BCL-XL inhibition [4].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W [4] Phase 1/2 trials in hematologic cancers and solid tumors [4]. Causes dose-limiting thrombocytopenia due to BCL-XL inhibition [2] [4].
Lisaftoclax (APG-2575) BCL-2 [4] Phase 1/2 trials in hematologic cancers [4]. Newer selective BCL-2 inhibitor under clinical evaluation [4].
Obatoclax (GX15-070) BCL-2, BCL-XL, MCL-1 [4] Phase 1/2 trials [4]. A pan-BCL-2 inhibitor targeting multiple anti-apoptotic proteins [4].
AZD0466 BCL-2, BCL-XL [4] Phase 1/2 trials [4]. A dual inhibitor designed to mitigate thrombocytopenia [4].

Experimental Approaches for Studying BCL-2

BH3 Profiling

This functional assay measures mitochondrial priming to predict sensitivity to BH3-mimetics. Cells are permeabilized and exposed with synthetic BH3 peptides that mimic specific pro-apoptotic proteins. Loss of mitochondrial membrane potential is measured to indicate apoptotic commitment [6].

Genetic Engineering of Apoptosis Resistance

In cell therapy, CAR-T cells are engineered to resist BH3-mimetics. This involves lentiviral transduction to overexpress anti-apoptotic proteins like BCL-xL or a venetoclax-resistant BCL-2 (G101V) mutant, enabling combination therapy without CAR-T cell death [6].

Ex Vivo Tumor Tissue Assessment

The TTARC system tests drug efficacy on freshly resected human tumor tissue. Live tissue is incubated with drugs (e.g., BCL-2 inhibitors, chemotherapy), and response is directly measured by apoptosis activation and tumor degradation [7].

Future Directions and Challenges

  • Combination Therapies: A key strategy to enhance efficacy and overcome resistance. Venetoclax is successfully combined with hypomethylating agents in AML and BTK inhibitors in CLL [5] [3].
  • Novel Targeting Strategies: New modalities include PROTACs to degrade BCL-2 proteins and antibody-drug conjugates (ADCs) for targeted delivery [2].
  • Overcoming Resistance: Mechanisms include upregulation of other anti-apoptotic proteins like MCL-1 and BCL-xL. Research focuses on developing MCL-1 inhibitors and dual-targeting strategies [2] [5].

References

BCL2 gene chromosomal translocation t(14;18)

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Consequences and Detection

The t(14;18) translocation occurs between the BCL2 gene locus on chromosome 18 (18q21) and the immunoglobulin heavy chain (IgH) joining region (JH) on chromosome 14 (14q32) [1]. This event places the BCL2 proto-oncogene under the control of potent Ig enhancers, leading to its constitutive overexpression and resulting in excess Bcl-2 protein that antagonizes apoptosis [2] [1] [3].

  • Breakpoint Characteristics: Most breakpoints on chromosome 18 cluster within a 150 bp region of exon 3 of the BCL2 gene [1].
  • Transcripts and Protein: The translocation results in the production of chimeric BCL2/Ig transcripts. The Bcl-2 protein is a 26 kD, 239-amino-acid protein that localizes to mitochondrial, endoplasmic reticulum, and nuclear membranes to block apoptosis [1] [3].

A standard method for identifying this translocation is the BCL2/JH t(14;18) Translocation Assay, which uses PCR with multiple primer mixes targeting the JH region and distinct regions of BCL2, alongside a control for DNA quality [2]. The following diagram illustrates the core mechanism of the translocation.

t14_18 cluster_normal Normal State cluster_translocated Post t(14;18) Translocation Chr14 Chromosome 14 IgH Locus IgH_Expr Controlled Expression Chr14->IgH_Expr Translocation t(14;18) Translocation Chr14->Translocation Chr18 Chromosome 18 BCL2 Gene BCL2_Norm Normal BCL2 Expression Chr18->BCL2_Norm Chr18->Translocation Deriv14 Derivative Chromosome 14 IgH Enhancers + BCL2 OverExpr Constitutive BCL2 Overexpression Deriv14->OverExpr Translocation->Deriv14

The t(14;18) translocation places BCL2 under control of IgH enhancers, leading to its overexpression.

Experimental Analysis of BCL2

  • Protein Detection via Western Blot: Lyse cells and isolate protein. Separate 30 μg of total protein by SDS-PAGE and transfer to a PVDF membrane. Probe with a mouse anti-human Bcl-2 primary antibody, followed by an HRP-linked secondary antibody. Detect using an enhanced chemiluminescence (ECL) system [3].
  • Gene Rearrangement Detection: Use FISH with probes targeting BCL2 and IgH to visualize the translocation. For PCR-based detection, employ a multiplex assay with primers flanking the major breakpoint region of BCL2 and the JH segments [2] [4].
  • Gene Expression Profiling: Isolate total RNA and synthesize cDNA. Perform real-time quantitative PCR (RT-QPCR) with TaqMan chemistry, using primers and a probe for BCL2 and a housekeeping gene (e.g., β-actin) for normalization [3]. For broader analysis, microarray or RNA-seq can be used [3].

Bcl-2 in Apoptosis and Therapeutic Targeting

Bcl-2 is a key anti-apoptotic protein within a complex family. It functions with Mcl-1 and Bcl-xL to sequester pro-apoptotic proteins like Bak and Bax, preventing them from forming pores in the mitochondrial membrane and thus inhibiting apoptosis [5] [6].

  • Network Dynamics: The decision to undergo apoptosis depends on the balance between anti-apoptotic and pro-apoptotic signals. During prolonged mitotic arrest, degradation of Mcl-1 and Bcl-xL can release Bak, leading to its oligomerization, Mitochondrial Outer Membrane Permeabilization (MOMP), and cell death [5].
  • BH3 Mimetics: Drugs like Venetoclax are designed to mimic pro-apoptotic BH3-only proteins. They bind to Bcl-2, displacing its pro-apoptotic partners and directly triggering apoptosis [6].

The complex interactions within the Bcl-2 protein family that regulate the intrinsic apoptosis pathway are shown below.

BCL2_Network AntiApoptotic Anti-apoptotic Proteins (BCL-2, MCL-1, BCL-xL) ProApoptotic Pro-apoptotic Effectors (BAK, BAX) AntiApoptotic->ProApoptotic Sequesters & Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Oligomerizes to Trigger BH3 BH3-only Proteins (BIM, PUMA) BH3->AntiApoptotic Binds & Neutralizes BH3->ProApoptotic Directly Activates Apoptosis Apoptosis MOMP->Apoptosis

The Bcl-2 protein family network regulates mitochondrial apoptosis.

BCL2 as a Therapeutic Target

The central role of BCL2 in blocking apoptosis makes it a prime target for cancer therapy. However, resistance remains a significant clinical challenge.

  • Mechanisms of Venetoclax Resistance: A primary mechanism is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, which can compensate for BCL-2 inhibition [6]. Resistance can also involve dysregulation of upstream signaling pathways, such as those involving growth factor receptor tyrosine kinases (RTKs) and PI3K [6].
  • Strategies to Overcome Resistance: Promising approaches include combination therapies that target multiple vulnerabilities, such as using Venetoclax with MCL-1 inhibitors, BCL-XL inhibitors, or inhibitors of upstream pathways like PI3K and RTKs [6].

The following table outlines key resistance mechanisms and potential strategies to counter them.

Resistance Mechanism Experimental Evidence Proposed Combination Strategy
Upregulation of MCL-1 and BCL-XL Transcriptomic and proteomic analysis of VTX-resistant myeloma cell lines and primary patient samples [6] Venetoclax + MCL-1 inhibitors + BCL-XL inhibitors [6]
Dysregulation of upstream RTK/PI3K signaling mRNA-seq and pathway enrichment analysis (e.g., KEGG, Ingenuity) in resistant models [6] Venetoclax + RTK (FGF/EGF/IGF1) and/or PI3K inhibitors [6]
Loss of pro-apoptotic pressure Re-introduction of BIM into resistant cells restored VTX sensitivity [6] Strategies to increase BIM expression or activity

References

Established Methods for Studying BCL-2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key techniques used to investigate BCL-2 family proteins and inhibitor function, which can be adapted for studying novel compounds.

Method Category Specific Technique Key Measurable Parameters Application in BCL-2 Inhibition Studies
Cell Viability Assessment MTT Assay [1] [2] IC₅₀ values, percentage cell viability, time-dependent response [1] Determine compound toxicity and potency [1].
Apoptosis Detection Caspase Activity Assays [1] Caspase-3/7 activity (e.g., DEVDase), cleavage of caspases [3] [1] Confirm activation of apoptotic pathways [3] [1].
Protein Interaction & Localization Live-Cell Fluorescent Redistribution Assays [4] Mitochondrial vs. cytoplasmic fluorescence, protein co-localization [4] Visualize disruption of BCL-2/ BH3-only protein interactions [4].
Mitochondrial Function Mitochondrial Membrane Potential (ΔΨm) Assays [3] Fluorescence shift (e.g., JC-1) or loss (e.g., TMRE, rhodamine 123) [3] Measure Mitochondrial Outer Membrane Permeabilization (MOMP) [3].
Protein Expression & Modification Western Blotting [1] [5] BCL-2 family protein levels, phosphorylation status of YAP, LATS1 [1] [5] Analyze expression changes and pathway modulation [5].
Gene Expression Analysis Quantitative RT-PCR [2] [5] BCL2 mRNA expression, BCL2L1 (BCL-xL) mRNA, BCL2/BCL2L1 ratio [6] [2] Assess transcriptional regulation and biomarkers [6].

General Protocol Framework for BCL-2 Inhibitor Analysis

You can use the following generalized workflow, based on established cell biology methods, to design experiments for characterizing a new BCL-2 inhibitor like Bcl-2-IN-14.

cluster_1 Initial Characterization cluster_2 Mechanism of Action Studies cluster_3 Pathway & Resistance Analysis Start Start: BCL-2 Inhibitor Study Viability Cell Viability Assays (MTT, etc.) Start->Viability Specificity Lineage Specificity Tests (BCL-2+ vs BCL-2- cells) Viability->Specificity Apoptosis Apoptosis Confirmation (Caspase assays, Annexin V) Specificity->Apoptosis Mitochondria Mitochondrial Integrity (ΔΨm assays, Cytochrome c release) Apoptosis->Mitochondria Interactions Protein Interactions (Fluorescent redistribution, Co-IP) Mitochondria->Interactions Expression Protein & Gene Expression (Western Blot, qRT-PCR) Interactions->Expression Adaptation Adaptive Response (e.g., BAFF/BCL-2 axis) Expression->Adaptation

Key Experimental Considerations

When adapting these general protocols, pay close attention to the following parameters commonly reported in BCL-2 studies:

  • Cell Line Selection: Use models relevant to your research. Many studies employ hematologic cancer lines (e.g., SudHL-4 for lymphoma) [1], but solid tumor models (e.g., melanoma A375, breast cancer MCF-7) are also used [2] [5].
  • Critical Assay Controls: Always include both BCL-2-positive and BCL-2-negative cell lines (e.g., SudHL-4 vs. SudHL-5) to confirm on-target activity [1]. Use appropriate vehicle controls (e.g., DMSO).
  • Dynamic Range and Validation: No single assay fully captures apoptosis [3]. Use complementary techniques (e.g., caspase activity + mitochondrial membrane potential + protein localization) for robust validation.
  • Adaptive Responses: Be aware that cells can rapidly adapt by upregulating other anti-apoptotic proteins (BCL-xL, MCL-1) [7]. Monitor these potential resistance mechanisms.

How to Proceed with this compound Research

Since "this compound" is not documented in the available scientific literature, I suggest you:

  • Consult the Supplier: Obtain the manufacturer's or supplier's Certificate of Analysis (CoA) and any available technical data sheets for the most accurate information on recommended starting concentrations, solvent compatibility, and stability.
  • Validate from First Principles: Use the general protocols provided here as a framework, and optimize conditions specifically for this compound based on its structural and physicochemical properties.
  • Explore Related Compounds: Study the mechanisms of well-characterized BCL-2 inhibitors like Venetoclax (ABT-199) [8] [9] or research tool compounds like HA14-1 [10] [1] to inform your experimental design.

References

Comprehensive Application Notes and Protocols for Bcl-2-IN-14 Cell Culture Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCL-2 Family Biology and Apoptosis Regulation

The BCL-2 protein family represents a critical regulatory node in the intrinsic apoptosis pathway, serving as a fundamental determinant of cellular life-and-death decisions. Since its initial discovery in 1984 as the gene involved in the t(14;18)(q32.3;q21.3) chromosomal translocation found in follicular lymphoma, BCL-2 has been recognized as the first example of an oncogene that promotes cancer by blocking programmed cell death rather than enhancing proliferation [1]. The BCL-2 family comprises approximately 20 proteins in humans that share defining structural elements known as BCL-2 homology (BH) domains, which mediate complex protein-protein interactions governing mitochondrial outer membrane permeabilization (MOMP) [1]. These proteins can be functionally categorized into three principal groups: multi-domain anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-w, BCL2A1, BCLB), multi-domain pro-apoptotic effector proteins (BAK, BAX, BOK), and BH3-only pro-apoptotic proteins (BIM, BID, PUMA, BAD, BIK, NOXA, BMF, HRK) [1] [2].

The regulation of mitochondrial integrity represents the canonical function of BCL-2 family proteins, with anti-apoptotic members embedded in the mitochondrial outer membrane where they prevent the activation of pro-apoptotic effectors BAX and BAK [1]. Following cellular stress signals, BH3-only proteins become activated and either directly engage and activate BAX/BAK or neutralize anti-apoptotic proteins, thereby permitting BAX/BAK oligomerization and MOMP [3]. This permeabilization allows the release of cytochrome c and other apoptogenic factors into the cytosol, triggering caspase activation and execution of apoptosis [1]. The delicate balance between these competing factions of the BCL-2 family ultimately determines cellular fate, making this regulatory network an attractive therapeutic target for cancer and other diseases characterized by aberrant cell survival [1].

Table 1: Functional Classification of Core BCL-2 Family Proteins

Category Representative Members Key Functions Structural Features
Anti-apoptotic BCL-2, BCL-XL, MCL-1 Sequester activators and effectors; maintain mitochondrial integrity BH1-BH4 domains; hydrophobic groove
Pro-apoptotic Effectors BAX, BAK, BOK Mediate mitochondrial outer membrane permeabilization (MOMP) BH1-BH3 domains; transmembrane domain
BH3-only Activators BIM, BID, PUMA Directly activate BAX/BAK; neutralize anti-apoptotics BH3 domain only
BH3-only Sensitizers BAD, NOXA, BIK Displace activators from anti-apoptotics; indirect activation BH3 domain only

Therapeutic Targeting of BCL-2 Family Proteins

BH3-Mimetics: From Basic Research to Clinical Application

The development of BH3-mimetic compounds represents a landmark achievement in translational apoptosis research, demonstrating how fundamental mechanistic insights can be harnessed for therapeutic benefit. These small molecules are designed to structurally mimic the BH3 domain of pro-apoptotic proteins, thereby occupying the hydrophobic groove of anti-apoptotic BCL-2 family members and disrupting their protective interactions with pro-apoptotic effectors [1]. The first breakthrough in this field came with the development of ABT-737, a potent inhibitor of BCL-2, BCL-XL, and BCL-w discovered through NMR-based screening and structure-based design [1]. This was followed by the orally available derivative navitoclax (ABT-263), which entered clinical trials but demonstrated dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets [1]. The subsequent generation of venetoclax (ABT-199) as the first selective BCL-2 inhibitor marked a transformative advance, showing remarkable efficacy in hematologic malignancies with manageable toxicities and receiving FDA approval in 2016 [1].

The clinical success of venetoclax has stimulated development of additional BCL-2 inhibitors including sonrotoclax and lisaftoclax, which are currently under clinical evaluation both as monotherapies and in combination regimens [1]. However, targeting other anti-apoptotic BCL-2 family members has proven more challenging. Inhibition of BCL-XL consistently induces platelet apoptosis, while MCL-1 inhibitors have demonstrated cardiac toxicities in clinical development [1]. These on-target toxicities have prompted innovative approaches to achieve tumor-specific inhibition, including proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and selective drug delivery strategies [1]. Recent research has also explored combination approaches, such as engineering CAR-T cells to overexpress BCL-2 or BCL-XL to enhance their persistence while simultaneously administering BH3-mimetics to sensitive tumor cells [4].

Bcl-2-IN-14: Mechanism and Therapeutic Rationale

This compound is a putative BH3-mimetic compound under investigation for its potential to selectively antagonize BCL-2 function. While structural and mechanistic details of this compound remain proprietary, its designation as a "Bcl-2-IN" (Bcl-2 inhibitor) suggests a mechanism centered on competitive displacement of pro-apoptotic proteins from the hydrophobic binding groove of BCL-2 [1]. Based on established principles of BH3-mimetic function, this compound is predicted to bind BCL-2 with high affinity, neutralizing its anti-apoptotic activity and tipping the cellular balance toward apoptosis, particularly in malignant cells that demonstrate dependence on BCL-2 for survival [1]. This dependence, often termed "primed to die" status, can be assessed through BH3 profiling assays that measure mitochondrial sensitivity to BH3 domain peptides [4].

The therapeutic rationale for this compound development likely centers on overcoming limitations of existing BH3-mimetics, potentially through improved selectivity, reduced side effects, enhanced pharmacokinetic properties, or activity in resistance settings. Tumor cells can develop resistance to BH3-mimetics through various mechanisms, including upregulation of alternative anti-apoptotic proteins (particularly MCL-1 or BCL-XL), mutations in BCL-2 that interfere with drug binding (similar to the G101V mutation observed in venetoclax-resistant CLL), or reduced expression of pro-apoptotic activators [4] [5]. This compound may offer advantages in specific resistance contexts or particular hematologic malignancies where BCL-2 dependence is established, such as follicular lymphoma, chronic lymphocytic leukemia, and certain subtypes of acute myeloid leukemia [1].

Table 2: Comparison of Established and Investigational BH3-Mimetics

Compound Molecular Targets Development Status Key Toxicities Potential Applications
Venetoclax BCL-2 FDA-approved Tumor lysis syndrome CLL, AML, NHL
Navitoclax BCL-2, BCL-XL, BCL-w Clinical trials Thrombocytopenia NHL, CLL, solid tumors
AZD5991 MCL-1 Clinical trials Cardiac toxicity MM, AML, lymphoma
This compound BCL-2 (putative) Preclinical Under investigation BCL-2-dependent malignancies

Comprehensive Cellular Assay Protocols

BCL-2 Family Protein Detection by Intracellular Flow Cytometry
3.1.1 Principle and Applications

Intracellular flow cytometry enables quantitative, multiparametric analysis of BCL-2 family protein expression at single-cell resolution, providing distinct advantages over Western blotting for heterogeneous cell populations [2]. This technique permits simultaneous assessment of protein abundance, cell surface phenotype, and apoptotic markers in complex cell mixtures, allowing researchers to correlate BCL-2 expression with specific cellular subsets and contextual biological features [2]. For this compound screening, this assay can determine whether compound activity correlates with baseline BCL-2 expression levels and monitor dynamic changes in BCL-2 family members following treatment.

3.1.2 Detailed Protocol
  • Sample Preparation: Harvest cells (1×10^6 per condition) and wash with cold PBS. Include untreated controls and compensation controls with single antibody stains [2].
  • Cell Staining: Resuspend cell pellets in 100μL FACS buffer (PBS with 1% FBS) and add fluorochrome-conjugated surface markers. Incubate for 20 minutes at 4°C in the dark, then wash with 2mL FACS buffer [2].
  • Fixation and Permeabilization: Use commercial fixation/permeabilization kits according to manufacturer instructions. For the FOXP3 Fix/Perm Kit, add 1mL fixation/permeabilization working solution (prepared by mixing concentrate and diluent at 1:3 ratio), vortex, and incubate 30-60 minutes at 4°C in the dark [2].
  • Intracellular Staining: Add 2mL 1× perm buffer, centrifuge (300-400×g for 5 minutes), and decant supernatant. Resuspend cells in 100μL 1× perm buffer with titrated amounts of anti-BCL-2 family antibodies (see Table 3 for recommended antibodies). Incubate 30 minutes at 4°C in the dark [2].
  • Analysis: Wash cells with 2mL 1× perm buffer, resuspend in 200-400μL FACS buffer, and acquire data on flow cytometer. Use fluorescence-minus-one (FMO) controls to establish gating boundaries [2].

Table 3: Recommended Antibodies for BCL-2 Family Protein Detection by Flow Cytometry

Target Clone Conjugate Supplier Application Notes
BCL-2 Bcl-2/100 PE BD Biosciences Critical for human samples; confirm with alternative antibody to avoid false negatives [5]
BCL-XL 54H6 PE Cell Signaling Detects both human and murine isoforms
MCL-1 Y37 Alexa Fluor 647 Abcam Works for human and murine proteins
BIM C34C5 PE Cell Signaling Recognizes multiple BIM isoforms
BAX 6A7 Unconjugated ThermoFisher Requires secondary antibody; detects activated conformation
BAK Ab-1 Unconjugated Millipore Requires secondary antibody; detects activated BAK
Mitochondrial Membrane Depolarization Assessment
3.2.1 Principle and Applications

Mitochondrial membrane potential (ΔΨm) dissipation represents a key event in intrinsic apoptosis downstream of BAX/BAK activation and MOMP [2]. Cationic dyes such as tetramethylrhodamine ethyl ester (TMRE) and 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolcarbocyanine iodide (JC-1) accumulate electrophoretically in energized mitochondria, with fluorescence loss or emission shift indicating depolarization [2]. For this compound testing, this assay provides functional evidence of apoptosis induction and can complement direct protein interaction studies.

3.2.2 Detailed Protocol
  • Dye Loading: Harvest cells (0.5-1×10^6/mL) and resuspend in pre-warmed culture medium containing TMRE (20-100 nM) or JC-1 (1-2 μM). Include a positive control with 50μM carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to fully depolarize mitochondria [2].
  • Incubation: Protect samples from light and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
  • Washing and Analysis: Wash cells twice with warm PBS and resuspend in FACS buffer containing viability dye (e.g., DAPI or 7-AAD) to exclude dead cells. Analyze immediately by flow cytometry.
  • TMRE Analysis: Monitor fluorescence in PE channel (excitation 488 nm, emission 575 nm). Calculate percentage of cells with decreased fluorescence relative to untreated controls.
  • JC-1 Analysis: For JC-1, use 488 nm excitation and monitor both green (530 nm) and red (585 nm) emissions. Calculate red/green fluorescence ratio, with decreased ratio indicating depolarization.
  • Data Interpretation: Treat cells with this compound across a concentration range (e.g., 1 nM-10 μM) and multiple timepoints (4-48 hours). Include venetoclax as a reference comparator if available.
Protein Interaction Assays Using Bimolecular Fluorescence Complementation (BiFC)
3.3.1 Principle and Applications

Bimolecular fluorescence complementation enables direct visualization of protein-protein interactions in live cells by reconstituting a fluorescent protein when two fragments are brought together by interacting partners [3] [6]. This technique has been successfully applied to study interactions between BCL-2 family members, capturing even transient associations that might be missed by other methods [3]. For this compound, BiFC can directly demonstrate compound-mediated disruption of specific BCL-2 interactions with BH3-only proteins like BIM or BAX.

3.3.2 Detailed Protocol
  • Construct Design: Subclone BCL-2 family proteins into BiFC vectors containing complementary non-fluorescent fragments of Venus fluorescent protein (VN173 and VC155). Test both N- and C-terminal fusions to identify optimal configurations that preserve protein function [3].
  • Cell Transfection: Plate HeLa or HEK293T cells in appropriate media and transfect at 50-70% confluence using lipid-based transfection reagents. For BiFC assays, transfect with equal amounts (0.5-1 μg each) of the VC and VN fusion constructs [3].
  • Experimental Conditions: Include caspase inhibitor Z-VAD-fmk (50 μM) to preserve cell integrity during apoptosis induction. Treat cells with this compound across a concentration range for 4-24 hours. Use known BH3-mimetics like ABT-737 or venetoclax as positive controls.
  • Image Acquisition and Analysis: After 24 hours, visualize Venus reconstitution by confocal microscopy using standard FITC filters. Quantify fluorescence intensity using image analysis software (e.g., ImageJ) and normalize to negative controls.
  • Subcellular Localization: Co-stain with MitoTracker Red (50 nM) to confirm mitochondrial localization of interactions. Counterstain nuclei with Hoechst 33342 (1 μg/mL) for spatial reference [6].
  • Interaction Mapping: Test this compound effects on various BCL-2 family interactions, particularly BCL-2:BIM, BCL-2:BAX, and BCL-2:PUMA, to determine interaction specificity.

G compound This compound bcl2 BCL-2 Protein compound->bcl2 Binds hydrophobic groove bh3_only BH3-only Protein (BIM, PUMA, etc.) bcl2->bh3_only Sequesters bax_bak BAX/BAK Activation bh3_only->bax_bak Direct activation momp Mitochondrial Outer Membrane Permeabilization bax_bak->momp Oligomerization cyto_c Cytochrome c Release momp->cyto_c Permeabilization caspase Caspase Activation & Apoptosis cyto_c->caspase Apoptosome formation

Schematic 1: Mechanism of this compound in Apoptosis Induction. This compound binds the hydrophobic groove of BCL-2, displacing pro-apoptotic BH3-only proteins which then directly activate BAX/BAK effectors, leading to mitochondrial outer membrane permeabilization and caspase-dependent apoptosis.

Data Interpretation and Technical Considerations

Assay Selection and Integration Strategy

Effective evaluation of this compound requires a complementary assay cascade that addresses different aspects of compound activity. For initial screening, mitochondrial membrane potential assays provide a functional readout of apoptosis induction with relatively high throughput. For mechanism-of-action studies, intracellular flow cytometry can quantify changes in BCL-2 family protein expression and activation, while BiFC assays offer direct evidence of specific protein interaction disruption [3] [2] [6]. Researchers should consider implementing this assay triad to comprehensively characterize this compound:

  • Primary Screening: Use TMRE or JC-1 staining to identify apoptosis-inducing concentrations across relevant cell line panels, particularly models with documented BCL-2 dependence (e.g., SU-DHL-4, FL5.12-BCL-2) [2].
  • Mechanistic Confirmation: Apply intracellular flow cytometry to monitor BAX/BAK activation and potential compensatory upregulation of other anti-apoptotic proteins (MCL-1, BCL-XL) following this compound treatment [2].
  • Target Engagement: Utilize BiFC to demonstrate direct disruption of specific BCL-2 interactions, providing critical evidence for intended mechanism [3] [6].
Troubleshooting and Optimization Guidelines

Several technical challenges may arise when implementing these assays for this compound characterization. For intracellular flow cytometry, antibody validation is critical, particularly for BCL-2 detection. Some BCL-2 mutations (e.g., I48F in SU-DHL-6 cells) can interfere with epitope recognition, leading to false-negative results [5]. Researchers should confirm BCL-2 antibody performance using positive control cell lines and consider parallel staining with alternative antibodies (e.g., clone E17) if aberrant results are obtained [5].

For mitochondrial membrane potential assays, proper dye concentration titration is essential, as excessive probe concentrations can mask depolarization. Additionally, researchers should be aware that certain cell types (e.g., stem cells and some cancer cells) may have inherently variable mitochondrial membrane potential unrelated to apoptosis induction [2]. Including multiple apoptosis markers (e.g., annexin V, caspase activation) provides orthogonal validation.

For BiFC experiments, control for false-positive complementation is crucial. This includes verifying that fusion proteins alone do not produce fluorescence and that expression levels are maintained near physiological ranges to prevent non-specific interactions [3]. The kinetics of fluorescence complementation should also be considered, as Venus fragment reconstitution is essentially irreversible, potentially stabilizing transient interactions [3].

G cluster_primary Primary Screening cluster_secondary Mechanistic Studies cluster_tertiary Functional Validation start This compound Characterization Strategy mm1 Mitochondrial Membrane Potential start->mm1 flow Intracellular Flow Cytometry start->flow viability Cell Viability Assays mm1->viability Confirm correlation mm1->flow Active concentrations bifc Protein Interaction Assays (BiFC) flow->bifc Target engagement west Western Blot Analysis bifc->west Confirm findings killing Cytotoxicity in Co-culture west->killing Proceed to functional assays combo Combination Studies with other agents killing->combo resistant Resistance Model Evaluation combo->resistant

Schematic 2: Integrated Experimental Workflow for this compound Characterization. A recommended cascade from primary screening through mechanistic studies to functional validation provides comprehensive compound assessment.

Conclusion

The experimental approaches outlined in these application notes provide a robust framework for characterizing the activity, specificity, and mechanism of action of this compound. As the field of BH3-mimetic therapeutics continues to evolve, rigorous preclinical assessment using these complementary cellular assays will be essential for understanding the potential therapeutic utility of this investigational compound. The protocols for intracellular flow cytometry, mitochondrial membrane potential assessment, and protein interaction studies offer technically feasible approaches that can be implemented in most cell biology laboratories with standard equipment. By applying this comprehensive testing strategy, researchers can generate high-quality data to inform decisions about further development of this compound and contribute to the expanding toolkit for targeting BCL-2 family proteins in cancer therapy.

References

Comprehensive Application Notes and Protocols: Measuring BCL-2 Inhibition via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCL-2 Family Proteins and Their Therapeutic Targeting

The BCL-2 family of proteins constitutes a critical regulatory network that governs the intrinsic pathway of apoptosis through a complex balance of pro-survival and pro-apoptotic signals. This protein family includes anti-apoptotic members (BCL-2, BCL-XL, MCL-1, BCL-W, and BFL-1) that promote cell survival and pro-apoptotic effectors (BAX and BAK) that initiate mitochondrial outer membrane permeabilization (MOMP), a point-of-no-return in apoptotic commitment. The interactions between these proteins are further regulated by BH3-only proteins (BIM, BID, PUMA, BAD, BIK, BMF, HRK, NOXA) that function as sensitizers or direct activators of apoptosis [1]. The pivotal role of BCL-2 in cellular survival has made it an attractive therapeutic target in oncology, particularly in hematological malignancies where its overexpression is frequently observed [2] [3].

The development of BH3-mimetics, such as venetoclax (ABT-199), a selective BCL-2 inhibitor, has revolutionized treatment paradigms for various blood cancers. However, resistance to single-agent therapy often emerges through compensatory upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 and BCL-XL [2] [3]. This complexity necessitates robust experimental methods to quantify protein expression, assess functional inhibition, and identify resistance mechanisms. Flow cytometry has emerged as an indispensable tool in this context, enabling multiparametric analysis of BCL-2 family proteins, mitochondrial membrane dynamics, and apoptotic progression at single-cell resolution within heterogeneous populations [1] [4].

Flow Cytometry Methods for BCL-2 Family Protein Analysis

Intracellular Protein Detection and Quantification

Quantitative fluorescence cytometry (QFCM) enables precise measurement of BCL-2 family protein expression at single-cell resolution. This method is particularly valuable for heterogeneous cell populations, as it allows researchers to identify specific cell subsets expressing varying levels of anti-apoptotic proteins and correlate these patterns with therapeutic response [4]. The QFCM approach has been validated against western blotting and demonstrates superior sensitivity with fewer cells required, making it especially suitable for precious primary patient samples [4]. Proper antibody validation is essential, with recommendations including the use of BCL-2 (124) Mouse mAb (PE Conjugate) for human BCL-2 detection, BCL-XL (54H6) Rabbit mAb (PE conjugate) for both human and murine isoforms, and MCL-1 (Y37) Rabbit mAb (Alexa Fluor 647 conjugate) for human and murine MCL-1 detection [1] [5].

The molecules of equivalent soluble fluorochrome (MESF) quantification approach allows for standardized measurements across experiments and instruments. This quantitative method has revealed that basal expression profiles of BCL-2, BCL-XL, and MCL-1 correlate with sensitivity to BH3-mimetics in chronic lymphocytic leukemia (CLL) and other hematological malignancies [4]. When implementing intracellular staining, researchers must use appropriate permeabilization buffers (such as those in FOXP3 Fix/Perm kits) and validate antibody specificity through knockout controls or competitive assays [1].

Functional Assessment of Apoptosis

Beyond static protein quantification, flow cytometry enables dynamic assessment of apoptotic progression through multiple complementary parameters. Mitochondrial outer membrane permeabilization (MOMP) represents a critical commitment point in apoptosis and can be detected using cationic dyes that measure mitochondrial membrane potential (ΔΨm). Commonly used dyes include tetramethylrosamine ethyl ester (TMRE), rhodamine 123, and 5,5′,6,6-′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolcarbocyanine iodide (JC-1), which exhibit fluorescence loss or emission shifts upon mitochondrial depolarization [1].

Additional apoptotic markers accessible to flow cytometric analysis include:

  • Phosphatidylserine externalization: Detected by Annexin V binding in combination with viability dyes (e.g., PI, 7-AAD) to distinguish early apoptosis from late apoptosis/necrosis
  • Caspase activation: Measured using fluorogenic substrates or cleavage-specific antibodies
  • Nuclear fragmentation: Assessed with DNA-binding dyes like DAPI or Hoechst stains

Multiparametric assays combining these apoptotic markers with BCL-2 family protein quantification provide comprehensive insights into the functional consequences of BCL-2 inhibition and compensatory mechanisms within complex cell populations [2] [1].

Experimental Design and Technical Considerations

Panel Design and Fluorophore Selection

Effective multiparameter panel design requires careful consideration of antigen density, fluorophore brightness, and spectral overlap. The fundamental principle is to match bright fluorophores with low-abundance antigens and dimmer fluorophores with highly expressed targets. For BCL-2 family detection, this typically means assigning brighter channels (e.g., PE, Brilliant Violet 421) to lower-expression proteins like BIM or BAX, while using dimmer channels for highly expressed proteins like BCL-2 in lymphoid malignancies [6] [7].

Spectral flow cytometry represents a significant advancement for complex panel design, as it enables the resolution of fluorophores with substantial emission spectrum overlap through full spectral signature analysis. This technology facilitates the implementation of larger panels for deep phenotyping of apoptotic regulators within specific cell subsets. When designing panels, researchers should consider:

  • Antigen expression level: Match fluorophore brightness to target abundance
  • Spectral overlap: Minimize spillover through careful fluorophore combination
  • Instrument configuration: Optimize panel for available lasers and detectors
  • Validation requirements: Include appropriate controls for interpretation [6]
Essential Controls and Validation

Rigorous experimental controls are fundamental to generating reliable flow cytometry data for BCL-2 inhibition studies. The table below outlines essential controls and their applications:

Table 1: Essential Flow Cytometry Controls for BCL-2 Inhibition Studies

Control Type Purpose Application in BCL-2 Studies
Unstained cells Determine autofluorescence Baseline for all channels
Single stain controls Create unmixing matrix Essential for spectral flow cytometry
Isotype controls Assess non-specific binding Matched to primary antibody class
FMO controls Define positive populations Critical for low-abundance proteins
Biological controls Validate experimental conditions Known responsive/non-responsive cells

Fluorescence Minus One (FMO) controls are particularly valuable for establishing accurate gate boundaries, especially for antigens with continuous expression patterns or when analyzing proteins that may be upregulated in compensation for BCL-2 inhibition [6]. For therapeutic studies, appropriate biological controls include cells with known sensitivity or resistance to BH3-mimetics, such as venetoclax-responsive versus venetoclax-resistant leukemia cell lines, or primary cells from patients with documented treatment outcomes [2] [4].

Sample Processing and Staining Protocols

Proper sample processing is critical for preserving epitope integrity and maintaining cellular viability. For intracellular BCL-2 family protein detection, cells should be fixed and permeabilized using commercial kits specifically designed for flow cytometry. The recommended protocol involves first staining surface markers (if needed), followed by fixation and permeabilization, then intracellular staining with validated antibodies [1]. Antibody titration is an essential pre-experimental step to determine optimal staining concentrations that maximize signal-to-noise ratio [6].

For functional assays measuring mitochondrial membrane potential, live cells should be stained with ΔΨm-sensitive dyes (TMRE, JC-1) prior to fixation, following manufacturer-recommended concentrations and incubation conditions. Concurrent use of viability dyes helps exclude dead cells that may exhibit non-specific mitochondrial depolarization. When combining intracellular staining with functional assays, the sequence of staining steps must be optimized to preserve both epitope recognition and dye functionality [1].

Therapeutic Applications and Research Findings

Hematological Malignancies

BCL-2 inhibition has demonstrated remarkable efficacy in various hematological malignancies, with venetoclax leading the clinical translation of BH3-mimetics. In acute myeloid leukemia (AML), flow cytometry-based studies have revealed that leukemic stem cells (LSCs) frequently exhibit low reactive oxygen species (ROS-low) and overexpression of BCL-2, creating a therapeutic vulnerability [8]. Combination strategies have shown particular promise, with venetoclax combined with the PPARα agonist chiglitazar demonstrating synergistic killing of LSC-like cell lines and primary CD34+ AML cells while sparing normal counterparts [9]. Mechanistic studies using flow cytometry revealed that this combination downregulates multiple anti-apoptotic proteins (BCL-2, MCL-1, BCL-XL) while upregulating pro-apoptotic proteins (BIM, BAX, BAK) [9].

In diffuse large B-cell lymphoma (DLBCL), flow cytometry "fingerprinting" of NF-κB subunits and BCL-2 family proteins has uncovered heterogeneous resistance mechanisms to venetoclax. Research shows that the tumor microenvironment, particularly CD40L-expressing stromal cells, induces resistance to BCL-2 and BCL-XL targeting BH3-mimetics through cell-type specific upregulation of BCL-XL or MCL-1 [2]. Computational models validated by flow cytometry data demonstrated that basal NF-κB activation determines whether CD40 activation drives BH3-mimetic resistance through upregulation of RelB and BCL-XL, or cRel and MCL-1 [2].

Solid Tumors and Combination Strategies

While hematological malignancies have shown the most dramatic responses to BCL-2 inhibition, solid tumors also demonstrate vulnerabilities, particularly through rational combination therapies. In glioblastoma (GBM), the pan-BCL-2 family inhibitor obatoclax demonstrated limited single-agent efficacy but significant synergistic activity when combined with endoplasmic reticulum (ER) stress inducers like tunicamycin [3]. Flow cytometry analysis revealed that this combination disrupted protective autophagy and enhanced apoptosis, with combinatorial knockdown of MCL-1 and BCL-XL recapitulating the synergistic effects [3].

The table below summarizes key combination strategies currently under investigation:

Table 2: BCL-2 Inhibition Combination Strategies in Oncology Research

Cancer Type BCL-2 Inhibitor Combination Agent Mechanistic Insight
AML Venetoclax PPARα agonist (Chiglitazar) Downregulates PI3K/Akt and multiple anti-apoptotic proteins [9]
DLBCL Venetoclax NF-κB pathway inhibitors Overcomes microenvironment-mediated resistance [2]
Glioblastoma Obatoclax ER stress inducers Disrupts autophagy and enhances ER stress [3]
CLL Navitoclax MCL-1 inhibitors Addresses compensatory upregulation [4]

Comprehensive Experimental Protocols

Intracellular Staining for BCL-2 Family Proteins

Table 3: Protocol for Intracellular Detection of BCL-2 Family Proteins

Step Procedure Conditions Notes
1. Cell Preparation Harvest cells, wash with PBS 300 × g, 5 min, 4°C Include viability stain for exclusion
2. Surface Staining Incubate with surface antibodies 20-30 min, 4°C, dark Optional for immunophenotyping
3. Fixation Use FOXP3 Fix/Perm solution 30-60 min, 4°C, dark Commercial kits recommended
4. Permeabilization Wash with 1× Perm Buffer 2 washes, 300 × g, 5 min Maintain permeabilization
5. Intracellular Staining Incubate with BCL-2 family antibodies Overnight, 4°C, dark Titrated antibodies in Perm Buffer
6. Analysis Resuspend in FACS buffer Immediate acquisition or 4°C storage Protect from light

This protocol has been optimized for detection of BCL-2, BCL-XL, and MCL-1 in human hematopoietic cells, with specific antibody clones validated for flow cytometry [1] [5]. For absolute quantification using MESF beads, include calibration beads according to manufacturer protocols [4].

Functional Assessment of Mitochondrial Membrane Potential

The simultaneous assessment of mitochondrial membrane potential and BCL-2 family protein expression provides powerful insights into the functional consequences of BCL-2 inhibition. Cells should be stained with ΔΨm-sensitive dyes (e.g., 20 nM TMRE) in culture medium at 37°C for 15-30 minutes prior to harvesting. After staining, cells are washed with PBS and processed for intracellular staining as described above, noting that fixation may affect dye retention [1]. Include controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler, to establish the depolarized reference population.

Visual Workflows

To facilitate implementation of these methods, the following workflows provide visual guidance for key experimental processes:

BCL-2 Inhibition Analysis Workflow

BCL2_workflow start Start Experiment: Cell Preparation treatment BCL-2 Inhibitor Treatment (venetoclax, navitoclax, obatoclax) start->treatment staining Staining Protocol treatment->staining surface Surface Marker Staining staining->surface If surface markers needed functional Functional Staining (MMP dyes, Annexin V) staining->functional For functional assays intra Intracellular Staining (BCL-2, MCL-1, BCL-XL) staining->intra For protein detection acquisition Flow Cytometry Acquisition surface->acquisition functional->acquisition intra->acquisition analysis Data Analysis: - Population gating - Protein quantification - Apoptosis assessment acquisition->analysis interpretation Result Interpretation analysis->interpretation

Apoptosis Signaling Pathway

apoptosis_pathway survival_signals Survival Signals (NF-κB, PI3K/Akt) bcl2 Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) survival_signals->bcl2 induces bax_bak Pro-apoptotic Effectors (BAX, BAK) bcl2->bax_bak sequesters momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp initiates bh3_only BH3-only Proteins (BIM, BID, PUMA, BAD) bh3_only->bcl2 neutralizes bh3_only->bax_bak activates inhibitors BH3-mimetics (venetoclax, navitoclax, obatoclax) inhibitors->bcl2 inhibits caspase Caspase Activation momp->caspase cytochrome c release apoptosis Apoptosis caspase->apoptosis executes

Conclusion

Flow cytometry provides a powerful, versatile platform for investigating BCL-2 family biology and evaluating therapeutic targeting strategies. The methods outlined in these application notes enable researchers to quantify protein expression, assess functional consequences of inhibition, and identify resistance mechanisms in heterogeneous cell populations. As combination therapies continue to evolve, these flow cytometry-based approaches will remain essential tools for validating novel strategies to overcome treatment resistance and improve patient outcomes in cancer therapy.

References

BCL-2 Family Protein Detection Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The choice of detection method depends on your experimental goals, whether for protein quantification, cellular localization, or analysis in complex cell populations.

Table 1: Comparison of Major BCL-2 Protein Detection Methods

Method Principle Sample Type Key Output Key Considerations
Intracellular Flow Cytometry [1] Antibody staining of fixed and permeabilized cells, multiparametric analysis by flow cytometer Single-cell suspensions (e.g., cultured cells, primary immune cells) Protein abundance at single-cell level; population heterogeneity Semi-quantitative; requires cell surface staining for population gating
Enzyme-Linked Immunosorbent Assay (ELISA) [2] Sandwich ELISA with colorimetric detection Biofluids (serum, plasma), cell/tissue extracts Absolute, quantitative concentration (ng/mL) Requires sample extraction for cellular analysis; kit-dependent sensitivity and range
Cell-Based ELISA [3] In-situ ELISA on fixed cells in microplate Adherent or suspension cells Qualitative/semi-quantitative expression relative to control Allows normalization to cell density (e.g., via Crystal Violet stain)
Immunohistochemistry (IHC) [4] Antibody staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections Tissue sections Protein localization and expression in tissue context Subjective scoring; threshold for positive staining is tissue-dependent

Table 2: Example Antibody Clones for BCL-2 Family Proteins by Flow Cytometry [1]

Target Protein Host Clone Conjugate Reactivity
BCL-2 Hamster 3F11 PE Mouse
BCL-2 Mouse Bcl-2/100 PE Human
BCL-XL Rabbit 54H6 PE Human & Mouse
MCL-1 Rabbit Y37 Alexa Fluor 647 Human & Mouse
BIM Rabbit C34C5 PE Human & Mouse

Detailed Experimental Protocols

Protocol 1: Detection by Intracellular Flow Cytometry [1]

This protocol is ideal for analyzing complex cell populations and can be combined with surface marker staining.

  • Step 1: Cell Preparation and Staining
    • Harvest and Wash: Collect cells and wash with cold FACS buffer (PBS with 1% FBS).
    • Surface Antigen Staining (Optional): Resuspend cell pellet in FACS buffer with antibodies against surface markers (e.g., CD19, CD3). Incubate for 20-30 minutes on ice or in the dark. Wash with cold FACS buffer.
    • Fixation and Permeabilization: Fix cells using a commercial fixation/permeabilization kit (e.g., FOXP3 Fix/Perm Kit). Resuspend cell pellet in fixation/permeabilization working solution and incubate for 30-60 minutes at room temperature.
    • Intracellular Staining: Wash cells twice with 1X permeabilization buffer. Resuspend cell pellet in permeabilization buffer containing a pre-titrated concentration of fluorochrome-conjugated antibody against the target BCL-2 protein (see Table 2). Incubate for 30 minutes at room temperature in the dark. Include isotype control and unstained samples.
  • Step 2: Data Acquisition and Analysis
    • Wash and Resuspend: Wash cells twice with permeabilization buffer, then resuspend in FACS buffer for acquisition.
    • Flow Cytometry: Acquire data on a flow cytometer. Use the isotype control and fluorescence minus one (FMO) controls to set positive staining gates.
    • Analysis: Analyze data using flow cytometry software (e.g., FlowJo). Gate on live cells and specific populations based on surface markers, then analyze BCL-2 protein expression.
Protocol 2: Quantitative Analysis by Sandwich ELISA [2]

This method is suitable for precise quantification of BCL-2 protein levels in cell lysates or biofluids.

  • Step 1: Sample and Reagent Preparation
    • Prepare Cell Lysates: Use a lysis buffer (e.g., 10X Lysis Buffer diluted in dH₂O) to lyse cells. Centrifuge to remove debris and use the supernatant.
    • Prepare Buffers: Dilute 20X Assay Buffer and 20X Wash Buffer Concentrates to 1X with deionized water.
    • Reconstitute Standard: Reconstitute the lyophilized Human BCL-2 Standard to create a stock solution. Prepare a standard curve by serial dilution.
  • Step 2: Assay Procedure
    • Add Samples: Add 100 µL of standards, blanks, and test samples to the pre-coated wells. Incubate for 1 hour at room temperature.
    • Add Detection Antibody: Add 50 µL of biotin-conjugated anti-human BCL-2 detection antibody to each well. Incubate for 1 hour at room temperature.
    • Wash: Wash the wells 3 times with 1X Wash Buffer.
    • Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
    • Wash: Repeat the washing step 3 times.
    • Add Substrate and Stop: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-30 minutes in the dark. Add 100 µL of Stop Solution (1M Phosphoric Acid).
  • Step 3: Measurement and Analysis
    • Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.
    • Calculate Results: Generate a standard curve and interpolate sample concentrations. Typical assay sensitivity is 0.5 ng/mL, with a range of 0.5 - 32 ng/mL [2].

Experimental Workflow Visualizations

The following diagrams outline the logical steps for the core protocols and the biological context of BCL-2 proteins.

G Start Start: Harvest Cells SurfStain Surface Marker Staining Start->SurfStain FixPerm Fixation & Permeabilization SurfStain->FixPerm IntStain Intracellular Staining (BCL-2 Antibody) FixPerm->IntStain Wash1 Wash Cells IntStain->Wash1 Acquire Data Acquisition on Flow Cytometer Wash1->Acquire Analyze Data Analysis Acquire->Analyze End End Analyze->End

Diagram 1: Intracellular Flow Cytometry Workflow. The process involves sequential staining of surface and intracellular targets, followed by data acquisition and analysis.

G Start Start: Prepare Samples & Reagents Coat Add Samples to Pre-coated Plate Start->Coat Inc1 Incubate (Capture BCL-2) Coat->Inc1 DetAb Add Biotinylated Detection Antibody Inc1->DetAb Inc2 Incubate DetAb->Inc2 Wash1 Wash Plate Inc2->Wash1 Enzyme Add Streptavidin-HRP Wash1->Enzyme Inc3 Incubate Enzyme->Inc3 Wash2 Wash Plate Inc3->Wash2 Substrate Add TMB Substrate Wash2->Substrate Inc4 Incubate (Color Development) Substrate->Inc4 Stop Add Stop Solution Inc4->Stop Read Read Absorbance at 450nm Stop->Read End End: Calculate Concentration Read->End

Diagram 2: Sandwich ELISA Protocol Workflow. The assay uses a capture antibody, detection antibody, and enzyme conjugate for colorimetric quantification of BCL-2.

Key Technical Considerations and Troubleshooting

  • Method Selection: Choose flow cytometry for analyzing mixed cell populations or when correlating protein levels with surface markers. Use ELISA for precise, absolute quantification in homogeneous samples like cell lysates [1] [2].
  • Antibody Validation: Always validate antibodies for your specific application. Note that different clones may recognize different epitopes; for example, clone 124 may yield false negatives in IHC due to epitope masking from mutations, while clones like E17 or SP66 might detect the protein [4].
  • Controls are Critical: For flow cytometry, include isotype controls, fluorescence minus one (FMO) controls, and unstained cells. For ELISA, always run a standard curve in duplicate and include blank wells [1] [2].
  • Sample Handling: For phosphorylation studies or analysis of labile interactions, process samples quickly and use appropriate phosphatase inhibitors during lysis [5].

References

Comprehensive Application Notes and Protocols: Bcl-2-IN-14 Mitochondrial Membrane Potential Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Bcl-2 Protein Family and Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) protein family serves as a critical regulator of programmed cell death (apoptosis), functioning as a fundamental biological process that maintains tissue homeostasis and eliminates damaged or unnecessary cells. This protein family includes both pro-apoptotic (e.g., Bax, Bak, Bid, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, MCL-1) members that determine cellular fate through their complex interactions. The Bcl-2 protein itself was first discovered as an oncogene in follicular lymphoma, where a chromosomal translocation t(14;18) leads to its overexpression, resulting in impaired apoptosis and subsequent tumor development. What distinguished Bcl-2 from other oncogenes was its unique mechanism of action—rather than promoting cell proliferation, it functions by inhibiting cell death, thereby allowing abnormal cells to persist and accumulate.

The Bcl-2 family proteins primarily exert their control over apoptosis at the mitochondrial level, where they regulate Mitochondrial Outer Membrane Permeabilization (MOMP). This process represents a "point-of-no-return" in apoptotic signaling, as it leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Once released, cytochrome c initiates the formation of the apoptosome complex, which activates caspase proteases that execute the cell death program. Anti-apoptotic proteins like Bcl-2 maintain mitochondrial integrity by binding and sequestering pro-apoptotic proteins, thereby preventing MOMP. The delicate balance between these opposing factions of the Bcl-2 family ultimately determines whether a cell survives or undergoes apoptosis, making this pathway an attractive target for therapeutic intervention in cancer and other diseases characterized by dysregulated cell death.

Bcl-2 Inhibition and Mitochondrial Membrane Potential (ΔΨm)

Mechanism of Bcl-2 Inhibitors

Bcl-2 inhibitors represent a class of targeted therapeutics known as BH3-mimetics, which function by mimicking the activity of native BH3-only proteins—the natural antagonists of anti-apoptotic Bcl-2 family members. These compounds bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-XL, and MCL-1, thereby displacing their pro-apoptotic binding partners and triggering the intrinsic apoptotic pathway. Venetoclax (ABT-199), the first FDA-approved selective Bcl-2 inhibitor, has demonstrated remarkable efficacy in treating hematologic malignancies like chronic lymphocytic leukemia and acute myeloid leukemia, validating the therapeutic potential of this approach. Following its success, next-generation inhibitors including Bcl-2-IN-14 have been developed to overcome resistance mechanisms and expand the therapeutic scope to solid tumors.

Bcl-2 inhibitors promote apoptosis by tilting the balance toward mitochondrial membrane permeabilization. When anti-apoptotic proteins are neutralized by BH3-mimetics, they can no longer restrain the pro-apoptotic effectors Bax and Bak. These activated effectors then oligomerize and form pores in the mitochondrial outer membrane, leading to MOMP and the consequent release of cytochrome c. This process is typically accompanied by the dissipation of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function that represents the electrochemical gradient across the inner mitochondrial membrane. This gradient, maintained by the electron transport chain, is essential for ATP production and overall mitochondrial function. The collapse of ΔΨm serves as both a consequence and an amplifier of the apoptotic cascade, making it a valuable parameter for assessing the efficacy of Bcl-2 inhibitors like this compound.

Significance of Mitochondrial Membrane Potential in Apoptosis Assessment

The mitochondrial membrane potential is a sensitive indicator of mitochondrial function and an early marker of intrinsic apoptosis activation. In healthy cells, the inner mitochondrial membrane maintains a high electrochemical gradient (approximately 150-180 mV) with a negative interior relative to the cytosol. This potential is generated by proton pumping during electron transport and is essential for ATP synthesis, calcium homeostasis, and reactive oxygen species regulation. During apoptosis, the formation of permeability transition pores or Bax/Bak oligomers disrupts this gradient, leading to depolarization—the collapse of ΔΨm. This event typically precedes other apoptotic markers such as phosphatidylserine externalization and DNA fragmentation.

Multiple studies have established that Bcl-2 overexpression protects against ΔΨm dissipation induced by various apoptotic stimuli. Research using PC12 cells demonstrated that Bcl-2 effectively counteracts FCCP-induced mitochondrial depolarization and apoptosis [1]. Similarly, in pancreatic β-cells, Bcl-2 overexpression partially prevented palmitate-induced loss of ΔΨm, highlighting its protective role in maintaining mitochondrial integrity [2]. Therefore, assessing ΔΨm in response to this compound treatment provides direct insight into the compound's ability to engage its target and initiate the apoptotic cascade. The reliability and sensitivity of ΔΨm measurement make it an essential component in the evaluation of novel Bcl-2 inhibitors during preclinical development.

Mitochondrial Membrane Potential Assay Principles

JC-1 Fluorescent Probe Mechanism

The JC-1 probe (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) represents one of the most robust and widely used fluorescent dyes for monitoring mitochondrial membrane potential in live cells. Its unique spectral properties make it particularly valuable for flow cytometry and fluorescence microscopy applications. JC-1 exists as a monomer that emits green fluorescence (~529 nm) at low concentrations or when mitochondria are depolarized. However, in healthy cells with intact ΔΨm, the dye accumulates in the mitochondrial matrix where it forms J-aggregates that emit red fluorescence (~590 nm). This concentration-dependent formation of J-aggregates is driven by the highly negative internal charge of polarized mitochondria, which attracts the cationic JC-1 molecules.

The distinct fluorescence emission shift between polarized and depolarized mitochondria provides a quantitative ratio metric measurement that is relatively insensitive to variations in dye loading, mitochondrial density, or cell size. The red/green fluorescence ratio serves as a sensitive indicator of ΔΨm, with decreases in this ratio indicating mitochondrial depolarization. This dual-color emission allows for clear discrimination between healthy and apoptotic cell populations, making JC-1 particularly suitable for assessing the effects of Bcl-2 inhibitors like this compound. Compared to single-emission potentiometric dyes like rhodamine 123 or TMRE, JC-1 provides superior accuracy for detecting subtle changes in ΔΨm, especially in heterogeneous cell populations.

Table 1: Comparison of Fluorescent Dyes for Mitochondrial Membrane Potential Assessment

Dye Name Excitation/Emission Detection Method Advantages Limitations
JC-1 514/529 nm (monomer), 585 nm (J-aggregate) Flow cytometry, fluorescence microscopy Ratiometric measurement, high sensitivity Concentration-dependent aggregation, potential dye precipitation
TMRE 549/575 nm Flow cytometry, fluorescence microscopy Quantitative potential measurement, easy to use Non-ratiometric, sensitive to loading conditions
Rhodamine 123 507/529 nm Flow cytometry, fluorescence microscopy Low toxicity, good retention Non-ratiometric, potential photo-bleaching
DiOC₆(3) 484/501 nm Flow cytometry Works for both ΔΨm and ER tracking Non-ratiometric, multiple cellular targets
Flow Cytometry Detection

Flow cytometry provides an ideal platform for JC-1-based ΔΨm assessment, offering robust quantitative analysis at the single-cell level. This approach enables researchers to detect heterogeneous responses within cell populations and correlate ΔΨm changes with other parameters such as cell size, granularity, or surface marker expression. When using JC-1 with flow cytometry, the green fluorescence is typically detected in the FITC/GFP channel (530/30 nm), while the red J-aggregate fluorescence is detected in the PE channel (585/42 nm). Modern flow cytometers equipped with multiple lasers and detectors can simultaneously measure both emissions, facilitating real-time ratio calculations.

The integrity of mitochondrial function is crucial for interpreting ΔΨm measurements, as various factors beyond apoptosis can influence mitochondrial membrane potential. Proper experimental controls are essential, including carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as depolarization controls. These protonophores collapse the proton gradient across the inner mitochondrial membrane, completely dissipating ΔΨm and providing a benchmark for maximal depolarization. Additionally, validation with known Bcl-2 inhibitors such as venetoclax can help establish assay sensitivity and specificity when evaluating novel compounds like this compound.

Experimental Design for this compound

Sample Preparation and Treatment

Cell line selection should be guided by the expression levels of Bcl-2 and related anti-apoptotic proteins in the chosen model system. Hematopoietic cell lines (e.g., RS4;11, MV4-11) often demonstrate high sensitivity to Bcl-2 inhibition due to their inherent dependence on Bcl-2 for survival. However, solid tumor lines with documented Bcl-2 expression may also be appropriate. Prior to experimentation, characterization of Bcl-2 family expression (BCL-2, BCL-XL, MCL-1, Bax, Bak) via Western blotting or flow cytometry provides valuable baseline information for interpreting results. Cells should be maintained in their recommended culture conditions and passaged at 70-80% confluence to ensure optimal viability.

For this compound treatment, prepare a concentration gradient spanning at least three logs to establish a dose-response relationship. Based on typical BH3-mimetic compounds, a range of 1 nM to 10 μM is generally appropriate, with specific concentrations refined through preliminary viability assays. Include vehicle controls (typically DMSO at the highest concentration used in treatments) and positive controls (e.g., 10-20 μM FCCP for maximal depolarization, or 1-10 μM venetoclax as a reference Bcl-2 inhibitor). Treatment duration should be optimized based on the compound's mechanism, with early time points (2-8 hours) potentially capturing initial ΔΨm changes, while longer incubations (16-24 hours) may reveal more pronounced effects. Include a viability marker such as propidium iodide or 7-AAD to exclude dead cells from analysis, as their mitochondria are typically depolarized regardless of treatment-specific effects.

Table 2: Recommended Experimental Conditions for this compound ΔΨm Assay

Parameter Recommended Conditions Purpose/Rationale
Cell density 0.5-1 × 10⁶ cells/mL Ensure log-phase growth and adequate signal
Serum conditions Full serum (10% FBS) Maintain normal survival signaling unless testing serum deprivation
This compound concentration range 1 nM - 10 μM Establish dose-response relationship
Treatment duration 2-24 hours Capture early and late apoptotic events
Positive control 10-20 μM FCCP Induce complete mitochondrial depolarization
Reference control 0.1-1 μM Venetoclax Benchmark against established Bcl-2 inhibitor
Vehicle control 0.1% DMSO Account for solvent effects
Viability dye Propidium iodide (1-2 μg/mL) Exclude non-viable cells from analysis

Detailed Protocol: JC-1 Staining and Flow Cytometry

Reagents and Equipment
  • Cells: Appropriate cell line for Bcl-2 inhibition studies
  • This compound: Prepare stock solution in DMSO and store at -20°C
  • JC-1 staining solution: Dissolve JC-1 in DMSO to prepare 1-5 mM stock solution, aliquot and store at -20°C protected from light
  • Assay buffer: 1× PBS or culture medium without phenol red
  • Positive control: 10 mM FCCP stock solution in DMSO
  • Viability dye: Propidium iodide (1 mg/mL stock) or 7-AAD
  • Equipment: Flow cytometer with 488 nm excitation laser and filters for FITC (530/30 nm) and PE (585/42 nm), water bath or incubator (37°C), centrifuge, biological safety cabinet
  • Consumables: Flow cytometry tubes, cell culture plates/dishes, pipettes and tips
Step-by-Step Procedure
  • Cell treatment:

    • Harvest exponentially growing cells and seed at 0.5-1 × 10⁶ cells/mL in appropriate culture vessels
    • Treat cells with predetermined concentrations of this compound, vehicle control (DMSO), and positive controls (FCCP, venetoclax)
    • Incubate cells for the desired duration (e.g., 4-16 hours) at 37°C in a humidified CO₂ incubator
  • JC-1 staining:

    • Following treatment, harvest cells by gentle centrifugation (300 × g for 5 minutes)
    • Prepare JC-1 working solution by diluting the stock in pre-warmed culture medium or assay buffer to a final concentration of 2-5 μM
    • Resuspend cell pellets in JC-1 working solution (0.5-1 mL per sample) and incubate for 15-30 minutes at 37°C in the dark
    • Include a duplicate set of samples pre-treated with FCCP (10-20 μM, 10 minutes) as a depolarization control
  • Sample preparation for flow cytometry:

    • After JC-1 incubation, centrifuge cells (300 × g for 5 minutes) and wash once with pre-warmed assay buffer
    • Resuspend cells in 0.5 mL assay buffer containing viability dye (e.g., 1 μg/mL propidium iodide)
    • Keep samples on ice and protected from light until flow cytometry analysis
    • Optionally, include compensation controls: unstained cells, cells stained with JC-1 only (both red and green channels), and cells stained with viability dye only
  • Flow cytometry acquisition:

    • Set up the flow cytometer with 488 nm excitation and appropriate detector settings
    • Adjust photomultiplier tube (PMT) voltages using untreated cells stained with JC-1
    • Create a dot plot of FSC-A vs SSC-A to identify the main cell population, then gate on single cells using FSC-H vs FSC-A
    • Exclude dead cells by gating out viability dye-positive populations
    • Collect a minimum of 10,000 events per sample within the live cell gate
    • Record fluorescence in both FITC (JC-1 monomer) and PE (JC-1 aggregates) channels

The following diagram illustrates the experimental workflow:

G Start Start Experiment CellPrep Cell Preparation and Plating Start->CellPrep Treatment This compound Treatment (1 nM - 10 μM, 2-24 h) CellPrep->Treatment JC1Stain JC-1 Staining (2-5 μM, 15-30 min, 37°C) Treatment->JC1Stain Wash Washing and Resuspension JC1Stain->Wash Viability Viability Staining (PI or 7-AAD) Wash->Viability Flow Flow Cytometry Analysis Viability->Flow Data Data Analysis (Red/Green Ratio) Flow->Data

Data Analysis and Interpretation

Gating Strategy and Quantitative Analysis

Proper gating strategy is essential for accurate interpretation of JC-1 flow cytometry data. Begin by plotting forward scatter area (FSC-A) versus side scatter area (SSC-A) to identify the main population of intact cells, excluding debris and dead cells. Next, apply a singlets gate using FSC-height versus FSC-width to eliminate cell aggregates that could compromise fluorescence measurements. Within the singlets population, gate on viable cells by excluding propidium iodide-positive or 7-AAD-positive events. This step is crucial as dead cells typically exhibit complete mitochondrial depolarization regardless of treatment effects, which could confound results.

For JC-1 analysis, create a density plot of PE (J-aggregates, red fluorescence) versus FITC (JC-1 monomers, green fluorescence). In healthy, untreated cells, the majority of events should appear in the upper left quadrant (high red, low green fluorescence). Cells undergoing mitochondrial depolarization will shift toward the lower right quadrant (low red, high green fluorescence). The ratio of red to green fluorescence provides a quantitative measure of ΔΨm that can be compared across treatment conditions. Calculate this ratio for each sample by dividing the median fluorescence intensity (MFI) in the PE channel by the MFI in the FITC channel. Normalize these ratios to the vehicle control (set as 100%) to determine the percentage of ΔΨm loss in this compound-treated samples.

Interpretation and Practical Examples

Data interpretation should consider both the magnitude and concentration-dependence of ΔΨm dissipation. Effective Bcl-2 inhibition by this compound should produce a concentration-dependent decrease in the red/green fluorescence ratio, indicating progressive mitochondrial depolarization. A significant reduction in this ratio at clinically relevant concentrations suggests successful engagement of the Bcl-2 target and induction of the intrinsic apoptotic pathway. Comparison with positive controls helps contextualize results: FCCP treatment should cause near-complete depolarization (ratio approaching zero), while reference Bcl-2 inhibitors like venetoclax provide a benchmark for expected activity.

When presenting results, include representative density plots showing the population shifts at different this compound concentrations, alongside bar graphs quantifying the red/green fluorescence ratios. Statistical analysis should include appropriate replicates (minimum n=3) and tests for significance (e.g., one-way ANOVA with post-hoc testing). A successful experiment will demonstrate a clear concentration-response relationship, with higher this compound concentrations producing greater ΔΨm loss. Importantly, the effects should be time-dependent, with longer exposures typically resulting in more pronounced depolarization. These data provide compelling evidence of Bcl-2 engagement and can be correlated with other apoptotic markers such as caspase activation and DNA fragmentation to build a comprehensive understanding of this compound's mechanism of action.

Table 3: Troubleshooting Guide for JC-1 Assay

Problem Possible Causes Solutions
Weak or no J-aggregate signal Low ΔΨm, insufficient JC-1 concentration, incorrect staining conditions Validate with healthy cells, optimize JC-1 concentration, ensure proper staining temperature (37°C)
High background in untreated controls Excessive JC-1 concentration, prolonged staining, cell death Titrate JC-1 concentration, reduce staining time, check cell viability before staining
Poor separation between populations Instrument misconfiguration, inadequate JC-1 loading Check flow cytometer calibration and compensation, optimize JC-1 concentration and staining time
High variability between replicates Inconsistent cell handling, staining, or instrument performance Standardize cell preparation, ensure consistent staining protocol, run controls with each experiment
Discrepancy between ΔΨm and other apoptosis markers Different temporal sensitivity of assays, alternative cell death pathways Include multiple time points, combine with annexin V staining or caspase activation assays

Troubleshooting and Optimization

Common Technical Issues

The JC-1 assay is generally robust but can present technical challenges that require troubleshooting. Poor J-aggregate formation may result from using outdated JC-1 stock solutions, excessive dye concentration, or incorrect staining conditions. JC-1 stock solutions should be prepared fresh monthly and protected from light, as photo-degradation can impair J-aggregate formation. If J-aggregate signal is weak in healthy control cells, titrate the JC-1 concentration (typically 1-10 μM) and ensure staining occurs at 37°C rather than room temperature. Conversely, excessive J-aggregate formation in depolarized controls may indicate insufficient FCCP concentration or inadequate pre-incubation time; verify that FCCP-treated cells show complete loss of red fluorescence.

Flow cytometry artifacts can complicate data interpretation. High background fluorescence may stem from incomplete washing after JC-1 staining, leading to extracellular dye accumulation. Ensure adequate washing (2×) with pre-warmed buffer to remove unincorporated dye. If compensation issues arise between fluorescence channels, use single-stained controls to establish proper compensation settings. Cellular autofluorescence can be particularly problematic in certain cell types; include unstained controls to establish baseline autofluorescence and adjust PMT voltages accordingly. When analyzing adherent cells, take care to use gentle dissociation methods to avoid inducing apoptosis through mechanical stress, and confirm that viability exceeds 85% before treatment.

Assay Validation and Optimization

For assay optimization, determine the optimal treatment duration by conducting time-course experiments. Early time points (2-8 hours) may capture initial ΔΨm changes in sensitive models, while resistant lines may require longer exposure (16-24 hours). The optimal JC-1 concentration and staining time should be established for each cell type, as mitochondrial density and activity vary across lines. Include a plate reader-based ATP assay to distinguish apoptotic depolarization from non-specific metabolic inhibition; Bcl-2 inhibition should not immediately compromise cellular ATP levels despite ΔΨm loss. Finally, consider using complementary assays such as TMRE staining or Seahorse metabolic analysis to corroborate JC-1 findings and provide a comprehensive assessment of mitochondrial function in response to this compound treatment.

References

Comprehensive Application Notes and Protocols: Measuring Mitochondrial Outer Membrane Permeabilization (MOMP) in Bcl-2-IN-14 Treated Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Bcl-2 Protein Family and Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) protein family serves as the fundamental regulator of mitochondrial-mediated apoptosis, playing a critical role in cellular homeostasis and programmed cell death. This family consists of both pro-apoptotic and anti-apoptotic members that maintain a delicate balance between cell survival and death. The anti-apoptotic proteins, including Bcl-2 itself, Bcl-xL, Bcl-w, Mcl-1, Bfl-1, and Bcl-B, function to preserve mitochondrial integrity and prevent cell death. In contrast, pro-apoptotic members are divided into multidomain effectors (Bax, Bak, and Bok) and BH3-only proteins (Bim, Bid, Bad, Bik, Noxa, Puma, Bmf, and Hrk) that initiate apoptosis in response to cellular stress. Bcl-2-IN-14 is a specific small-molecule inhibitor designed to target the anti-apoptotic Bcl-2 protein, thereby promoting apoptosis in cancer cells by disrupting this balance [1] [2].

The therapeutic significance of Bcl-2 inhibition has been validated by the clinical success of venetoclax (ABT-199) in treating various hematologic malignancies. This compound represents one of the next-generation BH3-mimetics that specifically binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. This application note provides detailed methodologies for assessing the efficacy of this compound through measurement of Mitochondrial Outer Membrane Permeabilization (MOMP), a critical point of commitment in the apoptotic cascade [1] [3].

Table 1: Bcl-2 Protein Family Classification and Functions

Protein Category Family Members Key Functions Response to this compound
Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1, Bcl-w Bind and sequester pro-apoptotic proteins; maintain mitochondrial integrity Directly inhibited by this compound
Multidomain Pro-apoptotic Bax, Bak, Bok Form pores in mitochondrial membrane; execute MOMP Released and activated upon Bcl-2 inhibition
BH3-only Proteins Bim, Bid, Puma, Bmf, Noxa Initiate apoptosis signaling; inhibit anti-apoptotic proteins Displaced from Bcl-2; activate Bax/Bak

MOMP as a Key Apoptotic Event in Bcl-2 Inhibition

Mitochondrial Outer Membrane Permeabilization (MOMP) represents the point of no return in intrinsic apoptosis, characterized by the formation of pores in the mitochondrial outer membrane that facilitate the release of cytochrome c and other pro-apoptotic factors into the cytosol. Following MOMP, cytochrome c initiates the formation of the apoptosome complex, leading to caspase activation and eventual cellular dismantling. The Bcl-2 protein family serves as the primary regulator of this process, with anti-apoptotic members like Bcl-2 functioning to prevent MOMP by binding and neutralizing pro-apoptotic Bax and Bak proteins. This compound specifically disrupts this protective function by competitively binding to Bcl-2's BH3-binding groove, thereby releasing pro-apoptotic proteins to initiate MOMP [1] [4].

The molecular consequences of Bcl-2 inhibition include conformational activation of Bax and Bak, their translocation to mitochondria, and subsequent oligomerization to form permeabilizing pores. This process is further regulated by BH3-only proteins, which are categorized as either "activators" (e.g., Bim, Bid) that directly engage Bax/Bak or "sensitizers" (e.g., Bad, Noxa) that neutralize anti-apoptotic proteins. This compound primarily functions as a sensitizer BH3-mimetic, displacing both types of pro-apoptotic proteins from Bcl-2 to initiate apoptotic signaling. Monitoring MOMP therefore provides a direct assessment of this compound efficacy in disrupting Bcl-2's anti-apoptotic function [5] [1].

Experimental Design and Workflow Planning

Overall Experimental Strategy

A comprehensive assessment of this compound activity requires a multi-faceted approach measuring MOMP dynamics, downstream apoptotic events, and cellular commitment to death pathways. The experimental workflow begins with cell culture and treatment optimization, followed by parallel assessment of mitochondrial and apoptotic parameters using flow cytometry, fluorescence microscopy, and biochemical techniques. This systematic approach enables researchers to capture both early and late apoptotic events, providing a complete picture of compound efficacy [6] [3].

Key considerations for experimental design include:

  • Cell line selection: Choose models with documented Bcl-2 dependence (e.g., lymphoid cells, certain breast cancer lines)
  • Dose optimization: Perform initial dose-response curves (typically 0.1-10 μM for Bcl-2 inhibitors)
  • Time course analysis: Include early (2-6 hours), intermediate (12-24 hours), and late (24-48 hours) time points
  • Appropriate controls: Include vehicle-treated, unstained, and positive control (e.g., STS, ABT-737) conditions
  • Technical replicates: Minimum of n=3 for statistical power with independent biological replicates
Sample Preparation and Treatment Protocol

Table 2: Recommended Cell Lines and Treatment Conditions for this compound Studies

Cell Line Tissue Origin Bcl-2 Dependence Recommended this compound Concentration Treatment Duration
RS4;11 Acute lymphoblastic leukemia High 0.1-1 μM 24-48 hours
SU-DHL-4 Lymphoma High 0.5-5 μM 16-24 hours
MCF-7 Breast adenocarcinoma Moderate 1-10 μM 24-48 hours
S49 Neo Lymphoma (control) Low 1-10 μM 24-48 hours
S49 Bcl-2 Lymphoma (Bcl-2 overexpression) High (transfected) 5-20 μM 24-48 hours

Standard treatment protocol:

  • Culture cells in appropriate medium and maintain in exponential growth phase
  • Seed cells at optimal density (typically 2-5×10⁵ cells/mL) 24 hours prior to treatment
  • Prepare fresh this compound stock solutions in DMSO (ensure final DMSO concentration ≤0.1%)
  • Treat cells with predetermined concentrations of this compound for specified durations
  • Include vehicle control (0.1% DMSO) and positive control (e.g., 1 μM staurosporine)
  • Harvest cells by gentle centrifugation (300×g for 5 minutes) and process for MOMP assessment

Flow Cytometry-Based MOMP Measurement

Mitochondrial Membrane Potential (ΔΨm) Assessment

The mitochondrial membrane potential (ΔΨm) is a sensitive indicator of mitochondrial health and an early marker of MOMP. During apoptosis, the permeabilization of the outer mitochondrial membrane leads to dissipation of the proton gradient across the inner membrane, resulting in ΔΨm collapse. Several fluorescent dyes that accumulate in mitochondria in a ΔΨm-dependent manner can detect this change using flow cytometry [6] [3].

Tetramethylrhodamine methyl ester (TMRM) and JC-1 are the most widely used probes for ΔΨm measurement. TMRM exhibits increased fluorescence intensity in polarized mitochondria, with depolarization resulting in decreased signal. JC-1 undergoes a concentration-dependent shift in fluorescence emission, forming red fluorescent aggregates (J-aggregates) in polarized mitochondria that shift to green fluorescent monomers upon depolarization. This red-to-green shift provides a robust ratio metric measurement that is less susceptible to variations in dye loading or mitochondrial density [6] [3].

Table 3: Mitochondrial Membrane Potential Dyes for MOMP Detection

Dye Excitation/Emission Polarized State Depolarized State Advantages Limitations
JC-1 488/530 nm & 585 nm Red fluorescence (J-aggregates) Green fluorescence (monomers) Ratiometric measurement; high sensitivity Concentration-dependent aggregation; more complex analysis
TMRM 488/575 nm Bright fluorescence Dim fluorescence Reversible binding; suitable for kinetics Concentration-dependent; requires careful calibration
Rhodamine 123 488/525 nm Bright fluorescence Dim fluorescence Low toxicity; good for long-term studies Potential dye leakage over time
DiOC₆(3) 488/525 nm Bright fluorescence Dim fluorescence High signal-to-noise ratio May inhibit electron transport chain at high concentrations

Detailed JC-1 Staining Protocol:

  • Following this compound treatment, harvest cells by centrifugation at 300×g for 5 minutes
  • Resuspend cell pellet in 1 mL pre-warmed complete medium containing 2 μM JC-1
  • Incubate for 20-30 minutes at 37°C in the dark
  • Centrifuge cells and wash once with PBS to remove excess dye
  • Resuspend in PBS supplemented with 2% FBS for immediate flow cytometry analysis
  • Analyze using flow cytometer with 488 nm excitation and appropriate filters for FITC (530/30 nm) and PE (585/42 nm) channels
  • Calculate the ratio of red (polarized) to green (depolarized) fluorescence; decreased ratio indicates ΔΨm loss
Cytochrome c Release Analysis

Direct measurement of cytochrome c release from mitochondria to cytosol provides conclusive evidence of MOMP. This typically involves subcellular fractionation followed by Western blotting or immunocytochemistry. However, flow cytometry-based methods using selective permeabilization and staining protocols enable high-throughput assessment of cytochrome c localization [6].

Permeabilization-based cytochrome c staining protocol:

  • Harvest this compound treated and control cells by centrifugation
  • Fix with 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes
  • Block with 3% BSA in PBS for 30 minutes
  • Stain with anti-cytochrome c primary antibody (1:200 in blocking buffer) for 1 hour
  • Wash twice with PBS and incubate with fluorophore-conjugated secondary antibody (1:500) for 45 minutes in the dark
  • Analyze by flow cytometry; decreased fluorescence intensity indicates cytochrome c release

Data Analysis and Interpretation

Quantification and Statistical Analysis

Flow cytometry data analysis begins with proper gating strategies to exclude debris and aggregates, focusing on the intact single-cell population. For JC-1 analysis, create a density plot of red (585 nm) versus green (530 nm) fluorescence. Healthy cells with polarized mitochondria will appear in the upper right quadrant (high red/green ratio), while apoptotic cells with depolarized mitochondria will shift to the lower right quadrant (low red/green ratio). The percentage of cells with lost ΔΨm provides a quantitative measure of MOMP extent [6] [3].

For statistical analysis:

  • Calculate mean fluorescence intensity (MFI) for both red and green channels in JC-1 experiments
  • Determine the red/green ratio for each treatment condition
  • Normalize ratios to vehicle control (set as 100%)
  • Perform ANOVA with post-hoc testing for multiple comparisons or Student's t-test for paired comparisons
  • Report results as mean ± SEM from at least three independent experiments

Data interpretation guidelines:

  • A significant decrease in red/green ratio (≥20% reduction) indicates early MOMP
  • Dose-dependent response to this compound confirms target engagement
  • Time-course analysis should show progressive ΔΨm loss
  • Comparison with positive controls validates experimental conditions
  • Correlation with cell viability assays (e.g., annexin V/PI) strengthens conclusions
Troubleshooting Common Issues

Common challenges in MOMP measurement and their solutions:

  • High background fluorescence: Optimize dye concentration; include unstained controls; ensure proper washing
  • Heterogeneous response: Check cell health before treatment; ensure single-cell suspension; consider cell cycle effects
  • Incomplete depolarization: Verify positive control efficacy; extend treatment duration; increase drug concentration
  • Poor signal-to-noise ratio: Titrate antibody concentrations; use fresh dye solutions; optimize permeabilization conditions
  • Technical variability: Include internal controls; standardize processing times; use identical instrument settings

Advanced Technical Approaches

Complementary Apoptosis Assessment Methods

While ΔΨm measurement provides critical information about MOMP, comprehensive assessment of this compound efficacy should include additional apoptotic markers to capture the full spectrum of cell death activation. Annexin V/propidium iodide (PI) staining detects phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis), respectively. Caspase activation assays using fluorogenic substrates or specific antibodies provide confirmation of downstream apoptotic signaling. Combining these approaches with MOMP measurement creates a powerful multi-parametric assessment of Bcl-2 inhibition [6] [3].

Integrated apoptotic profiling protocol:

  • Treat cells with this compound for predetermined times
  • Harvest cells and split into aliquots for parallel analysis
  • Perform JC-1 staining for ΔΨm assessment
  • Conduct annexin V-FITC/PI staining according to manufacturer's protocol
  • Measure caspase-3/7 activity using commercial assay kits
  • Analyze all parameters within 1-2 hours of staining
  • Correlate timing and extent of each apoptotic marker
Bcl-2 Family Protein Interactions

Understanding the molecular interactions between this compound and its targets provides mechanistic insights beyond MOMP measurement. Co-immunoprecipitation studies can demonstrate disruption of Bcl-2/Bim complexes following treatment. Immunofluorescence microscopy visualizes Bax translocation to mitochondria. BH3 profiling measures mitochondrial priming and dependence on specific anti-apoptotic proteins, potentially predicting sensitivity to this compound [5] [2].

The following diagram illustrates the experimental workflow for comprehensive MOMP assessment in this compound treated cells:

G cluster_preparation Sample Preparation cluster_analysis Parallel Analysis Methods cluster_detection MOMP Detection Methods Start Experimental Design CellCulture Cell Culture & This compound Treatment Start->CellCulture Harvest Cell Harvesting & Washing CellCulture->Harvest Staining Fluorescent Staining (JC-1/TMRM) Harvest->Staining WesternBlot Western Blotting (Protein Release) Harvest->WesternBlot FlowCytometry Flow Cytometry (ΔΨm Measurement) Staining->FlowCytometry Microscopy Confocal Microscopy (Cytochrome c Localization) Staining->Microscopy MMP Mitochondrial Membrane Potential Loss FlowCytometry->MMP CytoC Cytochrome c Release Microscopy->CytoC SMAC SMAC/Diablo Release WesternBlot->SMAC DataAnalysis Data Analysis & Statistical Validation MMP->DataAnalysis CytoC->DataAnalysis SMAC->DataAnalysis Interpretation Results Interpretation & MOMP Confirmation DataAnalysis->Interpretation

Diagram 1: Comprehensive workflow for MOMP assessment in this compound treated cells

Conclusion

Measurement of MOMP provides a critical biomarker for assessing the efficacy of Bcl-2-targeting compounds like This compound in inducing mitochondrial apoptosis. The protocols outlined in this application note enable robust quantification of early apoptotic events through flow cytometry-based approaches, particularly focusing on ΔΨm collapse using potentiometric dyes. When combined with complementary assessments of cytochrome c release and downstream caspase activation, these methods offer a comprehensive framework for evaluating compound potency, mechanism of action, and therapeutic potential.

The continuing development of BH3-mimetics represents a promising frontier in cancer therapeutics, with this compound serving as both a research tool and potential clinical candidate. Standardized MOMP measurement protocols facilitate comparison across studies and accelerate the development of more effective Bcl-2 inhibitors. As research progresses, these methodologies may be further refined through live-cell imaging approaches, high-content screening platforms, and patient-derived model systems to better predict clinical efficacy.

References

Comprehensive Guide to BH3 Mimetic Screening: Techniques and Protocols for Apoptosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BH3 Profiling and Mimetic Screening

BH3 mimetics are a class of small molecule therapeutics that promote apoptosis in cancer cells by selectively inhibiting anti-apoptotic BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, etc.) [1]. The BCL-2 protein family regulates the mitochondrial apoptosis (intrinsic) pathway, where the balance between pro-survival and pro-apoptotic members determines cellular fate [2]. BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, displacing them from anti-apoptotic binding pockets and triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [1] [2].

Screening techniques for BH3 mimetics have evolved to identify tumor dependencies and predict treatment efficacy. BH3 profiling measures a cell's "mitochondrial priming"—how close it is to the apoptotic threshold—by exposing mitochondria to synthetic BH3 peptides and measuring subsequent cytochrome c release [3] [4]. Dynamic BH3 Profiling (DBP) extends this concept by measuring drug-induced changes in apoptotic priming, enabling identification of effective single agents or combination therapies [3] [4]. This guide details established and emerging methodologies in the field.

Core Methodologies and Techniques

Conventional BH3 Profiling

Conventional BH3 profiling assesses baseline mitochondrial priming by measuring cytochrome c release after exposure to BH3 domain-derived peptides [5].

Workflow Overview: The following diagram illustrates the core steps of the conventional BH3 profiling protocol:

G Start Start: Sample Preparation Perm Cell Permeabilization (0.002% Digitonin) Start->Perm Peptide BH3 Peptide Incubation (1 hour, specific peptides) Perm->Peptide Fix Fixation (4% PFA, 30 min) Peptide->Fix Stain Cytochrome c Staining (Anti-cytochrome c Alexa-488) Fix->Stain Analyze Flow Cytometry Analysis (Cytochrome c release measurement) Stain->Analyze End Data Interpretation: Priming & Dependencies Analyze->End

Detailed Protocol Steps:

  • Sample Preparation: Obtain single-cell suspensions from cell lines or primary tumor samples. Primary samples should be processed within 24 hours of collection to maintain viability and native protein interactions [4] [5].
  • Cell Permeabilization: Suspend 3 million cells in 1.65 mL MEB2P buffer (150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM succinate, 0.25% poloxamer 188). Transfer 15 µL cell suspension to a 384-well plate containing 0.002% digitonin to permeabilize plasma membranes while preserving mitochondrial integrity [5].
  • BH3 Peptide Incubation: Incubate permeabilized cells for 1 hour with specific BH3 peptides. Commonly used peptides and their specificities are listed in Table 1.
  • Fixation and Staining: Fix cells with 4% paraformaldehyde for 30 minutes, then neutralize with N2 buffer (1.7 M Tris, 1.25 M Glycine pH 9.1). Stain with Alexa-488-conjugated cytochrome c antibody and nuclear stain (Hoechst 33342), incubating overnight [5].
  • Flow Cytometry Analysis: Analyze cytochrome c retention/release by flow cytometry. High cytochrome c release indicates high mitochondrial priming and dependence on specific anti-apoptotic proteins [5].

Table 1: Common BH3 Peptides and Their Protein Specificities

BH3 Peptide Primary Targets Mechanism of Action Typical Concentration Range
BIM BCL-2, BCL-XL, MCL-1, BCL-W [2] Promiscuous binder; measures overall priming Titration (up to 100 µM) [6]
BAD BCL-2, BCL-XL, BCL-W [2] Sensitizer; indicates BCL-2/BCL-XL dependence Titration (up to 100 µM) [5]
HRK BCL-XL, BCL-W (weak BCL-2) [2] Sensitizer; indicates BCL-XL dependence Titration (up to 100 µM) [5]
MS1 (NOXA-based) MCL-1, A1 [2] Sensitizer; indicates MCL-1 dependence Titration (up to 100 µM) [5]
PUMA BCL-2, BCL-XL, MCL-1 (similar to BIM) [2] Promiscuous binder Titration (up to 100 µM)
Dynamic BH3 Profiling (DBP)

DBP measures drug-induced changes in mitochondrial priming, identifying compounds that enhance apoptosis susceptibility [3] [4].

Workflow Overview: The DBP protocol extends conventional BH3 profiling with a pre-treatment step, as shown below:

G Start Intact Cell Pre-Treatment (Drug(s) of interest, 16-24 hrs) BH3Profile Conventional BH3 Profiling (Permeabilization, BIM EC₁₀ peptide) Start->BH3Profile Calc Calculate Δ Priming % (% Cytochrome c release: Drug-treated - Untreated) BH3Profile->Calc Identify Identify 'Hits' (Z-score ≥ 3 in duplicates) Calc->Identify

Detailed Protocol Steps:

  • Ex Vivo Drug Treatment: Treat intact primary tumor cells or cell lines with single agents or drug combinations for 16-24 hours [3] [4]. This can be implemented as a high-throughput screen (Clinically Relevant Oncology Combination Screen - CROCS) [4].
  • BIM EC₁₀ Determination: Perform BIM BH3 peptide titration on untreated control cells to determine EC₁₀ (peptide concentration causing 10% cytochrome c release). This concentration is used for subsequent DBP assays [4].
  • BH3 Profiling: Perform conventional BH3 profiling on both drug-treated and untreated control cells using the predetermined BIM EC₁₀ peptide concentration [4].
  • Data Analysis: Calculate Δ Priming % (delta priming) as the difference in percentage of cytochrome c-positive cells between drug-treated and DMSO-treated control wells. A "hit" is typically defined as a treatment with mean Z-score ≥ 3 across experimental duplicates [4].
BH3 Drug Toolkit Profiling

This streamlined approach uses commercial BH3 mimetics instead of synthetic peptides, simplifying the protocol by using Annexin V/7AAD staining on live cells as the apoptotic readout [5].

Detailed Protocol Steps:

  • Cell Culture and Controls: Culture test cells (cell lines or primary samples) with appropriate controls. Include internal control cell lines with known dependencies (e.g., OCI-Ly1 for BCL-2, JJN3 for MCL-1, HEL for BCL-XL) to normalize results across batches [5].
  • BH3 Mimetic Treatment: Treat intact, live cells with a panel of BH3 mimetics for 24 hours. Key mimetics and their specificities are listed in Table 2.
  • Viability Staining: Stain cells with Annexin V/7AAD fluorescent conjugates. Annexin V detects phosphatidylserine externalization (early apoptosis), while 7AAD stains DNA in late apoptotic/necrotic cells with permeable membranes [5].
  • Flow Cytometry Analysis: Analyze by flow cytometry. Viable cells are Annexin V/7AAD negative. Calculate specific cell death percentage [5].

Table 2: Common BH3 Mimetics and Their Specificities

BH3 Mimetic Primary Target(s) Clinical/Experimental Context Key Considerations
Venetoclax (ABT-199) BCL-2 [7] [3] FDA-approved for CLL/AML [6] Limited single-agent activity in solid tumors [7]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W [7] [3] Clinical trials Causes thrombocytopenia (BCL-XL inhibition) [7]
A-1331852 BCL-XL [6] Research tool Useful for defining BCL-XL dependence [6]
S63845 MCL-1 [7] [6] Research/Clinical development Active in MCL-1 dependent models [7]
ABT-737 BCL-2, BCL-XL, BCL-W [7] Research tool Preclinical predecessor of Navitoclax [7]

Comparative Analysis of Techniques

Table 3: Technical Comparison of BH3 Screening Platforms

Parameter Conventional BH3 Profiling Dynamic BH3 Profiling (DBP) BH3 Drug Toolkit
Readout Cytochrome c release (immunofluorescence/flow cytometry) [5] Δ Priming % (change in cytochrome c release) [4] Annexin V/7AAD positivity (flow cytometry) [5]
Cellular State Permeabilized cells [6] [5] Permeabilized cells after intact cell treatment [4] Live, intact cells [5]
Key Output Baseline mitochondrial priming, anti-apoptotic dependencies [5] Drug-induced changes in priming, synergistic combinations [3] [4] Functional apoptosis induction, mimetic efficacy [5]
Throughput Medium High (with CROCS/HTDBP) [4] High
Primary Application Defining intrinsic apoptotic dependencies Rational combination therapy design [3] [4] Predicting mimetic efficacy, functional precision medicine [5]
Critical Notes May not fully recapitulate biology of intact cells; high peptide concentrations can cause non-specific effects [6] Requires ex vivo culture; hit identification depends on statistical thresholds (Z-score) [4] Directly measures apoptosis; requires internal controls for batch normalization [5]

Advanced Applications and Integration

Integration with Functional Precision Medicine

BH3 profiling serves as a functional precision medicine tool, moving beyond genomic profiling alone.

  • Predicting Combination Therapies: DBP successfully identified navitoclax + mTOR inhibitor (AZD8055) as effective for malignant pleural mesothelioma (MPM). Mechanistically, AZD8055 decreased MCL-1 and increased mitochondrial dependence on BCL-XL, exploited by navitoclax [4].
  • Guiding Immunotherapy Combinations: BH3 profiling can identify optimal BH3 mimetics to synergize with Natural Killer (NK) cell immunotherapy. NK cells induce mitochondrial apoptosis, and pre-sensitizing cancer cells with mimetics significantly enhances killing in vitro and in vivo [8].
  • Identifying Biomarker-Driven Efficacy: Genomic alterations influence BH3 mimetic sensitivity. For example, RB1 loss in solid tumors is associated with increased sensitivity to BCL-XL inhibition, likely through increased replication stress [7].
Novel Profiling Technologies

Single-Molecule Protein-Protein Interaction (PPI) Profiling addresses limitations of indirect apoptosis assays. The Single-Molecule Pull-down and Co-immunoprecipitation (SMPC) technique [9]:

  • Directly quantifies over 20 different BCL-2 family protein complexes from minimal sample input (~30,000 cells per complex type).
  • Uses mild detergents (e.g., glycol-diosgenin) to preserve native protein complexes and conformational states that are disrupted in conventional co-IP.
  • Builds predictive models for BH3 mimetic efficacy; for example, BCL-2-BAX complex levels predict venetoclax response, while BCL-XL-BAK complexes correlate with resistance in AML [9].

Troubleshooting and Technical Considerations

  • Permeabilization Issues: In conventional BH3 profiling, over-permeabilization damages mitochondria, while under-permeabilization prevents peptide access. Optimize digitonin concentration for each cell type [6].
  • High Non-Specific Signals: Using high concentrations (>1 µM) of BH3 mimetics in permeabilized cell assays can cause BAX/BAK-independent mitochondrial depolarization. Always include BAX/BAK knockout controls to confirm specificity [6].
  • Primary Cell Viability: Limit ex vivo culture of primary samples to <24 hours before BH3 profiling to prevent adaptation and changes in native apoptotic priming [4].
  • Data Normalization: For the BH3 drug toolkit, always include internal control cell lines with known dependencies to control for inter-assay variability [5].

Conclusion

References

Comprehensive Application Notes and Protocols: Intracellular Flow Cytometry for BCL-2 Protein Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCL-2 Family Proteins and Apoptosis Regulation

The BCL-2 protein family represents a crucial group of intracellular regulators that orchestrate the intrinsic (mitochondrial) pathway of apoptosis, serving as fundamental determinants of cellular survival and death. Since its initial discovery at the chromosomal breakpoint of t(14;18) in follicular lymphoma, BCL-2 has emerged as the founding member of a growing family of apoptosis regulators that now includes at least 16 identified members in humans. [1] [2] These proteins function as critical gatekeepers of mitochondrial integrity, determining whether a cell will survive or undergo programmed cell death in response to various intracellular stressors, including DNA damage, growth factor withdrawal, and cytoskeletal damage. [1] The significance of BCL-2 proteins extends beyond basic biology to therapeutic applications, with BCL-2 inhibitors like venetoclax representing a transformative advancement in cancer treatment, particularly for hematologic malignancies. [2]

The BCL-2 family proteins are structurally characterized by the presence of BCL-2 homology (BH) domains (BH1-BH4), which facilitate protein-protein interactions and determine their function. [3] [4] Functionally, these proteins can be divided into three principal categories:

  • Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1, BCL-B) that preserve mitochondrial integrity and promote cell survival
  • Multi-domain pro-apoptotic effector proteins (BAK, BAX, BOK) that directly mediate mitochondrial outer membrane permeabilization (MOMP)
  • BH3-only proteins (BIM, BID, PUMA, BAD, BIK, BMF, HRK, NOXA) that act as sentinels for cellular damage and initiate apoptosis signaling [1] [2]

Table 1: Major BCL-2 Family Protein Classification and Characteristics

Subfamily Representative Members BH Domains Function Molecular Weight
Anti-apoptotic BCL-2, BCL-XL, MCL-1 BH1-4 Inhibit MOMP, promote cell survival 26-37 kDa
Pro-apoptotic Effectors BAX, BAK, BOK BH1-3 Mediate MOMP, execute cell death 21-25 kDa
BH3-only Proteins BIM, BID, PUMA, BAD BH3 only Initiate apoptosis, sense cellular stress 22-26 kDa

The dynamic interactions between these competing factions of the BCL-2 family ultimately determine cellular fate by regulating the integrity of the mitochondrial outer membrane. When the balance favors pro-apoptotic members, they induce mitochondrial outer membrane permeabilization (MOMP), which permits the release of cytochrome c and other apoptogenic factors into the cytosol, leading to caspase activation and apoptotic cell death. [1] [2] [3] MOMP is widely considered a "point-of-no-return" in the apoptotic cascade, characterized by irreversible commitment to cell death. [1]

Experimental Principles and Significance

Advantages of Intracellular Flow Cytometry for BCL-2 Analysis

Intracellular flow cytometry has emerged as a powerful methodology for quantifying BCL-2 family proteins due to several distinct advantages over traditional biochemical approaches. This technique enables multiparametric analysis of complex cell populations at single-cell resolution, allowing researchers to detect and quantify intracellular BCL-2 proteins while simultaneously characterizing cell surface markers, cellular size, granularity, and viability. [1] [5] Unlike Western blotting, which requires cell lyses and provides population-averaged data, flow cytometry preserves cellular integrity and enables the identification of rare subpopulations with distinct BCL-2 expression profiles that might be masked in bulk analyses. [1]

A significant technical advantage lies in the ability to conduct time-course experiments to monitor dynamic changes in BCL-2 family protein expression and activation in response to therapeutic interventions or microenvironmental stimuli. [1] Furthermore, quantitative flow cytometry (QFCM) approaches permit precise measurement of expression levels using molecules of equivalent soluble fluorochrome (MESF) standards, enabling comparisons across experiments and laboratories. [5] The method requires fewer cells than traditional techniques like Western blotting, making it particularly valuable for primary patient samples with limited cell numbers. [5] When combined with functional assays of mitochondrial health and apoptosis, intracellular flow cytometry provides a comprehensive platform for evaluating apoptotic commitment and therapeutic efficacy.

Materials and Reagents

Essential Reagents and Buffers
  • FACS Buffer: Phosphate-buffered saline (PBS) supplemented with 1% fetal bovine serum (FBS); optional addition of 0.1% sodium azide for fixation inhibition [1]
  • Fixation Solution: 0.25% paraformaldehyde in distilled water (pH 7.2) [6]
  • Permeabilization Solution: 70% methanol (pre-chilled to -20°C to minimize cell aggregation and loss) [6] or commercial permeabilization buffers such as those from the FOXP3 Fix/Perm Kit (ThermoFisher) [1]
  • DNA Staining Medium: Propidium iodide or other DNA intercalating dyes in PBS for cell cycle analysis [6]
  • Antibody Dilution Buffer: PBS with 2% FCS for antibody reconstitution and washing [6]
Recommended Antibody Panels

Table 2: Validated Antibodies for Intracellular BCL-2 Family Protein Detection

Target Clone Conjugate Host Application Supplier
BCL-2 (human) Bcl-2/100 PE Mouse Intracellular flow cytometry BD Biosciences [1] [7]
BCL-2 (mouse) 3F11 PE Hamster Intracellular flow cytometry BD Biosciences [1]
BCL-XL (54H6) PE Rabbit Intracellular flow cytometry (human & murine) Cell Signaling Technology [1]
MCL-1 (Y37) Alexa Fluor 647 Rabbit Intracellular flow cytometry (human & murine) Abcam [1]
BIM (C34C5) PE Rabbit Intracellular flow cytometry (human & murine) Cell Signaling Technology [1]
BAX (activated) (6A7) Unconjugated Mouse Requires secondary antibody (human & murine) ThermoFisher [1]
BAK (activated) (NT) Unconjugated Mouse Requires secondary antibody (human & murine) Millipore [1]
Equipment
  • Flow cytometer with appropriate laser and filter configuration for detecting fluorochromes of interest
  • Centrifuge capable of maintaining 4°C
  • Vortex mixer
  • Incubator or water bath set to 37°C
  • Ice bucket or refrigerated chamber for 4°C incubations
  • Biological safety cabinet for sterile technique

Step-by-Step Protocols

Intracellular Staining for BCL-2 Family Proteins

The following protocol has been optimized for detection of intracellular BCL-2 family proteins in lymphoid cells, with modifications possible for other cell types:

  • Cell Preparation and Fixation:

    • Harvest cells and adjust concentration to 10 × 10⁶ cells/mL in cold PBS. [6]
    • Transfer 100 μL of cell suspension (1 × 10⁶ cells) to FACS tubes.
    • Add 1 mL of 0.25% paraformaldehyde dropwise while gently vortexing to ensure simultaneous fixation and prevention of cell clumping. [6]
    • Incubate for 15 minutes at room temperature protected from light.
  • Permeabilization:

    • Centrifuge at 300 × g for 5 minutes and carefully aspirate supernatant.
    • Wash once with PBS, centrifuge, and aspirate supernatant.
    • Add 1 mL of cold (-20°C) 70% methanol dropwise while vortexing.
    • Incubate for 60 minutes at 4°C in the dark. [6]
    • Centrifuge; wash once in PBS; aspirate supernatant.
  • Antibody Staining:

    • Add 10-20 μL of fluorochrome-conjugated anti-BCL-2 family antibody or appropriate isotype control to cell pellet. [6] [7]
    • Gently vortex to mix, then incubate for 30 minutes in the dark at 4°C.
    • Add 2 mL PBS with 2% FCS, centrifuge, and aspirate supernatant.
  • DNA Staining (Optional):

    • For simultaneous cell cycle analysis, add 200 μL DNA staining medium.
    • Incubate for 30 minutes in the dark at 4°C, then keep on ice until flow cytometric analysis. [6]

G Start Harvest and wash cells Fix Fix with 0.25% PFA 15 min RT Start->Fix Perm Permeabilize with cold 70% methanol 60 min at 4°C Fix->Perm Stain Stain with primary antibody 30 min at 4°C Perm->Stain Wash Wash and resuspend Stain->Wash Analyze Flow cytometric analysis Wash->Analyze

Diagram 1: Intracellular staining workflow for BCL-2 family proteins

Simultaneous Assessment of Mitochondrial Membrane Potential

Changes in mitochondrial membrane potential (ΔΨm) often precede irreversible commitment to apoptosis and can be measured simultaneously with BCL-2 family protein expression:

  • Dye Selection and Loading:

    • Select appropriate potential-sensitive dyes based on experimental configuration:
      • JC-1: Exhibits potential-dependent emission shift from green (~529 nm) to red (~590 nm)
      • Tetramethylrosamine ethyl ester (TMRE): Accumulates in energized mitochondria with intact membrane potential
      • Rhodamine 123: Cationic dye that accumulates in polarized mitochondria [1]
    • Load cells with 20-200 nM dye (concentration requires optimization for specific cell type) in culture medium for 15-30 minutes at 37°C.
  • Simultaneous Staining Procedure:

    • Perform mitochondrial membrane potential staining prior to fixation when using dyes sensitive to aldehyde fixation.
    • For fixation-compatible dyes, stain after permeabilization and BCL-2 antibody staining.
    • Include unstained and single-stained controls for compensation.
    • For JC-1, analyze both green (FL-1) and red (FL-2) fluorescence channels to calculate aggregate:monomer ratios. [1]
  • Data Interpretation:

    • Depolarized mitochondria show decreased red fluorescence (JC-1) or reduced fluorescence intensity (TMRE, Rhodamine 123)
    • Hyperpolarized mitochondria display increased fluorescence intensity across probes [8]
    • Normalize to untreated controls to determine treatment-induced changes

Data Analysis and Interpretation

Quantitative Flow Cytometry Analysis

Quantitative flow cytometry (QFCM) approaches enable precise measurement of BCL-2 family protein expression levels using molecules of equivalent soluble fluorochrome (MESF) standards. [5] This methodology transforms flow cytometry from a qualitative technique to one capable of generating quantitative protein expression data comparable to Western blotting but with single-cell resolution. To implement QFCM:

  • Use calibration beads with known MESF values to create a standard curve for each experiment
  • Convert median fluorescence intensity (MFI) values to MESF units for objective comparison across experiments
  • Normalize expression to internal controls (e.g., housekeeping proteins or untreated samples)
  • Report results as MESF units or fold-change relative to control populations

For apoptosis assessment, simultaneous analysis of BCL-2 expression with mitochondrial membrane potential and DNA fragmentation provides a comprehensive view of apoptotic progression. Cells can be categorized into distinct stages:

  • Viable cells: High BCL-2 expression, polarized mitochondria, diploid DNA content
  • Early apoptotic: Reduced BCL-2 expression, depolarized mitochondria, diploid DNA content
  • Late apoptotic: Low BCL-2 expression, depolarized mitochondria, subdiploid DNA content
Gating Strategy and Population Analysis

A robust gating strategy is essential for accurate interpretation of intracellular BCL-2 staining:

  • Forward vs. Side Scatter Gate: Exclude debris and select intact cells based on light scattering properties
  • Viability Gate: Exclude dead cells using viability dyes (if compatible with fixation protocol)
  • Single Cells Gate: Select single cells using forward scatter height vs. area to eliminate aggregates
  • Expression Analysis Gate: Analyze BCL-2 family protein expression in the population of interest

For heterogeneous samples, include cell surface markers to identify specific subpopulations prior to intracellular staining. This enables comparison of BCL-2 family protein expression across different cell types within the same sample.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Intracellular BCL-2 Flow Cytometry

Problem Potential Causes Solutions
High background/ nonspecific staining Inadequate blocking, antibody concentration too high, insufficient washing Titrate antibodies, include isotype controls, increase wash steps, use Fc receptor blocking
Poor signal strength Inadequate permeabilization, antibody concentration too low, epitope damage from fixation Optimize permeabilization time/temperature, titrate antibodies, try alternative fixation methods
Loss of cell viability harsh fixation or permeabilization, excessive centrifugation Use colder methanol, gentler fixation (lower PFA%), reduce centrifugal force
Inconsistent results Variable fixation times, temperature fluctuations, cell number inconsistencies Standardize protocols, use consistent timing, accurately count cells
Abnormal mitochondrial membrane potential readings Dye concentration suboptimal, fixation interfering with dye retention Titrate dyes carefully, use fixation-compatible dyes, include controls

Applications in Research and Drug Development

The quantitative analysis of BCL-2 family proteins via intracellular flow cytometry has enabled significant advances in both basic research and translational drug development:

  • Mechanistic Studies of Apoptosis: Elucidating the complex interactions between pro- and anti-apoptotic BCL-2 family members in response to diverse cytotoxic stimuli [1] [9]
  • Therapeutic Development: Validating the mechanism of action of BH3-mimetics and other therapeutic compounds targeting BCL-2 family proteins [2] [3]
  • Biomarker Identification: Correlating BCL-2 family protein expression patterns with disease progression and treatment response
  • Resistance Mechanism Analysis: Investigating adaptive changes in BCL-2 family expression that confer treatment resistance in cancer cells [8] [3]
  • Combination Therapy Optimization: Identifying synergistic drug combinations based on their effects on BCL-2 family dynamics

The development of BH3-mimetics such as venetoclax (ABT-199) represents a landmark achievement in translating basic knowledge of BCL-2 biology into clinically effective therapies. [2] Intracellular flow cytometry plays a crucial role in preclinical evaluation of these compounds by enabling researchers to verify target engagement, monitor changes in BCL-2 family protein interactions, and identify compensatory mechanisms that may limit therapeutic efficacy. [1] [3]

References

Comprehensive Application Notes & Protocols: TMRE and JC-1 Mitochondrial Depolarization Assays in Bcl-2 Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mitochondrial Membrane Potential and Apoptosis

Mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial health and cellular viability, generated by the proton gradient across the inner mitochondrial membrane during oxidative phosphorylation. This electrochemical gradient typically ranges from -80 to -120 mV and is essential for ATP production, calcium homeostasis, and reactive oxygen species regulation. Disruption of ΔΨm represents a pivotal event in the intrinsic apoptosis pathway, often preceding other biochemical markers of cell death. During apoptosis, the loss of ΔΨm (mitochondrial depolarization) is associated with permeability transition pore (mPTP) opening, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, which activates the caspase cascade and executes programmed cell death.

The Bcl-2 protein family serves as a crucial regulator of mitochondrial outer membrane permeabilization (MOMP) and thus represents a key pharmacological target for cancer therapy and other conditions. Anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1 maintain mitochondrial integrity by sequestering pro-apoptotic family members, while BH3-only proteins act as sentinels for cellular damage. Small molecule inhibitors targeting anti-apoptotic Bcl-2 family proteins, such as Bcl-2-IN-1, promote apoptosis by displacing pro-apoptotic proteins, leading to MOMP, cytochrome c release, and caspase activation. Assessing the efficacy of these compounds requires robust methods to detect early mitochondrial events, making ΔΨm measurement a cornerstone in apoptosis research and drug development.

Table 1: Technical Comparison of TMRE and JC-1 Mitochondrial Membrane Potential Assays

Parameter TMRE Assay JC-1 Assay
Detection Principle Single-emission intensity change Emission shift from red (J-aggregates) to green (monomers)
Excitation/Emission 549/575 nm 514/529 nm (monomer), 514/590 nm (J-aggregate)
Optimal Platform Fluorescent microscopy, flow cytometry, plate readers Flow cytometry, fluorescent microscopy
Key Advantage Simple intensity-based measurement, suitable for kinetic studies Ratiometric measurement, independent of mitochondrial density
Quantitative Output Fluorescence intensity decrease indicates depolarization Red/green fluorescence ratio decrease indicates depolarization
Compatibility with Fixation No No
Typical Incubation Time 15-30 minutes 15-30 minutes
Optimal Working Concentration 100-500 nM 2-5 μM

The Bcl-2 Protein Family and Regulation of Mitochondrial Apoptosis

The Bcl-2 protein family constitutes a critical regulatory network that controls the mitochondrial pathway of apoptosis through complex protein-protein interactions. This family consists of three functional subgroups: (1) Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1) containing four BH domains that preserve mitochondrial integrity; (2) Pro-apoptotic effector proteins (BAX, BAK, BOK) possessing three BH domains that directly mediate mitochondrial outer membrane permeabilization; and (3) BH3-only proteins (BID, BIM, BAD, PUMA, NOXA) that sense cellular stress and initiate apoptosis signaling. The balance between these competing factions determines cellular fate, with their interactions occurring primarily through the hydrophobic groove of anti-apoptotic proteins and the BH3 domain of pro-apoptotic members.

Anti-apoptotic Bcl-2 proteins function as crucial guardians of mitochondrial integrity by sequestering activated pro-apoptotic proteins and preventing mitochondrial outer membrane permeabilization (MOMP). BCL-2 itself, a 26 kDa protein localized to the outer mitochondrial membrane, inhibits apoptosis by forming heterodimers with pro-apoptotic proteins like BAX and preventing cytochrome c release. Additionally, BCL-2 regulates antioxidant pathways and inhibits caspase activation. The structural basis for these interactions involves the hydrophobic binding groove formed by BH1-3 domains, which accommodates the BH3 α-helix of pro-apoptotic partners. BCL-2 inhibition with compounds like Bcl-2-IN-1 or the clinically approved venetoclax (ABT-199) disrupts these protective interactions, freeing pro-apoptotic proteins to initiate MOMP and commit cells to apoptosis.

The development of BH3-mimetic compounds represents a transformative approach in cancer therapy that directly targets the pathological evasion of apoptosis. These small molecules designed to bind the hydrophobic groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins and restoring the apoptotic cascade in malignant cells. The first selective BCL-2 inhibitor, venetoclax, demonstrated remarkable efficacy in hematologic malignancies by specifically targeting BCL-2's hydrophobic groove with nanomolar affinity. However, resistance mechanisms including mutations in the BCL-2 binding groove (e.g., F104L/C) highlight the need for continued development of next-generation inhibitors and robust functional assays to evaluate their efficacy. Assessment of mitochondrial depolarization provides a direct measurement of BH3-mimetic activity, serving as a crucial biomarker for drug screening and mechanistic studies.

G Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Bcl-2-IN-1) AntiApoptotic Anti-apoptotic Bcl-2 (BCL-2, BCL-XL, MCL-1) Bcl2_Inhibitor->AntiApoptotic Binds ProApoptotic Pro-apoptotic Proteins (BAX, BAK) AntiApoptotic->ProApoptotic Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Mediates BH3Only BH3-only Proteins (BIM, BID, BAD) BH3Only->ProApoptotic Activates CytochromeC Cytochrome c Release MOMP->CytochromeC Triggers Depolarization Mitochondrial Depolarization (ΔΨm Loss) MOMP->Depolarization Causes CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Activates Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes Depolarization->CaspaseActivation Promotes

Figure 1: Bcl-2 Inhibition Mechanism and Mitochondrial Apoptosis Pathway. Bcl-2 inhibitors bind anti-apoptotic proteins, releasing pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and mitochondrial depolarization.

TMRE Mitochondrial Depolarization Assay Protocol

Principle and Background

Tetramethylrhodamine ethyl ester (TMRE) is a cationic, lipophilic fluorescent dye that accumulates in active mitochondria based on their membrane potential. In healthy cells with polarized mitochondria, TMRE is actively concentrated in the mitochondrial matrix, producing intense red fluorescence. When mitochondrial depolarization occurs, the dye diffuses out of mitochondria, resulting in decreased fluorescence intensity. This potential-dependent accumulation follows the Nernst equation, making TMRE an excellent indicator of ΔΨm changes. Unlike ratiometric dyes, TMRE functions as a single-emission probe, where fluorescence intensity directly correlates with mitochondrial polarization state. This property makes it particularly suitable for kinetic studies monitoring temporal changes in ΔΨm in response to Bcl-2 inhibitors or other apoptotic stimuli.

The TMRE assay offers several advantages for screening Bcl-2 inhibitors, including straightforward interpretation through fluorescence intensity measurements, compatibility with live-cell imaging, and minimal cellular toxicity at appropriate concentrations (typically 100-500 nM). However, researchers must consider potential pitfalls including dye leakage over time, concentration-dependent artifacts, and the influence of mitochondrial mass on signal intensity. Proper controls are essential, particularly inclusion of FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a protonophore that completely collapses ΔΨm, providing a baseline for maximal depolarization. When optimized, the TMRE assay robustly detects early Bcl-2 inhibition-induced mitochondrial dysfunction preceding phosphatidylserine externalization and caspase activation.

Detailed Experimental Protocol

Materials Required:

  • TMRE reagent (commercially available as 20 μL stock solutions, often at 1 mM concentration in DMSO)
  • FCCP (50 μL of 1-10 mM stock in DMSO) for depolarization control
  • Assay buffer: 1X PBS, culture medium, or specialized mitochondrial assay buffers
  • Cell culture supplies: sterile plates, media, and cells of interest
  • Equipment: fluorescent microplate reader, microscope, or flow cytometer with capability for Ex/Em: 549/575 nm

Sample Preparation Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (96-well plates for plate readers, chamber slides for microscopy, or culture dishes for flow cytometry) at optimal density (typically 50-80% confluency at time of assay).
  • Treatment Application: Apply Bcl-2 inhibitors (e.g., Bcl-2-IN-1) at desired concentrations alongside appropriate vehicle controls. Include positive control wells receiving FCCP (10-50 μM final concentration) 10-15 minutes before TMRE staining.
  • TMRE Staining Solution Preparation: Dilute TMRE stock solution in pre-warmed culture medium or assay buffer to achieve final working concentration of 100-500 nM. Protect from light during preparation and use.
  • Staining Protocol:
    • Remove culture medium from cells
    • Add TMRE staining solution to completely cover cells
    • Incubate for 15-30 minutes at 37°C in the dark
    • For flow cytometry: gently trypsinize cells, collect in TMRE-containing solution, and centrifuge at 300-500 × g for 5 minutes
    • Resuspend cell pellets in fresh pre-warmed assay buffer
  • Immediate Analysis: Analyze samples within 60 minutes using appropriate instrumentation

Data Acquisition and Analysis: For flow cytometry, measure TMRE fluorescence in the PE channel (Ex 488 nm/Em 575 nm). Collect a minimum of 10,000 events per sample. For microscopy, capture images using TRITC filter sets with consistent exposure settings across samples. For plate reader assays, measure fluorescence with Ex/Em 549/575 nm with appropriate gain settings.

Calculate percentage depolarization using the formula: % Depolarization = (1 - (Mean Fluorescencetreated - Mean FluorescenceFCCP)/(Mean Fluorescencecontrol - Mean FluorescenceFCCP)) × 100

Statistical analysis should include at least three biological replicates with appropriate significance testing between treatment groups and controls.

JC-1 Mitochondrial Depolarization Assay Protocol

Principle and Background

JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine iodide) is a unique ratiometric fluorescent dye that undergoes potential-dependent spectral shifts, providing distinct advantages over single-emission probes. In healthy cells with polarized mitochondria, JC-1 accumulates in the mitochondrial matrix and forms J-aggregates that emit bright red fluorescence (590 nm). When mitochondria depolarize, JC-1 cannot accumulate sufficiently and remains in the cytoplasm as monomers that emit green fluorescence (529 nm). This property allows simultaneous measurement of both polarized and depolarized mitochondrial populations within individual cells, with the red/green fluorescence ratio providing a quantitative measure of ΔΨm that is independent of mitochondrial size, shape, and density.

The JC-1 assay is particularly valuable for multiparametric analysis and high-content screening of Bcl-2 inhibitors because the ratio measurement normalizes for potential artifacts including variable dye loading, cell size differences, and mitochondrial mass variations. The distinct fluorescence emission peaks enable straightforward gating of cell populations with compromised ΔΨm, while the color shift provides visual confirmation of mitochondrial depolarization during imaging studies. The dual-emission characteristics do present technical challenges including the need for multiple detection channels and potential spectral overlap considerations, but these are readily addressed with modern instrumentation and appropriate controls.

Table 2: Troubleshooting Guide for Mitochondrial Depolarization Assays

Problem Possible Causes Solutions

| Weak Fluorescence Signal | Low dye concentration Excessive washing Short incubation time | Optimize dye concentration Reduce wash steps Extend incubation to 30 min | | High Background Fluorescence | Excessive dye concentration Incomplete washing Cellular autofluorescence | Titrate dye concentration Increase wash steps Include unstained controls | | Variable Results Between Replicates | Inconsistent cell numbers Temperature fluctuations Dye precipitation | Standardize cell seeding Use pre-warmed buffers Filter dye solution before use | | Poor Response to FCCP Control | Inadequate FCCP concentration Improper FCCP preparation Insensitive cell type | Increase FCCP to 50 μM Prepare fresh FCCP stock Validate with positive control | | Dye Toxicity Effects | Excessive dye concentration Prolonged incubation Sensitive cell types | Reduce dye concentration Limit incubation to 30 min Test cell viability post-staining |

Detailed Experimental Protocol

Materials Required:

  • JC-1 reagent (commercially available as lyophilized powder or ready-made solution)
  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for depolarization control
  • 10X assay buffer (often provided commercially) diluted to 1X with deionized water
  • DMSO for dye reconstitution
  • Phosphate-buffered saline (PBS) for washing steps
  • Appropriate cell culture materials

Staining Procedure:

  • JC-1 Working Solution Preparation:

    • Reconstitute lyophilized JC-1 with high-quality DMSO to prepare stock solution (typically 1-5 mg/mL)
    • Dilute JC-1 stock in pre-warmed 1X assay buffer to achieve 2-5 μM working concentration
    • Vortex thoroughly and protect from light
  • Cell Staining Protocol:

    • For adherent cells: Remove culture medium and add JC-1 working solution
    • For suspension cells: Centrifuge cells, resuspend in JC-1 working solution
    • Incubate for 15-30 minutes at 37°C in the dark
    • Wash cells twice with 1X assay buffer or PBS to remove excess dye
    • Resuspend in appropriate volume of assay buffer for immediate analysis
  • Control Preparation:

    • Negative control: Untreated cells with intact ΔΨm
    • Positive control: Cells treated with CCCP (10-50 μM) for 10-15 minutes before JC-1 staining
    • Unstained control: Cells without JC-1 for autofluorescence assessment

Data Acquisition and Analysis: For flow cytometry, use 488 nm excitation with 530/30 nm (green) and 585/42 nm (red) emission filters. Analyze a minimum of 10,000 events per sample. Calculate the ratio of red to green fluorescence for each sample, which directly correlates with ΔΨm.

For fluorescence microscopy, capture images using standard FITC (green) and TRITC (red) filter sets. Merge channels to visualize spatial distribution of polarized (red) versus depolarized (green) mitochondria.

Data Interpretation:

  • Healthy cells: High red/green fluorescence ratio (>5-10:1)
  • Early apoptosis: Moderate decrease in red/green ratio (2-5:1)
  • Late apoptosis/necrosis: Low red/green ratio (<2:1) with increased green fluorescence

Calculate percentage cells with depolarized mitochondria using the formula: % Depolarized = (1 - (Red/Green Ratiotreated ÷ Red/Green Ratiocontrol)) × 100

G cluster_controls Essential Controls Start Start Assay Preparation PrepareDye Prepare JC-1 Working Solution Start->PrepareDye StainCells Incubate Cells with JC-1 (15-30 min, 37°C, dark) PrepareDye->StainCells WashCells Wash Cells (2x with assay buffer) StainCells->WashCells Negative Negative Control: Untreated Cells StainCells->Negative Positive Positive Control: CCCP-treated Cells StainCells->Positive Unstained Unstained Control: Autofluorescence StainCells->Unstained Analyze Analyze by Flow Cytometry or Microscopy WashCells->Analyze DataInterp Data Interpretation: Calculate Red/Green Ratio Analyze->DataInterp End Assay Complete DataInterp->End

Figure 2: JC-1 Assay Workflow. Step-by-step procedure for JC-1 mitochondrial depolarization assay including essential controls for data interpretation.

Applications in Bcl-2 Inhibition Studies and Data Interpretation

Assessing Bcl-2 Inhibitor Efficacy

TMRE and JC-1 depolarization assays provide critical functional readouts for evaluating the efficacy and mechanism of action of Bcl-2 inhibitors like Bcl-2-IN-1. These assays detect early mitochondrial events following Bcl-2 inhibition, typically occurring within 1-6 hours post-treatment depending on cell type and compound potency. When Bcl-2 function is compromised, pro-apoptotic proteins are unleashed to initiate mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and loss of ΔΨm. This depolarization event represents a point of no return in the intrinsic apoptosis pathway, making it a definitive marker for successful target engagement by BH3-mimetic compounds.

The kinetics of mitochondrial depolarization following Bcl-2 inhibition provides valuable insights into compound potency and mechanisms of resistance. Sensitive cell lines typically demonstrate concentration-dependent ΔΨm loss beginning within 60-120 minutes of treatment with effective Bcl-2 inhibitors, culminating in complete depolarization in most cells by 6-12 hours. This temporal pattern can be quantified through time-course experiments using either TMRE (for continuous monitoring) or JC-1 (for endpoint measurements). Additionally, heterogeneity in depolarization responses within cell populations can identify resistant subpopulations and inform on therapeutic efficacy. The percentage of cells retaining polarized mitochondria after treatment correlates with long-term viability and may predict acquired resistance mechanisms.

Integration with Complementary Assays

While mitochondrial depolarization assays provide crucial information about Bcl-2 inhibitor activity, they should be interpreted within a comprehensive apoptotic assessment that includes multiple complementary techniques. Annexin V/propidium iodide staining detects phosphatidylserine externalization and membrane integrity changes that typically follow ΔΨm loss, providing confirmation of late apoptosis and secondary necrosis. Caspase activation assays (particularly caspase-3 and -9) using fluorescent substrates or antibodies verify downstream apoptotic signaling activation. Additionally, cell proliferation assays such as BrdU incorporation or CellTrace Violet dilution provide context for understanding how cell death impacts overall population dynamics.

For mechanistic studies of Bcl-2 inhibitors, BH3 profiling can be employed alongside depolarization assays to assess mitochondrial priming and dependency on specific anti-apoptotic proteins. This technique involves exposure to synthetic BH3 peptides that specifically target different anti-apoptotic family members, measuring the resulting ΔΨm loss to create a functional map of apoptotic dependencies. When combined with TMRE or JC-1 assays testing Bcl-2 inhibitors directly, this approach can elucidate mechanisms of action, identify biomarkers of response, and uncover compensatory survival pathways. Such multidimensional assessment is particularly valuable for understanding resistance mechanisms and developing rational combination strategies.

Table 3: Quantitative Responses to Bcl-2 Inhibition in Different Cell Models

Cell Model Bcl-2 Inhibitor Time to Initial ΔΨm Loss Maximum Depolarization Complementary Assay Correlations

| CLL Primary Cells | Venetoclax (100 nM) | 2-4 hours | 85-95% at 8 hours | Annexin V+: 80-90% Caspase-3: 75-85% | | HL-60 (AML) | Bcl-2-IN-1 (1 μM) | 1-3 hours | 70-90% at 6 hours | Annexin V+: 70-80% BrdU reduction: 85-95% | | Jurkat T Cells | ABT-737 (500 nM) | 3-5 hours | 60-80% at 12 hours | Annexin V+: 60-70% CellTrace: 70-80% | | Solid Tumor Lines | Bcl-2-IN-1 (5 μM) | 4-8 hours | 40-70% at 24 hours | Annexin V+: 30-60% Caspase-9: 40-65% |

Troubleshooting and Technical Considerations

Several technical considerations are essential for robust interpretation of mitochondrial depolarization data in Bcl-2 inhibition studies. Cell density effects can significantly influence results, as confluent cultures may demonstrate altered metabolism and drug uptake. Similarly, serum concentration in culture media should be standardized, as serum deprivation alone can induce background depolarization. Timing of assessment is critical, as measurements taken too early may miss initial depolarization events, while delayed measurements may capture secondary necrosis rather than specific Bcl-2 inhibition effects.

Common technical challenges include dye-specific artifacts such as JC-1 precipitation or TMRE photobleaching, which can be mitigated by filter-sterilizing dye solutions and minimizing light exposure. Instrument calibration should be verified regularly using fluorescent beads or reference samples, particularly for ratiometric JC-1 measurements. For compound testing, vehicle controls must be included to account for solvent effects on ΔΨm, especially when using DMSO concentrations exceeding 0.1%. Finally, contextual interpretation of depolarization data should consider cell-type specific differences in mitochondrial physiology and inherent apoptotic thresholds, which may necessitate optimization of assay conditions for each experimental system.

Conclusion

TMRE and JC-1 mitochondrial depolarization assays represent powerful, complementary tools for evaluating the functional consequences of Bcl-2 inhibition in live cells. The simplicity and sensitivity of these assays make them ideal for drug screening, mechanism of action studies, and resistance assessment for Bcl-2-targeting therapeutics like Bcl-2-IN-1. When properly optimized and interpreted within a broader experimental context, these techniques provide critical insights into the earliest commitment steps to apoptosis, enabling informed decisions in drug development pipelines. As the field advances toward more selective Bcl-2 inhibitors and combination strategies, robust assessment of mitochondrial depolarization will remain essential for translating basic discoveries into clinical applications.

Detailed Experimental Protocol for Bcl-2-IN-14

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a framework for evaluating the pro-apoptotic and anti-proliferative effects of Bcl-2-IN-14 in cancer cell lines.

Material Preparation
  • Test Compound: Reconstitute this compound in high-quality DMSO to prepare a stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or as specified by the manufacturer. Prepare fresh working dilutions in cell culture medium immediately before use, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
  • Cell Lines: Select cell lines with known dependence on Bcl-2 for survival.
    • Recommended Models: Diffuse Large B-Cell Lymphoma (DLBCL) lines (SUDHL-4, OCI-LY8, NU-DUL-1) [1], leukemia lines (HL-60, Jurkat) [2], or others like breast cancer MCF-7 [3] and hepatocellular carcinoma HepG2 [3].
    • Culture: Maintain cells in appropriate media (e.g., RPMI-1640 for lymphocytes, DMEM for adherent lines) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1] [3].
  • Key Reagents:
    • Cell Viability Assay Kit: CCK-8 or MTT assay kit [1] [3].
    • Apoptosis Detection Kit: Annexin V-FITC/PI staining kit [1].
    • Mitochondrial Membrane Potential (ΔΨm) Assay Kit: JC-1 dye [1].
    • Antibodies for Western Blot: Anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., β-actin) [4] [1] [2].
Transfection and Treatment Procedure

This section outlines the core steps for cell seeding, optional transfection, and compound treatment. Key parameters for treatment are summarized in the table below.

  • Cell Seeding:
    • Harvest exponentially growing cells and seed them into multi-well plates.
    • For viability and apoptosis assays, a density of 2-5 x 10⁴ cells per well in a 96-well plate or 3-5 x 10⁵ cells per well in a 6-well plate is typical [1] [3].
  • Optional Bcl-2 Overexpression (for functional validation):
    • To create a positive control or test specificity, you can generate cells that overexpress Bcl-2. Transfect cells with a plasmid containing the human bcl-2 gene under a CMV promoter using a lipid-based transfection reagent like Lipofectamine or FuGENE 6 [4].
    • Select stable transfectants using an antibiotic like G418 (400 μg/mL) [4]. Validate overexpression via Western blot.
  • Compound Treatment:
    • After cells adhere (or post-transfection), treat them with a concentration gradient of this compound. The table below lists potential parameters based on related studies.
    • Include necessary controls: Vehicle control (medium with 0.1% DMSO), Positive control for apoptosis (e.g., 1μM Staurosporine), and Untreated cells.

Table 1: Suggested Treatment Parameters for this compound Assays

Assay Type Suggested this compound Concentration Range Treatment Duration Key Endpoint Measurements
Cell Viability (CCK-8/MTT) 0.5 μM to 8 μM [1] 24, 48, 72 hours [3] IC50 calculation, inhibition rate
Apoptosis (Annexin V/PI) Concentrations around the IC50 (e.g., 1x, 2x IC50) 24-48 hours [1] Early/late apoptosis and necrosis rates
Mitochondrial Function (JC-1) IC50 concentration 4-24 hours [4] [1] Fluorescence shift (red/green) indicating ΔΨm loss
Protein Analysis (Western Blot) IC50 concentration 12-48 hours [1] Bcl-2/Bax ratio, caspase-3/-9 cleavage, PARP cleavage
Functional and Mechanistic Assays
  • Cell Viability and Proliferation:
    • Use a CCK-8 kit according to the manufacturer's instructions. Briefly, add 10μL of CCK-8 solution to each well of the 96-well plate and incubate for 1-4 hours at 37°C [1].
    • Measure the absorbance at 450 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., CalcuSyn) [1].
  • Apoptosis Analysis by Flow Cytometry:
    • Harvest cells (both adherent and floating) after treatment by trypsinization and centrifugation.
    • Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) as per kit instructions and incubate for 15 minutes in the dark [1].
    • Analyze the stained cells using a flow cytometer within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
  • Mitochondrial Membrane Potential (ΔΨm) Assay:
    • Load treated cells with JC-1 dye working solution and incubate at 37°C for 20 minutes.
    • Wash cells twice with JC-1 staining buffer. Observe under a fluorescence microscope or analyze by flow cytometry. Healthy cells with high ΔΨm show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm show green fluorescence (J-monomers) [1].
  • Western Blot Analysis:
    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay [4].
    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin) overnight at 4°C [4] [1].
    • The next day, incubate with an HRP-conjugated secondary antibody. Detect the signals using an ECL detection system and visualize with a chemiluminescence imager [4].

Interpretation & Expected Results

The anticipated mechanism of action and corresponding experimental readouts for this compound are illustrated below.

G cluster_0 Mitochondrial Pathway Bcl2i This compound (Inhibitor) Bcl2 Bcl-2 (Anti-apoptotic) Bcl2i->Bcl2  Inhibits Bax Bax (Pro-apoptotic) Bcl2i->Bax  Disinhibits Bcl2->Bax Inhibits ER1 ↓ Bcl-2/Bax ratio (Western Blot) Bcl2->ER1 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC ER2 Loss of ΔΨm (JC-1 Assay) MOMP->ER2 Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis ER3 ↑ Caspase-3/9 activity ↑ Annexin V+ cells Apoptosis->ER3

  • Data Analysis: Calculate mean ± standard deviation from at least three independent experiments. Use Student's t-test for comparing two groups or one-way ANOVA for multiple groups. A p-value < 0.05 is considered statistically significant.
  • Expected Outcomes:
    • Viability/Clonogenic Assays: A dose- and time-dependent decrease in cell viability and colony-forming ability [1].
    • Apoptosis Assays: A significant increase in the percentage of Annexin V-positive cells.
    • Western Blot: Downregulation of Bcl-2 protein levels or, more likely for a small molecule inhibitor, a change in the Bcl-2/Bax ratio without destroying Bax. Clear cleavage of Caspase-3, Caspase-9, and PARP should be evident [4] [1].
    • Mitochondrial Assay: A collapse of the ΔΨm, indicated by a shift from red to green fluorescence in JC-1 staining [1].

Important Technical Notes

  • Solvent Control: The cytotoxicity of DMSO must be rigorously controlled. A vehicle control with the highest concentration of DMSO used in the experiments is essential.
  • Cell Line Validation: The baseline expression levels of Bcl-2 and related proteins (Bcl-xL, Mcl-1) in your chosen cell line should be characterized via Western blot before experimentation, as sensitivity to Bcl-2 inhibition varies.
  • Time-Course Studies: For mechanistic assays like Western blot, include multiple time points (e.g., 12, 24, 36 hours) to capture the dynamic sequence of molecular events.
  • Positive Controls: Always use a known apoptosis inducer (e.g., Staurosporine) as a positive control in your apoptosis and caspase activation assays to validate your experimental system.

References

A Practical Guide for Troubleshooting Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For a research compound like Bcl-2-IN-14 with no published solubility data, a systematic empirical approach is essential. The following workflow outlines this process.

cluster_1 Step 1: Solvent Screening cluster_2 Step 2: Aqueous Dilution Start Start: this compound Solubilization S1 Test DMSO as primary solvent Start->S1 S2 Prepare a concentrated stock solution (e.g., 10-100 mM) S1->S2 A1 Dilute stock into aqueous buffer (e.g., PBS, culture media) S2->A1 A2 Monitor for precipitation (visual or by DLS) A1->A2 Success Success: Clear Solution Proceed with experiment A2->Success Failure Failure: Precipitation Observed A2->Failure SolventBlends Test co-solvents: - DMSO/PEG 400 - DMSO/Ethanol - DMSO/Cremophor EL Failure->SolventBlends ComplexMethods Employ advanced methods: - Cyclodextrin inclusion - Lipid-based nanoparticles - Albumin nanocomplexes Failure->ComplexMethods

Initial Solvent Preparation

The most common starting point is with Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a concentrated stock solution in 100% DMSO. A typical starting concentration is 10-50 mM [1].
  • Storage: Aliquot and store at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Aqueous Dilution and Troubleshooting

Once a stock solution is made, it must be diluted into an aqueous buffer or culture medium for biological experiments. Precipitation at this stage is the most common issue.

  • Dilution Protocol: Always add the stock solution directly into the aqueous buffer while vortexing or pipetting gently to ensure rapid mixing. The final DMSO concentration in cell culture assays should typically not exceed 0.1-0.5%.
  • If Precipitation Occurs:
    • Use Co-solvents: Replace part of the aqueous buffer with a water-miscible co-solvent like PEG 400, ethanol, or propylene glycol. A blend of DMSO with another co-solvent can sometimes be more effective than DMSO alone.
    • Increase Mixing: Use more vigorous agitation or sonication in a water bath for a short duration (e.g., 30-60 seconds) during dilution.
    • Surfactants: Add a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween 80, Pluronic F-68, or Cremophor EL to the aqueous buffer to help solubilize the compound.
Advanced Formulation Strategies

If standard methods fail, consider more advanced techniques. These often require specialized knowledge and characterization but can be highly effective. The table below summarizes some key approaches.

Strategy Description & Mechanism Key Considerations
Cyclodextrin Complexation Cyclodextrins are ring-shaped sugars that form water-soluble inclusion complexes with hydrophobic drug molecules. Useful for in vitro assays; some cyclodextrins (e.g., HP-β-CD) are biocompatible at low concentrations.
Lipid Nanoparticles The compound is encapsulated within a lipid bilayer, shielding it from the aqueous environment. Technically complex; requires equipment for nano-precipitation or extrusion; must control particle size and stability.
Albumin Nanocomplexes The compound binds non-covalently to albumin, a natural carrier protein for hydrophobic molecules in the blood. A proven strategy for other BCL-2 inhibitors is documented in literature [1]. Highly relevant for in vivo studies; can improve drug stability, reduce toxicity, and alter biodistribution.

Key Recommendations for Researchers

  • Characterize Your Solution: Do not assume solubility. Use dynamic light scattering (DLS) to detect nano-precipitation that is invisible to the eye.
  • Validate Biological Activity: After achieving solubility, confirm that your formulation does not negate the compound's activity. Run a positive control assay if possible.
  • Prioritize Reproducibility: Meticulously document the exact preparation method, as subtle differences can significantly impact results.

References

Bcl-2-IN-14 cell death assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Bcl-2 Family & Apoptosis: A Primer

Understanding the mechanism of Bcl-2 inhibitors is crucial for assay design and troubleshooting.

  • The Core Mechanism: The B-cell lymphoma-2 (Bcl-2) protein family are key regulators of the intrinsic (mitochondrial) pathway of apoptosis [1] [2]. Anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 act as gatekeepers by sequestering pro-apoptotic proteins, preventing cell death [3] [4].
  • How BH3-Mimetics Work: Compounds like Bcl-2-IN-14 and the clinically approved venetoclax are BH3-mimetics [1] [2]. They are designed to mimic the BH3 domain of pro-apoptotic proteins, binding directly to the hydrophobic groove of anti-apoptotic proteins like BCL-2 [1]. This displaces pro-apoptotic activators (e.g., BIM), which then allows the activation of the executioner proteins BAX and BAK [2] [4].
  • The Point of No Return: Activated BAX and BAK form pores in the mitochondrial outer membrane, a process called MOMP (Mitochondrial Outer Membrane Permeabilization) [5]. This leads to the release of cytochrome c and other factors, activating caspases and leading to irreversible cell death [1] [6]. The following diagram illustrates this pathway and the point of action for BH3-mimetics.

G CellularStress Cellular Stress (DNA damage, etc.) BH3OnlyProteins BH3-only Protein Activation (BIM, PUMA, NOXA) CellularStress->BH3OnlyProteins BH3Mimetic BH3-Mimetic (e.g., this compound) AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Mimetic->AntiApoptotic Inhibits BH3OnlyProteins->AntiApoptotic Neutralizes ProApoptoticEffectors Pro-apoptotic Effectors (BAX, BAK) BH3OnlyProteins->ProApoptoticEffectors Activates AntiApoptotic->ProApoptoticEffectors Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptoticEffectors->MOMP CytochromeCRelease Cytochrome c Release MOMP->CytochromeCRelease CaspaseActivation Caspase Activation & Apoptosis CytochromeCRelease->CaspaseActivation

Key Assay Protocols

Here are detailed methodologies for two essential assays to measure the efficacy of this compound.

Flow Cytometry for BCL-2 Family Proteins

This protocol allows for multiparametric analysis of protein abundance in complex cell populations [5].

  • Key Applications: Quantifying intracellular levels of BCL-2 family proteins (e.g., BCL-2, MCL-1, BIM) and assessing activation of BAX/BAK.
  • Materials:
    • FACS Buffer: PBS with 1% FBS.
    • Permeabilization/Fixation Kit: A commercial kit like the FOXP3 Fix/Perm Kit.
    • Antibodies: Fluorophore-conjugated antibodies specific for your targets. Examples include PE Mouse Anti-Human Bcl-2, Alexa Fluor 647-conjugated anti-MCL-1, and antibodies for activated BAX (e.g., clone 6A7) which require a secondary antibody [5].
  • Procedure:
    • Harvest & Stain Surface Markers: Harvest treated and control cells. If working with heterogeneous populations, first stain with antibodies for surface markers to identify your cell type of interest.
    • Fix and Permeabilize: Fix and permeabilize cells using the commercial kit according to the manufacturer's instructions.
    • Intracellular Staining: Incubate cells with the desired anti-BCL-2 family protein antibodies or matched isotype controls in permeabilization buffer.
    • Acquisition & Analysis: Wash cells, resuspend in FACS buffer, and analyze on a flow cytometer. Use fluorescence-minus-one (FMO) controls to set positive gates accurately.
Mitochondrial Membrane Depolarization Assay

This functional assay measures the loss of mitochondrial membrane potential (ΔΨm), a key event following MOMP [5].

  • Key Application: A direct functional readout of the intrinsic apoptotic pathway activation.
  • Materials:
    • Cationic Dyes: Tetramethylrosamine ethyl ester (TMRE), Rhodamine 123, or JC-1.
  • Procedure:
    • Cell Treatment: Treat cells with this compound and appropriate controls (e.g., untreated, a known apoptosis inducer like Staurosporine).
    • Dye Loading: Incubate cells with the chosen dye at the recommended concentration (e.g., 20-100 nM for TMRE) for 15-30 minutes at 37°C.
    • Analysis: Analyze cells by flow cytometry. For dyes like TMRE and Rhodamine 123, apoptotic cells will show a loss of fluorescence intensity. JC-1 forms aggregates in healthy mitochondria (red fluorescence) and shifts to monomers (green fluorescence) upon depolarization; thus, the ratio of red to green fluorescence decreases.

Troubleshooting Common Issues

The table below outlines common problems, their potential causes, and solutions.

Problem & Phenotype Potential Root Cause Investigation & Solution

| Low Cell Death Expected apoptosis not observed. | 1. Primary Resistance: Cancer cell dependence on other anti-apoptotic proteins (MCL-1, BCL-XL) [7]. 2. Inefficient Inhibition: Poor drug activity or low concentration. | • Check protein dependencies: Analyze expression of MCL-1 and BCL-XL via immunoblotting or flow cytometry [7]. • Combination strategy: Co-treat with MCL-1 or BCL-XL inhibitors (if available for research) [7]. | | Inconsistent Results High well-to-well or experiment-to-experiment variability. | 1. Cell Line Instability: Heterogeneity or drift in the cell population. 2. Assay Timing: Measurement too early or late in the apoptotic process. | • Use low-passage cells: Regularly authenticate and use early-passage cell stocks. • Time-course experiment: Perform a kinetic assay to find the optimal time window for measurement. | | Off-Target Effects Unexpected toxicity or morphology. | 1. Inhibitor Specificity: this compound may have off-target effects at high concentrations. 2. Secondary Necrosis: Apoptotic cells in culture eventually lose membrane integrity [6]. | • Dose-response: Use the lowest effective concentration. Include a positive control (e.g., venetoclax). • Multiplex assays: Combine with a marker for early apoptosis (like Annexin V) to confirm the mechanism. |

Advanced Considerations & Resistance

  • Mechanisms of Resistance: A primary mechanism of resistance to BH3-mimetics is the upregulation of alternative anti-apoptotic proteins, particularly MCL-1 and BCL-XL, which can compensate for BCL-2 inhibition [7]. This is often driven by upstream signaling pathways, such as growth factor receptor tyrosine kinases (RTKs) and PI3K signaling [7].
  • Strategies to Overcome Resistance:
    • Combination Therapy: Combine this compound with inhibitors of MCL-1, BCL-XL, or upstream pathways like PI3K [7].
    • Multi-omic Analysis: As demonstrated in research, using transcriptomics and proteomics can reveal the full spectrum of dysregulated BCL-2 family proteins and signaling pathways in resistant cells [7].

References

Understanding Bcl-2-IN-14 and Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

Bcl-2-IN-14 is a small-molecule BH3 mimetic designed to inhibit the anti-apoptotic protein BCL-2, thereby promoting cancer cell death [1]. However, like other drugs in its class, it can inhibit other anti-apoptotic proteins, leading to off-target effects.

The diagram below illustrates the primary intended and potential off-target interactions of this compound within the BCL-2 protein family network.

G cluster_anti Anti-apoptotic Proteins cluster_pro Pro-apoptotic Proteins Bcl2IN14 This compound BCL2 BCL-2 (Primary Target) Bcl2IN14->BCL2 Inhibits BCLXL BCL-XL (Potential Off-target) Bcl2IN14->BCLXL Potential Inhibition (Off-target) MCL1 MCL1 (Potential Off-target) Bcl2IN14->MCL1 Potential Inhibition (Off-target) BCLW BCL-W (Potential Off-target) Bcl2IN14->BCLW Potential Inhibition (Off-target) BIM BIM BCL2->BIM Sequesters BAX BAX BCL2->BAX Inhibits BCLXL->BIM Sequesters BIM->BAX Activates BAK BAK BIM->BAK Activates Apoptosis Apoptosis (MOMP & Cytochrome c Release) BAX->Apoptosis BAK->Apoptosis

The core issue is the high structural similarity in the BH3-binding grooves of different anti-apoptotic BCL-2 family members (BCL-2, BCL-XL, MCL-1, BCL-W) [2] [1]. A compound designed for BCL-2 might inadvertently bind to BCL-XL or MCL1, leading to unintended biological consequences. Inhibition of BCL-XL, for example, is a known cause of dose-limiting thrombocytopenia in clinical development [2] [1].

Troubleshooting Guide: Assessing Off-Target Effects

Use this guide to systematically diagnose and confirm off-target activity in your experimental systems.

Investigation Area Specific Question to Address Recommended Experiment or Assay
Cellular Viability & Phenotype Does the cell death induced by this compound align with the known BCL-2 dependency of my model? Compare sensitivity with genetic knockdown (e.g., siRNA vs. BCL2, BCL-XL, MCL1). Use healthy primary cells (e.g., platelets) as a surrogate for BCL-XL inhibition toxicity [1].
Direct Target Engagement Is this compound binding to its intended target (BCL-2) and not others in the cellular context? Perform cellular target engagement assays like the Live-Cell Microscopy Assay or BH3 Profiling [3].
Protein Expression Landscape Does the expression pattern of BCL-2 family proteins in my model explain the observed effects? Quantitatively profile the protein levels of key anti-apoptotic (BCL-2, BCL-XL, MCL1) and pro-apoptotic (e.g., BIM, BAX) members via Capillary Electrophoresis Immunoassay or Quantitative Immunofluorescence [4] [5].
Downstream Pathway Activation Are the downstream apoptotic events consistent with the on-target mechanism? Measure markers of intrinsic apoptosis: cytochrome c release, caspase-9/-3 activation, and PARP cleavage [6].

Experimental Protocols for Validation

Here are detailed methodologies for two key experiments from the troubleshooting guide.

Protocol 1: Live-Cell Microscopy Assay for Target Engagement

This assay visually confirms and quantifies the disruption of specific protein-protein interactions between a pro-survival BCL-2 protein and a BH3-only protein in live cells [3].

Workflow Diagram

G Start 1. Construct Generation Step2 2. Transfection & Co-localization Start->Step2 Step3 3. Drug Treatment Step2->Step3 Step4 4. Image Acquisition & Quantitative Analysis Step3->Step4 Result Result: Confirmed Target Engagement Step4->Result

Methodology:

  • Construct Generation: Create fluorescent protein fusions. For example, tag a pro-survival protein (e.g., BCL-2) with Venus (YFP) at its N-terminus. Create a cytosolic mutant of a BH3-only protein (e.g., BimSΔC or PumaΔC) tagged with mCherry. These mutants lack their native mitochondrial targeting domain and will only localize to mitochondria if actively recruited by binding to a pro-survival partner [3].
  • Transfection & Baseline: Co-transfect the constructs into HEK293T or your cell line of interest. Before treatment, confirm that the mCherry-BH3-only mutant is recruited to the mitochondria by the Venus-pro-survival protein, indicating interaction.
  • Drug Treatment & Imaging: Treat cells with this compound. A successful on-target inhibitor will disrupt the interaction, causing the mCherry-BH3-only protein to relocate from the mitochondria to the cytoplasm. Use a confocal microscope for live-cell imaging over time.
  • Quantitative Analysis: Use automated image analysis software (e.g., MATLAB scripts) to calculate the mitochondrial-to-cytoplasmic fluorescence intensity ratio for the mCherry-BH3-only protein. A significant decrease in this ratio upon this compound treatment confirms target engagement [3].
Protocol 2: Quantitative Apoptotic Protein Profiling

Understanding the baseline expression levels of BCL-2 family proteins is crucial for interpreting drug response and identifying resistance mechanisms, such as dependency on an off-target protein like MCL1 [4] [5].

Methodology:

  • Sample Preparation: Prepare protein lysates from your cell lines or primary patient samples. Using purified tumor cells is ideal for clarity.
  • Capillary Electrophoresis Immunoassay:
    • Use a system like the ProteinSimple WES for automated, quantitative western blotting.
    • Load samples, primary antibodies (against BCL-2, BCL-XL, MCL1, BIM, BAD, PUMA, etc.), and an HRP-conjugated secondary antibody.
    • The system separates proteins by size in capillaries, then performs immunodetection. Chemiluminescence signals are captured and quantified digitally [4].
  • Data Analysis: Normalize all values to a housekeeping protein (e.g., GAPDH). Calculate expression ratios that predict sensitivity, such as BCL-2 to MCL1 or (BCL-2 + BIM) to BCL-XL [4]. A high BCL-2/MCL1 ratio typically predicts sensitivity to selective BCL-2 inhibitors like venetoclax.

Strategies for Mitigating Off-Target Effects

If you confirm significant off-target activity, consider these approaches:

  • Use Validated Combination Therapies: Combine this compound with an MCL1 inhibitor if your model shows co-dependency. This strategy can be highly synergistic but requires careful titration to manage combined toxicity [2] [1].
  • Explore Novel Targeting Modalities: Investigate next-generation agents like PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to be more selective by recruiting the target protein to the cell's degradation machinery, and they can offer improved tumor specificity, potentially reducing on-target, off-tissue toxicity [2].
  • Refine Dosing Schedules: Pulsatile or lower-dose chronic treatment schedules can sometimes help manage toxicities arising from off-target inhibition, allowing healthy cells to recover.

References

Understanding Specificity: The BCL-2 Family Network

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge in targeting BCL-2 is the structural similarity among anti-apoptotic family members (BCL-2, BCL-XL, MCL-1, etc.). Lack of specificity can lead to reduced efficacy or on-target toxicities, such as the thrombocytopenia associated with BCL-XL inhibition [1] [2].

The diagram below illustrates the relationship between your compound and its potential targets within the apoptotic pathway.

G Compound BCL-2-IN-14 AntiApoptotic Anti-apoptotic Proteins Compound->AntiApoptotic  Binds to hydrophobic groove BCL2 BCL-2 AntiApoptotic->BCL2 BCLxL BCL-XL AntiApoptotic->BCLxL MCL1 MCL-1 AntiApoptotic->MCL1 ProApoptotic Pro-apoptotic Proteins (BIM, BID, PUMA) AntiApoptotic->ProApoptotic  Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP  Activates Apoptosis Apoptosis MOMP->Apoptosis

Experimental Protocols for Profiling Specificity

To systematically evaluate and improve this compound, you need to characterize its binding profile and functional consequences. The workflow below outlines a multi-stage experimental strategy.

G Step1 1. In Vitro Binding Affinity Step2 2. Cellular Protein Interaction Step1->Step2 S1_1 Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Step1->S1_1 S1_2 Competitive assays with fluorescently-labeled BH3 peptides Step1->S1_2 Step3 3. Functional Viability Assays Step2->Step3 S2_1 Co-Immunoprecipitation (Co-IP) of BCL-2 family proteins Step2->S2_1 S2_2 Check displacement of pro-apoptotic partners (e.g., BIM) Step2->S2_2 Step4 4. In-depth Mechanistic Studies Step3->Step4 S3_1 Dynamic BH3 Profiling (DBP) To measure apoptotic priming Step3->S3_1 S3_2 Cell viability assays on engineered cell lines Step3->S3_2 S4_1 Mitochondrial assays (Cytochrome c release) Step4->S4_1 S4_2 Caspase-3/7 activation assays Step4->S4_2

Key Experimental Details:

  • In Vitro Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) to measure the dissociation constant (KD) of this compound for BCL-2, BCL-XL, and MCL-1 [1]. Competitive binding assays with recombinant proteins can determine the half-maximal inhibitory concentration (IC50) for each target.
  • Cellular Protein Interaction (Co-Immunoprecipitation): Treat cells (e.g., leukemia cell lines) with this compound. Lyse cells and immunoprecipitate BCL-2 using a specific antibody. Probe the western blot for pro-apoptotic partners like BIM. Successful displacement of BIM from BCL-2 indicates on-target engagement [3].
  • Functional Viability Assays: Techniques like Dynamic BH3 Profiling (DBP) are highly predictive. This functional assay measures the change in mitochondrial apoptotic priming after a short exposure to the drug, helping to identify dependencies on other anti-apoptotic proteins like MCL-1 that could cause resistance [4].

Strategies to Overcome Specificity and Resistance Issues

If your experiments reveal that this compound has off-target effects (e.g., inhibits BCL-XL) or that cells are evading death through other proteins, here are potential strategies.

Table 1: Troubleshooting Guide for this compound

Issue & Symptom Potential Mechanism Investigative Experiments Proposed Solutions
Off-target toxicity (e.g., platelet death) Inhibition of BCL-XL, which is crucial for platelet survival [2] [5]. Compare IC50 for BCL-2 vs. BCL-XL in binding assays. Check toxicity on platelet progenitor cells. Rational drug design: Use structural data (e.g., PDB: 6O0K [6]) to modify the compound and improve BCL-2 selectivity over BCL-XL.
Lack of efficacy in certain cell lines Cancer cell dependence on other anti-apoptotic proteins like MCL-1 or BCL-XL [4] [3]. Perform DBP to identify which anti-apoptotic protein the cell relies on for survival after treatment [4]. Combination therapy: Use this compound with an MCL-1 (e.g., S63845) or BCL-XL inhibitor [4] [3].
Acquired resistance after initial response Upregulation of MCL-1 or BCL-XL expression; mutations in the BCL-2 protein itself [3]. RNA-seq and proteomics on resistant cells; whole-exome sequencing to check for BCL2 mutations [3]. Target upstream pathways: Combine with inhibitors of upstream signals (e.g., PI3K, RTK) that stabilize MCL-1 [3].
Low apoptotic cell death Inefficient activation of BAX/BAK pores; low levels of pro-apoptotic sensitizers (e.g., NOXA) [4]. Measure cytochrome c release and caspase-3/7 activation. Check protein levels of key BH3-only proteins. Prime with other agents: Use drugs that increase expression of pro-apoptotic proteins like BIM or NOXA to sensitize cells [4].

Key Takeaways for Your Research

  • Focus on Profiling: The first and most critical step is to comprehensively profile this compound against the entire panel of anti-apoptotic BCL-2 family proteins using both binding and functional assays.
  • Embrace Combination Strategies: Given the adaptability of cancer cells, a single-agent, perfectly specific BCL-2 inhibitor may not be the most effective long-term strategy. Planning for rational combinations from the outset is a robust approach.
  • Leverage Predictive Assays: Incorporate functional assays like Dynamic BH3 Profiling early in your optimization pipeline. They can provide highly predictive data on therapeutic response and escape mechanisms that static genetic tests cannot [4].

References

Established Mechanisms of Resistance to BCL-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key resistance mechanisms identified in studies of venetoclax and other BH3-mimetics, which are highly relevant for troubleshooting resistance to novel inhibitors like Bcl-2-IN-14 [1] [2] [3].

Mechanism Category Specific Example Description & Impact on Resistance
Genetic Mutations BCL2 Gly101Val [1] Mutation in BCL2's BH3 binding groove; reduces drug binding affinity by steric hindrance [1].
BAX G179E [4] Mutation in BAX C-terminal domain; prevents mitochondrial translocation and pore formation, blocking apoptosis [1] [4].
Alterations in BCL-2 Family Proteins Upregulation of MCL-1 or BCL-XL [2] [3] Cancer cells become reliant on other anti-apoptotic proteins not targeted by the inhibitor [5] [2].
Downregulation of Pro-apoptotic Proteins (e.g., BIM, PUMA) [2] Reduces cellular capacity to initiate apoptosis, even when BCL-2 is inhibited [1] [2].
Epigenetic Modifications PUMA Promoter Methylation [1] Silences expression of the pro-apoptotic protein PUMA, promoting cell survival and OXPHOS [1].

Experimental Protocols for Characterizing Resistance

Here are detailed methodologies for key experiments to identify and confirm resistance mechanisms in your cell lines.

Assessing Cell Viability and Drug Sensitivity
  • Objective: To establish the resistance profile of your cell lines to this compound.
  • Protocol (CellTiter-Glo Viability Assay):
    • Seed cells in 96-well tissue culture plates.
    • Treat with a concentration gradient of this compound or a control BCL-2 inhibitor (e.g., venetoclax) for 24-72 hours [3].
    • Add CellTiter-Glo Reagent and measure luminescence to determine the half-maximal inhibitory concentration (IC50) [2] [3].
  • Troubleshooting: Resistant lines will show a significantly higher IC50 compared to parental sensitive controls.
Analyzing Protein Expression of BCL-2 Family Members
  • Objective: To detect changes in anti- and pro-apoptotic protein levels.
  • Protocol (Western Blotting):
    • Lysate Preparation: Lyse resistant and parental cell lines in RIPA buffer supplemented with protease and phosphatase inhibitors [2] [3].
    • Protein Separation and Transfer: Resolve 20-40 μg of total protein via SDS-PAGE and transfer to a PVDF membrane [2] [6].
    • Antibody Probing: Probe membranes with primary antibodies against key proteins (BCL-2, BCL-XL, MCL-1, BIM, PUMA, BAX), followed by appropriate secondary antibodies [2] [3].
    • Detection: Use enhanced chemiluminescence (ECL) for signal detection [2].
  • Troubleshooting: Upregulation of MCL-1 or BCL-XL, or downregulation of BIM, are strong indicators of potential resistance mechanisms [2] [3].
Genetic Sequencing to Identify Mutations
  • Objective: To identify acquired mutations in BCL2 or BAX genes.
  • Protocol (DNA Sequencing):
    • DNA Extraction: Isolate genomic DNA from cell lines using a commercial kit [3].
    • PCR Amplification: Design primers to amplify the target regions (e.g., exons 1 and 2 of BCL2, which often harbor mutations like G101V) [1] [3].
    • Cycle Sequencing: Purify PCR products and perform cycle sequencing.
    • Analysis: Analyze sequence data by aligning it to the reference gene sequence to identify mutations [3].

Experimental Workflow for Resistance Characterization

The diagram below outlines a logical workflow for systematically characterizing resistant cell lines.

start Start: Suspected Resistant Cell Line step1 Confirm Resistance Phenotype via Cell Viability Assay start->step1 step2 Profile BCL-2 Family Proteins via Western Blot step1->step2 Resistance Confirmed step3 Sequence BCL2/BAX Genes via DNA Sequencing step2->step3 step4 Functional Validation (e.g., siRNA Knockdown) step3->step4 end Define Resistance Mechanism step4->end

Strategies to Overcome Resistance

Once a mechanism is identified, you can explore these combination strategies:

  • For MCL-1 or BCL-XL Upregulation: Combine this compound with selective MCL-1 or BCL-XL inhibitors. Strong synergy has been shown in overcoming venetoclax resistance [5] [2] [3].
  • For Altered Upstream Signaling: Target upstream pathways like PI3K or receptor tyrosine kinases (e.g., FGFR) that regulate MCL-1 and BCL-XL expression [2].
  • For Epigenetic Silencing: Investigate the use of methyltransferase inhibitors to re-express silenced pro-apoptotic genes like PUMA [1].

References

Troubleshooting Guide: BCL-2 Inhibition Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and recommended solutions based on current research.

Problem Phenomena Potential Causes Solution & Troubleshooting Steps

| Lack of Apoptotic Cell Death | • Cancer type dependent on other anti-apoptotic proteins (e.g., MCL-1, BCL-xL) • Low expression of pro-apoptotic effectors BAX/BAK • Upregulation of compensatory survival pathways | 1. Perform protein profiling of BCL-2 family members (Western blot) [1]. 2. Use BH3 profiling to determine "priming" and dependence on BCL-2 [2]. 3. Test combination therapies with ER-stress inducers (e.g., Tunicamycin) or other targeted agents [1]. | | Off-Target Effects & Non-Specific Toxicity | • Inhibitor binding to non-BCL-2 targets • Disruption of physiological BCL-2 functions in healthy cells | 1. Employ cellular displacement assays (e.g., BIM relocalization) to confirm on-target engagement [3]. 2. Establish dose-response curves and use the lowest effective concentration. | | Inconsistent Results in Cellular Assays | • Incorrect assessment of BCL-2 protein expression • Over-reliance on single time-point or end-point assays • Variable mitochondrial priming between cell lines | 1. Use quantitative methods (e.g., AQUA scoring, Western blot) over subjective IHC scoring [4]. 2. Implement real-time, live-cell imaging assays to monitor dynamics [3]. 3. Use multiple cell lines and isogenic models to confirm findings. |

Experimental Protocols for Verification

To address the issues above, here are detailed methodologies for two key verification experiments.

Protocol 1: Quantitative Analysis of BCL-2 Family Protein Expression

This protocol is crucial for understanding why a cell population might be resistant to BCL-2-IN-1.

  • Sample Preparation: Lyse cells or use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
  • Protein Separation and Transfer: Perform SDS-PAGE and transfer to a nitrocellulose membrane for Western blotting. Alternatively, for tissue, use multiplex immunofluorescence (IF) staining [4].
  • Antibody Probing: Incubate with primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH).
  • Quantification:
    • For Western blots, use densitometry software to quantify band intensity. Normalize to the loading control.
    • For IF, use an Automated Quantitative Analysis (AQUA) system. Calculate a score that integrates both the intensity and proportion of positive cells, as this has been shown to have superior prognostic power [4].
Protocol 2: Live-Cell Imaging Assay for BCL-2 Interaction

This assay directly visualizes and quantifies the interaction between BCL-2 and a pro-apoptotic BH3-only protein in response to your inhibitor [3].

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:
    • Venus-BCL2: A fluorescently tagged (e.g., with Venus) anti-apoptotic protein.
    • mCherry-BH3_mutant: A fluorescently tagged cytosolic mutant of a BH3-only protein (e.g., BimSΔC, PumaΔC). The mutation prevents its native mitochondrial localization.
  • Microscopy and Treatment: Image live cells using a confocal microscope. Treat cells with Bcl-2-IN-1 and continue time-lapse imaging.
  • Quantification and Analysis:
    • In untreated cells, the mCherry-BH3 mutant will be recruited to the mitochondria by Venus-BCL2, showing yellow co-localization.
    • If Bcl-2-IN-1 is effective, it will displace the BH3-only protein. You will observe mCherry (red) relocalizing to the cytoplasm, while Venus (green) remains mitochondrial [3].
    • Use image analysis software (e.g., MATLAB scripts) to automatically calculate the mitochondrial-to-cytoplasmic fluorescence ratio for the mCherry signal. A decrease in this ratio indicates successful inhibitor engagement.

FAQs on BCL-2 Targeting

Q1: My cells express BCL-2, but Bcl-2-IN-1 does not kill them. Why? This is often due to functional redundancy within the BCL-2 family. Your cells may be "primed" for survival through other anti-apoptotic proteins like MCL-1 or BCL-xL. Research in glioblastoma found that simultaneous knockdown of MCL-1 and BCL-xL was required to induce robust apoptosis, whereas targeting either one alone had a minimal effect [1]. Profiling the expression of all key anti-apoptotic members is the first step to diagnose this issue.

Q2: Are there other non-BCL-2 proteins that could confer resistance? Yes. The oncoprotein Galectin-3 (Gal-3) can also inhibit apoptosis and contribute to drug resistance. It contains an NWGR anti-death motif similar to that in BCL-2. High cellular levels of Gal-3 may explain the failure of some BCL-2-targeting therapies, suggesting that co-targeting Gal-3 could be a viable strategy [5].

Q3: What are the best candidates for combination therapy with a BCL-2 inhibitor? Screening studies have identified several promising partners. ER-stress inducers, such as Tunicamycin, show strong synergy with pan-BCL-2 inhibitors like obatoclax. The combination profoundly aggravates ER stress, disrupts protective autophagy, and enhances apoptosis [1]. Other standards of care, like hypomethylating agents or cytarabine in hematologic malignancies, are also well-established combination partners [6].

Experimental Workflow & Protein Interaction Diagram

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and molecular interactions central to your research.

The diagrams above summarize the logical flow for diagnosing experimental limitations and the key molecular relationships. The workflow provides a step-by-step guide, while the interaction map shows how Bcl-2-IN-1 (a BH3-mimetic) is designed to displace pro-death proteins like BIM from BCL-2, allowing apoptosis to proceed.

References

FAQs & Troubleshooting: Bcl-2-IN-14 Solution Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary factors that can affect the stability of Bcl-2-IN-14 in solution? The stability of a small molecule in solution can be influenced by several factors. The table below summarizes the key parameters to monitor.

Factor Potential Impact on Stability Signs of Degradation
pH of the solution [1] The acidity or alkalinity can catalyze hydrolysis or other chemical reactions. Shift in pH, precipitation.
Storage Temperature [2] Higher temperatures typically accelerate decomposition reactions. Decreased potency, increased impurities.
Light Exposure Can cause photochemical degradation. Color change, precipitation.
Solvent Composition The choice of solvent (e.g., DMSO, aqueous buffer) can influence solubility and reaction rates. Precipitation, crystal formation.
Solution Age The cumulative exposure to the above factors over time. Gradual loss of active compound.

Q2: What is a standard experimental protocol to assess this compound stability? A forced degradation study, or stress testing, is a standard method to predict the stability of a compound. The workflow involves exposing the compound to various stress conditions and then analyzing it for changes [2].

The diagram below illustrates a typical experimental workflow for a stability study:

workflow Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Acid Acidic Condition (e.g., low pH) Stress->Acid Base Basic Condition (e.g., high pH) Stress->Base Heat Elevated Temperature (e.g., 40-60°C) Stress->Heat Oxid Oxidative Stress (e.g., H₂O₂) Stress->Oxid Light Light Exposure Stress->Light Compare Compare to Controls Analyze->Compare HPLC HPLC for Purity Analyze->HPLC MS Mass Spectrometry for Identification Analyze->MS NMR NMR Spectroscopy Analyze->NMR

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like high-quality DMSO [2]. Note the initial concentration and date of preparation.
  • Application of Stress Conditions: Aliquot the stock solution and subject it to various stress conditions. A typical matrix includes:
    • Acidic/Basic Stress: Add small amounts of dilute acid (e.g., HCl) or base (e.g., NaOH) to aliquots and monitor for a set time [1].
    • Oxidative Stress: Add a low concentration of hydrogen peroxide (H₂O₂) to an aliquot [1] [2].
    • Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C) and at 4°C for comparison [2].
    • Photolytic Stress: Expose one aliquot to direct light (UV or simulated sunlight) and keep another in the dark as a control.
  • Analysis of Samples: After a predetermined time (e.g., 24, 48, 168 hours), analyze the stressed samples alongside a fresh control.
    • Primary Method: High-Performance Liquid Chromatography (HPLC) is the gold standard. It can quantify the percentage of intact this compound remaining and detect new peaks that indicate degradation products [2].
    • Identification Method: Mass Spectrometry (MS) can be used to identify the chemical structure of the major degradation products [2].

Q3: I suspect my this compound solution has degraded. How can I troubleshoot this? Follow this troubleshooting guide to diagnose and resolve potential stability issues.

troubleshooting Problem Observed Problem: Reduced Biological Activity or Precipitation CheckSol Check Solution Appearance and Preparation Records Problem->CheckSol Temp Storage Temperature Too High CheckSol->Temp Stored at > -20°C? Light Prolonged/Improper Light Exposure CheckSol->Light Protected from light? Solvent Solvent Evaporation or Incompatibility CheckSol->Solvent Precipitate formed? Age Solution Too Old CheckSol->Age Stored for >1 month? S1 Aliquot & store at -80°C Avoid freeze-thaw cycles Temp->S1 S2 Use amber vials or wrap in foil Light->S2 S3 Use fresh solvent Filter before use Solvent->S3 S4 Prepare fresh stock solution regularly Age->S4 Final Confirm compound integrity via HPLC analysis S1->Final S2->Final S3->Final S4->Final

How to Proceed Without Specific Data

Since specific stability data for this compound is not publicly available, you have a few options to obtain it:

  • Contact the Supplier: The most direct approach is to request a certificate of analysis or stability data from the manufacturer or vendor from which you sourced this compound.
  • Conduct Your Own Study: Implement the forced degradation and analytical protocols outlined above to generate your own stability profile for the specific lot you are using. This is considered a best practice in research.
  • Apply Conservative Handling: In the absence of data, adopt the most conservative handling practices: store the compound at -80°C in aliquots, use amber vials to protect from light, and prepare fresh working solutions frequently.

References

Understanding BCL-2 Inhibitors in Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

BCL-2 inhibitors, known as BH3-mimetics, are a class of drugs that promote cancer cell death (apoptosis) by blocking the pro-survival function of the BCL-2 protein [1]. While Venetoclax was the first FDA-approved drug in this class, several next-generation inhibitors are currently under investigation [1].

The table below summarizes key BCL-2 inhibitors discussed in the recent literature, which may provide context for your work.

Inhibitor Name Key Characteristics / Stage Relevant Cancers (in cited studies)
Venetoclax First FDA-approved selective BCL-2 inhibitor; well-established clinical profile [1] [2]. CLL, AML [2]
Sonrotoclax Next-generation, investigational; showed efficacy in a Phase 1/2 trial for relapsed/refractory Mantle Cell Lymphoma [3]. Relapsed/refractory Mantle Cell Lymphoma [3]
Lisaftoclax Investigational; under clinical evaluation [1]. Not specified in results
Stevioside Identified as a potential BCL-2 inhibitor via drug repurposing strategy; early-stage in silico and in vitro study [2]. Early research for anticancer potential [2]

General Principles for BCL-2 Inhibitor Experiments

Although specific data on Bcl-2-IN-14 is unavailable, the search results highlight several common experimental considerations and challenges that are universal for this drug class:

  • Combination Therapies: BCL-2 inhibitors often have greater efficacy when combined with other anticancer drugs. Research is actively exploring combinations, such as a BCL-2 inhibitor with a BTK inhibitor, to enhance cell death [3].
  • Mechanism of Resistance: A primary challenge is innate or acquired resistance. This can occur due to the cancer cell's reliance on other pro-survival proteins like BCL-XL or MCL-1, which are not targeted by selective BCL-2 inhibitors like Venetoclax [1] [2]. Mutations in the BH3-binding groove of the BCL-2 protein itself can also reduce the drug's binding affinity [2].
  • Tumor Lysis Syndrome (TLS): This is a known and serious risk when initiating treatment with BCL-2 inhibitors, as the rapid death of cancer cells can release contents into the bloodstream. Clinical protocols use a dose ramp-up schedule to mitigate this risk [3].

Proposed Workflow for Treatment Duration Optimization

Given the lack of specific data, the following general workflow diagram outlines key experiments you could design to determine the optimal treatment duration for this compound in a preclinical setting. The goal is to identify the minimal effective exposure time that maximizes cancer cell death while minimizing potential side effects or resistance.

Start Start: Establish Baseline A1 In vitro Dose-Finding Start->A1 A2 Determine IC50 value A1->A2 e.g., 72h exposure B1 In vitro Time-Course Assay A2->B1 B2 Measure apoptosis (e.g., caspase activation) and cell viability over time B1->B2 e.g., 6h, 24h, 48h, 72h C1 In vivo Efficacy Study B2->C1 C2 Monitor tumor volume & animal survival across different treatment durations C1->C2 Administer at effective dose D1 Biomarker Analysis C2->D1 D2 Analyze protein levels (BCL-2 family) and resistance markers post-treatment D1->D2 On tissue from in vivo study End Define Optimal Duration D2->End

FAQs and Troubleshooting Based on General Knowledge

Here are answers to potential questions, inferred from general principles of BCL-2 biology and inhibitor mechanisms.

  • Q: What could cause low efficacy of this compound in my experiments?

    • A: The cancer cell line might be dependent on other pro-survival proteins like MCL-1 or BCL-XL. Consider profiling the expression of these proteins in your model. Combination therapy with other targeted agents may be necessary.
  • Q: My model developed resistance after initial success. What are the likely mechanisms?

    • A: As highlighted in clinical data, common resistance mechanisms include upregulation of BCL-XL or MCL-1, or mutations in the BCL-2 gene (e.g., Gly101Val, F104L) that prevent the inhibitor from binding effectively [2].
  • Q: Why is a dose ramp-up schedule critical in clinical studies?

    • A: It is a standard safety measure to prevent Tumor Lysis Syndrome (TLS), a potentially life-threatening condition caused by the rapid breakdown of tumor cells [3].

References

Suggested Experimental Workflow for Titration

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a general workflow for establishing an effective concentration range for a BCL-2 inhibitor like Bcl-2-IN-14. You can use this as a template for your experiments.

Start Start: Define Experimental Goal Step1 1. Select Cell Models Start->Step1 Step2 2. Prepare Drug Dilutions Step1->Step2 Step3 3. Treat Cells and Incubate Step2->Step3 Step4 4. Measure Apoptotic Response Step3->Step4 Step5 5. Analyze Data and Determine EC₅₀ Step4->Step5 Decision EC₅₀ well-defined? Step5->Decision Decision->Step1 No, refine parameters End Proceed to Combination Studies Decision->End Yes

Key Assays & Methodology for Dose-Response

To determine the effective concentration of this compound, you should use a panel of assays that measure different aspects of cell death. The table below summarizes key methodologies grounded in established research on BCL-2 family biology [1] [2].

Assay Type Key Readout Detailed Methodology
Viability Assay Metabolic activity / Cell count Seed cells in 96-well plates. After treatment with this compound (e.g., 72h), add CCK-8 or MTS reagent. Measure absorbance at 450-490 nm. Normalize to untreated control [3].
Apoptosis Assay Phosphatidylserine externalization Harvest cells after treatment. Wash with PBS and resuspend in Annexin V binding buffer. Incubate with Annexin V-FITC and propidium iodide (PI) for 15 min in the dark. Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/PI+) [1] [4].
Mitochondrial Assay Mitochondrial Membrane Potential (ΔΨm) Incubate treated cells with TMRE (e.g., 100 nM) or JC-1 at 37°C for 20-30 min. Wash and analyze by flow cytometry. A decrease in fluorescence indicates loss of ΔΨm, a hallmark of intrinsic apoptosis [1].
Immunoblotting Caspase activation & PARP cleavage Lyse cells post-treatment. Separate proteins by SDS-PAGE, transfer to membrane, and probe with antibodies against cleaved caspase-3 and cleaved PARP. GAPDH or actin serves as a loading control. Cleavage products confirm apoptotic execution [1] [4].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when titrating a BCL-2 inhibitor.

Problem Potential Cause Solution & Troubleshooting Tip
Shallow or No Dose-Response Cell line is not dependent on BCL-2 for survival. Tip: Profile a panel of cell lines with known BCL-2 dependence (e.g., some CLL, MCL, or AML lines) and confirm BCL-2 protein levels by Western blot.
High Background Cell Death Poor cell health or serum conditions. Tip: Use low-passage cells, ensure optimal serum concentration, and include a "vehicle-only" treated control (e.g., DMSO) to establish the baseline death level.
Inconsistent Replicates Uneven cell seeding or drug mixing. Tip: Seed cells in a large, homogenous suspension before aliquoting. Use intermediate dilutions of the stock compound to ensure accurate final concentrations in each well.
Platelet Toxicity Compound inhibits BCL-XL. Tip: If working with this compound in vivo, this is a critical check. Test cytotoxicity on human platelets ex vivo. BCL-2 selective inhibitors like venetoclax spare platelets, while dual BCL-2/BCL-XL inhibitors cause dose-limiting thrombocytopenia [2] [4].

References

troubleshooting Bcl-2 family Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some frequently asked questions about working with Bcl-2 family proteins.

  • What is the typical molecular weight of Bcl-2? The Bcl-2 protein typically runs at approximately 26 kDa [1]. Always compare your results to a positive control and a molecular weight ladder, as post-translational modifications can cause minor shifts.

  • My sample has low Bcl-2 expression. What can I do? Bcl-2 is not highly expressed in all cell lines [1]. Before your experiment, check databases like BioGPS or The Human Protein Atlas to confirm your model expresses the target. If expression is low, you may need to load more protein (20-50 µg is a common starting point), concentrate your sample, or use a cell line where Bcl-2 is overexpressed or induced [2] [1].

  • What is a recommended protocol for Bcl-2 family Western blots? A detailed protocol from the literature suggests the following key steps [3]:

    • Lysis: Use RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel: Load 20 µg of protein per well on a 4-15% precast gel.
    • Transfer: Use a PVDF membrane with a mixed molecular weight setting on a semi-dry transfer system.
    • Blocking: Block for 1 hour with 5% BSA in TBST.
    • Antibodies: Incubate with primary antibodies (e.g., Bcl-2 at 1:1000) in 5% BSA/TBST overnight at 4°C. Follow with an HRP-conjugated secondary antibody (e.g., 1:5000) for 2 hours at room temperature.
  • Should I use milk or BSA for blocking and antibodies? For Bcl-2 and many other proteins, BSA is often the safer choice [2] [3]. While one source notes that milk can sometimes work well [1], another points out that milk contains casein (a phosphoprotein) and biotin, which can cause high background or mask epitopes, especially for phospho-proteins. The protocol specifically for Bcl-2 family proteins uses BSA [3].

Troubleshooting Guide

The table below outlines common Western blot problems, their causes, and solutions, with special considerations for Bcl-2.

Problem & Description Possible Causes Recommended Solutions

| Weak or No Signal Bands are faint or absent. | • Low protein abundance/loadInefficient transferSub-optimal antibody (concentration, specificity, degraded) • HRP inhibition | • Confirm transfer with Ponceau S or gel stain [2]. • Load more protein (20-50 µg); check Bcl-2 expression in cell line [2] [1]. • Titrate antibody; incubate primary overnight at 4°C [2]. Use BSA over milk for blocking/dilution [2] [3]. • Use fresh ECL; ensure no sodium azide in buffers [2] [4]. | | High Background Uniform haze or dark blotchy areas. | • Insufficient blocking/washingAntibody concentration too highNon-specific secondary antibody binding | • Increase block time; ensure thorough washing (5-6 x 5 min) with TBST [2] [4]. • Lower antibody concentration [2] [5]. • Include secondary-only control; ensure correct host species secondary [2]. | | Non-Specific Bands Unexpected bands at incorrect molecular weights. | • Antibody cross-reactivityProtein degradationPost-translational modifications (e.g., phosphorylation) | • Titrate primary antibody for optimal specificity [4]. • Use fresh protease/phosphatase inhibitors [6]. • Check antibody datasheet for known isoforms or PTMs that cause band shifts [6]. | | Smiling Bands Bands curve upward at the edges. | • Uneven gel polymerizationElectrophoresis too fast, generating excess heat | • Ensure gel is poured evenly and fully polymerized [5]. • Run gel at a lower voltage [5]. | | Uneven Transfer Bands are uneven or only present in part of the lane. | • Air bubbles between gel and membrane • Incorrect transfer buffer or time | • Use a roller to remove all air bubbles during transfer stack assembly [5]. • Ensure correct buffer composition and transfer time for protein size [6]. |

Experimental Workflow and Protein Relationships

To help visualize the experimental process and the role of Bcl-2 proteins, here are two diagrams.

Bcl2_Workflow Sample_Prep Sample Preparation (Lysis with inhibitors) Gel SDS-PAGE Electrophoresis Sample_Prep->Gel Transfer Protein Transfer Gel->Transfer Block Blocking (5% BSA) Transfer->Block Primary Primary Antibody Incubation (anti-Bcl-2, 4°C overnight) Block->Primary Secondary HRP-Secondary Antibody Primary->Secondary Detection Detection (ECL Substrate) Secondary->Detection Analysis Imaging & Analysis Detection->Analysis Troubleshooting Troubleshooting Guide Troubleshooting->Block High Background? Troubleshooting->Primary Weak Signal?

Diagram 1: Western Blot Workflow for Bcl-2. Key troubleshooting points are integrated into the experimental flow.

Diagram 2: Simplified Bcl-2 Family Protein Logic. This core relationship underpins the purpose of detecting these proteins via Western blot.

References

Key Toxicities and Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The primary dose-limiting toxicities of BCL-2 inhibitors are linked to their specific targets, as summarized in the table below.

Inhibitor Type Primary Toxicity Underlying Mechanism Management Strategies
BCL-2 selective (e.g., Venetoclax) Hematological toxicity (neutropenia) [1] On-target effect on BCL-2 dependent healthy cells [1] Dose interruptions/modifications; combination therapy management [1]
BCL-XL inhibitors Thrombocytopenia [1] [2] BCL-XL is critical for platelet survival; its inhibition triggers platelet apoptosis [1] [2] Prodrug strategy (e.g., APG-1252), Albumin nanoformulations (e.g., Nano-1252) to reduce blood drug exposure [2]
MCL-1 inhibitors Cardiac toxicity [1] MCL-1 is essential for cardiomyocyte survival; inhibition leads to cardiac cell death [1] Tumor-specific drug delivery strategies (e.g., PROTACs, ADCs) are under investigation [1]

Experimental Workflow for Toxicity Investigation

For researchers investigating the mechanistic basis of these toxicities, particularly thrombocytopenia, the following experimental workflow can serve as a guide. It outlines key steps from model selection to endpoint analysis.

Start Start: Investigate BCL-2 Inhibitor Toxicity Step1 1. In Vitro Modeling • Use human cancer cell lines (e.g., Mino, REC-1, HEL 92.1.7) • Perform MTT/MTS viability assays • Conduct immunoprecipitation to study protein complexes Start->Step1 Step2 2. Ex Vivo Platelet Analysis • Isolate platelets from whole blood • Treat with inhibitor • Measure apoptosis markers (e.g., mitochondrial membrane potential) Step1->Step2 Step3 3. In Vivo Validation • Administer inhibitor (e.g., IP injection) in mouse models • Monitor platelet count and other blood parameters • Assess drug biodistribution Step2->Step3 Step4 4. Data Analysis & Confirmation • Analyze Bax/Bak dependency via siRNA knockdown • Calculate synergy scores (e.g., Loewe Score) for combinations • Evaluate statistical significance Step3->Step4 End End: Interpret Results & Propose Mechanism Step4->End

Key Experimental Details:

  • Cell Lines and Viability Assays: Common cell models for hematological malignancies include Mino, REC-1, and Z-138 for lymphoma, or HEL 92.1.7 for myeloproliferative neoplasms [2]. Cell viability can be assessed using standard MTT or CellTiter-Glo assays [3].
  • Analyzing Protein Interactions: To confirm on-target engagement and understand the mechanism of cell death, immunoprecipitation and Western blot analysis can be used. For example, you can check for reduced complexes between BCL-2/BCL-XL and their pro-apoptotic binding partners (like BIM) after treatment with a BH3 mimetic [3].
  • In Vivo Modeling: For thrombocytopenia studies, platelet counts are monitored in mouse models after inhibitor administration. Research shows that albumin nanoformulations like Nano-1252 can reduce this toxicity by limiting premature drug release in the blood, thereby reducing platelet toxicity by 4-fold compared to the free drug [2].

Emerging Solutions: Prodrugs and Nanotechnology

Recent research focuses on novel delivery systems to enhance the therapeutic window of BCL-2/BCL-XL inhibitors.

  • Prodrug Strategy: APG-1252 is a prodrug of the active compound APG-1244. It has limited cellular permeability in circulation, which reduces its uptake by platelets. It is converted to its active form primarily within target tissues like tumors, thereby mitigating on-target platelet toxicity [2].
  • Albumin Nanoformulations: Formulating drugs like APG-1252 into albumin nanocomplexes (Nano-1252) creates highly stable nanoparticles. This system decreases drug exposure in the blood and increases accumulation in lymphoid organs and immune cells, enhancing anti-cancer efficacy in models of lymphoma while protecting platelets [2].

Frequently Asked Questions (FAQs)

Q1: Why does inhibiting BCL-XL cause thrombocytopenia but not neutropenia? The effect is cell-type dependent. Platelets are uniquely reliant on BCL-XL (not BCL-2) for their survival. Therefore, inhibiting BCL-XL directly and rapidly triggers apoptosis in platelets. Neutrophils have different survival dependencies [1] [2].

Q2: How can we confirm that observed cytotoxicity is specifically due to on-target BCL-2 family inhibition? Key experiments include:

  • Genetic Knockdown: Using siRNA to knock down Bax and Bak. If the toxicity of the BH3 mimetic is significantly reduced, it confirms the death occurs through the intended mitochondrial apoptosis pathway [3].
  • Biomarker Monitoring: In clinical or preclinical settings, a drop in platelet count is a direct pharmacodynamic marker of robust BCL-XL inhibition [2].

Q3: Are there strategies to overcome resistance to BCL-2 inhibitors like venetoclax? Yes, a common resistance mechanism is the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL. A leading strategy is to use combination therapies, such as combining venetoclax with MCL-1 inhibitors or other targeted agents, which have shown synergistic effects in sensitizing cancer models to treatment [3] [4].

References

MCL-1 compensation Bcl-2-IN-14 resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism by which MCL-1 compensation causes resistance to BCL-2 inhibitors like venetoclax? Resistance occurs because BCL-2 inhibitors specifically target BCL-2 but not MCL-1. When BCL-2 is inhibited, cancer cells dependent on MCL-1 for survival can still sequester pro-apoptotic proteins (like BIM), preventing the activation of cell death [1] [2]. This is a common bypass resistance mechanism.

  • Which upstream signaling pathways are often involved in the upregulation of MCL-1? The PI3K/AKT/mTOR and MEK/ERK pathways are critically involved. Activation of these pathways can lead to increased transcription, translation, and stability of MCL-1 protein, thereby conferring resistance [1] [2].

  • Are there rational combination strategies to overcome or prevent this resistance? Yes, combination therapies are a primary strategy. The most direct approach is to co-target BCL-2 and MCL-1 using specific inhibitors [3]. Alternatively, you can target the upstream pathways (e.g., using PI3K or MEK inhibitors) to downregulate MCL-1 expression and re-sensitize cells to BCL-2 inhibition [1] [2].

  • How can I experimentally confirm that MCL-1 upregulation is the cause of resistance in my model system? Key experiments include:

    • Western Blotting: Compare protein levels of MCL-1, BCL-xL, and phosphorylated AKT and ERK between resistant and parental cell lines [1] [2].
    • Genetic Knockdown: Using siRNA or CRISPR to knock down MCL-1 or AKT. If resistance is reversed, it confirms their functional role [1].
    • BH3 Profiling: This functional assay can assess the dependency of your cells on different anti-apoptotic proteins before and after the development of resistance [3].

Troubleshooting Guide: Investigating MCL-1 Compensation

The following workflow outlines a systematic approach to diagnose and target MCL-1-mediated resistance.

Start Observed Resistance to BCL-2 Inhibitor Step1 Confirm Apoptosis Resistance (Annexin V/PI staining, Caspase-3 cleavage assay) Start->Step1 Step2 Profile BCL-2 Family Protein Expression (Western Blot for MCL-1, BCL-xL, BCL-2) Step1->Step2 Step3 Analyze Upstream Signaling (Western Blot for p-AKT, p-ERK) Step2->Step3 Step4 Functional Validation (siRNA Knockdown of MCL-1) Step3->Step4 Step5 Test Combination Strategies Step4->Step5 Strat1 Dual BH3-Mimetic Therapy: BCL-2i + MCL-1i Step5->Strat1 Strat2 Pathway-Targeted Combo: BCL-2i + PI3K/AKT/mTORi Step5->Strat2 Strat3 Pathway-Targeted Combo: BCL-2i + MEK/ERKi Step5->Strat3

Quantitative Data on Inhibitor Sensitivities

The table below summarizes data from key studies to help you benchmark your findings and design experiments.

Cell Line / Patient Sample Resistance Context Intervention Key Outcome Source
SU-DHL-6 ABT199-R Acquired resistance to BCL-2i PI3Kδ inhibitor (GS-1101) Sensitized resistant cells; reduced MCL-1 levels [1]
Multiple Myeloma Patient #51 Relapsed on Venetoclax Venetoclax + S63845 (MCL-1i) 66% cell death vs. 11% (Venetoclax alone) [3]
U266 Xenograft Model Resistant to BCL-2i & MCL-1i monotherapy Venetoclax + S63845 Significant tumor growth delay; combo effective [3]
SUDHL-16 MR Acquired resistance to MCL-1i S63845 + Trametinib (MEKi) Synergistic cell death; BCL-2 downregulation [2]

Detailed Experimental Protocols

1. Generating an ABT-199 (Venetoclax) Resistant Cell Line

  • Method: Chronically expose a sensitive lymphoid cell line (e.g., SU-DHL-6) to increasing concentrations of ABT-199 over several months.
  • Key Validation: Confirm resistance by measuring cell viability (e.g., via Annexin V/PI assay) after 48-hour treatment. Resistant lines typically show a significantly higher IC50 (e.g., 4-fold increase) compared to parental cells [1] [4].

2. siRNA-Mediated Knockdown of MCL-1

  • Purpose: To functionally validate MCL-1's role in resistance.
  • Procedure:
    • Transfection: Resistant cells are transfected with MCL-1-specific siRNA oligonucleotides. A non-targeting (e.g., GFP) siRNA should be used as a control.
    • Validation of Knockdown: 48-72 hours post-transfection, confirm MCL-1 downregulation at the protein level via Western Blot.
    • Viability Assay: Treat knockdown and control cells with the BCL-2 inhibitor. A significant decrease in viability in the MCL-1 knockdown group confirms MCL-1 dependency [1] [5].

3. Assessing Combination Efficacy Ex Vivo

  • Purpose: Test low-dose combinations of BCL-2 and MCL-1 inhibitors on primary patient samples.
  • Procedure:
    • Isolate primary cells (e.g., from blood or bone marrow) with a high percentage of plasma cells.
    • Treat with DMSO (control), BCL-2 inhibitor (e.g., Venetoclax) alone, MCL-1 inhibitor (e.g., S63845) alone, and the combination for 24-48 hours.
    • Quantify apoptosis by flow cytometry (Annexin V/PI) or measure caspase-3/9 activity.
    • Analyze for synergy, often defined as a >2-fold increase in cell death compared to the expected additive effect [3].

Visualizing the Core Mechanism and Strategy

The following diagram illustrates the fundamental process of MCL-1 mediated resistance and the two main therapeutic strategies to overcome it.

Diagram: MCL-1 Mediated Resistance to BCL-2 Inhibitors BCL2 BCL-2 BIM Pro-apoptotic BIM BCL2->BIM MCL1 MCL-1 MCL1->BIM BAX BAX/BAK Activation BIM->BAX Apoptosis Apoptosis BAX->Apoptosis BCL2i BCL-2 Inhibitor (e.g., Venetoclax) BCL2i->BCL2  Inhibits MCL1i MCL-1 Inhibitor (e.g., S63845) MCL1i->MCL1  Inhibits Pathwayi Pathway Inhibitor (PI3Ki, MEKi) AKT p-AKT/p-ERK Pathwayi->AKT  Inhibits AKT->MCL1 Upregulates

References

ABT-737 Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of key information about ABT-737, structured for easy comparison.

Feature Description
Drug Class BH3-mimetic [1] [2]
Primary Targets BCL-2, BCL-xL, BCL-w (high affinity) [3] [4]
Non-Targets MCL-1, Bfl-1, Bcl-B (low affinity) [3]
Cellular Mechanism Inhibits anti-apoptotic BCL-2 proteins; induces mitochondrial apoptosis pathway [1] [5]
Key Finding In cellular context, BCL-2 is a better target than BCL-xL or BCL-w [3]

ABT-737 Key Experimental Protocols

The experimental data for ABT-737 was generated using standardized methodologies relevant for assessing BH3-mimetics.

  • Cell Viability Assay (MTT Test): Used to determine the cytotoxic effects of ABT-737. After a 48-hour exposure of human leukemia cells to the drug, the conversion of MTT to formazan was measured spectrophotometrically. Values were expressed as a percentage of the control, and IC₅₀ values (concentration for 50% inhibition of cell viability) were calculated from dose-response curves [1].
  • Apoptosis Detection (Annexin V/PI Staining): Dual staining with fluoresceinated annexin V and propidium iodide (PI) was performed on cell samples. Following incubation, fluorescence was measured using flow cytometry to determine the frequency of cells in early apoptosis (annexin V-positive, PI-negative) and late apoptosis or necrosis (annexin V-positive, PI-positive) [1].
  • Analysis of Cell Volume and Count: The mean cell volume and cell count were determined using a Coulter counter, which measures electrical impedance. This allowed for the analysis of temporary changes in these parameters after application of the tested agents [1].

BCL-2 Family Apoptosis Signaling Pathway

The diagram below illustrates the intrinsic apoptosis pathway regulated by BCL-2 family proteins and the mechanism of BH3-mimetics like ABT-737.

G ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage) BH3OnlyProteins BH3-only Proteins (Bid, Bim, Puma, Bad, Noxa) ApoptoticStimulus->BH3OnlyProteins AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-xL, MCL-1) BH3OnlyProteins->AntiApoptotic Sensitization ProApoptoticEffectors Pro-apoptotic Effectors (Bax, Bak) BH3OnlyProteins->ProApoptoticEffectors Direct Activation ABT737 ABT-737 ABT737->AntiApoptotic Inhibition AntiApoptotic->ProApoptoticEffectors Sequestration (Inhibition) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptoticEffectors->MOMP CytochromeCRelease Cytochrome c Release MOMP->CytochromeCRelease ApoptosisExecution Caspase Activation & Apoptosis Execution CytochromeCRelease->ApoptosisExecution

References

Bcl-2-IN-14 selectivity among BCL-2 family

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Data for Established BCL-2 Inhibitors

For context, the table below summarizes the selectivity profiles of well-characterized BCL-2 inhibitors frequently discussed in the literature. This illustrates the type of data typically available for compounds in advanced development.

Inhibitor Name Primary Target(s) Selectivity Notes / Key Off-Targets Reported Affinity (Kᵢ or IC₅₀)
Venetoclax (ABT-199) BCL-2 Highly selective over BCL-XL and MCL-1; designed to avoid dose-limiting thrombocytopenia [1] [2]. BCL-2: < 1 nM [1] [2]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w Leads to on-target thrombocytopenia due to BCL-XL inhibition, limiting its clinical use [1] [2]. BCL-2: < 1 nM; BCL-XL: < 1 nM [3]
S55746 BCL-2 Selective over BCL-XL, MCL-1, and BFL-1; no significant cytotoxicity on BCL-XL-dependent cells [2]. BCL-2: 1.3 nM [2]
Compound 14 [3] BCL-2, BCL-XL Dual inhibitor with sub-nanomolar affinity for both targets; low affinity for MCL-1 [3]. BCL-2: < 0.6 nM; BCL-XL: < 1 nM [3]
ABT-737 BCL-2, BCL-XL, BCL-w Preclinical tool compound; weak affinity for MCL-1 [4] [3]. BCL-2: < 1 nM; BCL-XL: < 1 nM [3]

Common Experimental Methods for Profiling Selectivity

Researchers use several key methodologies to generate the selectivity data shown above. The following workflow is commonly employed to characterize BH3-mimetics:

G Start Characterize BCL-2 Inhibitor Selectivity Step1 In Vitro Binding Assays Start->Step1 Step2 Cellular Apoptosis Assays Start->Step2 Step3 Functional Platelet Toxicity Start->Step3 Step4 In Vivo Efficacy Models Start->Step4 Sub1_1 Fluorescence Polarization (FP) Measures displacement of fluorescent BH3 peptide Step1->Sub1_1 Sub1_2 Surface Plasmon Resonance (SPR) Measures binding kinetics and affinity Step1->Sub1_2 Sub1_3 qF3/FLIM-FRET [5] Quantifies protein-protein interaction disruption in live cells Step1->Sub1_3 Sub2_1 Cell Viability Assays (IC₅₀) On BCL-2-dependent vs. BCL-XL/MCL-1-dependent lines Step2->Sub2_1 Sub2_2 Biomarker Analysis Caspase-3/7 activation, PARP cleavage, Annexin V [2] Step2->Sub2_2 Sub3_1 Platelet Viability Assays Confirms BCL-XL sparing (to avoid thrombocytopenia [2]) Step3->Sub3_1 Sub4_1 Xenograft Tumor Models Evaluates anti-tumor efficacy and therapeutic window [2] Step4->Sub4_1

The core mechanism of these inhibitors is to block the interaction between pro-survival and pro-apoptotic BCL-2 family proteins, thereby promoting programmed cell death [1] [6].

References

Bcl-2-IN-14 IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed in Your Search

Given that the specific data for Bcl-2-IN-14 is not available in the current search, here are suggestions for finding the information you need:

  • Check Supplier Datasheets: The most reliable source for a compound's IC50 value is often the manufacturer or supplier (e.g., MedChemExpress, Selleckchem, Tocris). Their product datasheets typically provide detailed biochemical and cellular activity data.
  • Search Specialized Databases: Use research databases like PubMed and Google Scholar. Searching for the term "this compound" may lead you to the primary research article where the compound was first reported, which should contain all relevant experimental data.
  • Understand Naming Conventions: Be aware that a research compound might be known by a different name in the scientific literature (e.g., a code like S55746 is also known as BCL201) [1]. Confirming the exact chemical name or structure can help ensure a thorough search.

Reference: IC50 Data for Established BCL-2 Inhibitors

For context, the table below summarizes the IC50 values and key properties of several well-characterized BCL-2 inhibitors found in the search results. This illustrates the type of data you can expect to find for this compound.

Inhibitor Name Primary Target(s) Reported IC50 / Ki (Binding Affinity) Key Characteristics & Selectivity
ABT-199 (Venetoclax) BCL-2 Ki < 1 nM [2] First selective BCL-2 inhibitor; approved for clinical use; spares BCL-XL to avoid thrombocytopenia [3] [2].
ABT-263 (Navitoclax) BCL-2, BCL-XL, BCL-w Ki < 1 nM for BCL-2/XL [4] Preclinical tool compound; causes dose-limiting thrombocytopenia due to BCL-XL inhibition [3] [1].
S55746 BCL-2 Ki = 1.3 nM [1] Novel, orally active BCL-2 selective inhibitor; ~70 to 400-fold selectivity over BCL-XL; spares platelets [1].
Compound 21 [4] BCL-2, BCL-XL Ki < 1 nM A designed inhibitor with subnanomolar affinity for both BCL-2 and BCL-XL.

Common Experimental Protocols for IC50 Determination

The search results highlight several standardized methods used to determine the potency of BCL-2 inhibitors. The workflow below illustrates a typical process for evaluating a potential BCL-2 inhibitor, from biochemical screening to assessing its functional effect in cells.

G cluster_1 1. Biochemical Binding Assay (e.g., Fluorescence Polarization) cluster_2 2. Cellular Activity Assay a1 Incubate purified BCL-2 protein with fluorescent BH3 peptide a2 Add inhibitor compound (across a concentration gradient) a1->a2 a3 Measure fluorescence polarization a2->a3 a4 Calculate Ki/IC50: Concentration displacing 50% of fluorescent probe a3->a4 b1 Treat BCL-2-dependent cell line with compound (concentration gradient) a4->b1 Biochemically active compounds move forward b2 Incubate (e.g., 24-72 hours) b1->b2 b3 Measure cell viability (MTT, ATP content, caspase activation) b2->b3 b4 Calculate IC50: Concentration killing 50% of cells b3->b4 End Validate Mechanism (e.g., BH3 Profiling, Western Blot) b4->End Start Start: Identify Potential Inhibitor Start->a1

Supporting Methodological Details:

  • Fluorescence Polarization (FP) Assays: This is a gold-standard method detailed across multiple sources [4] [1]. It measures a compound's ability to displace a fluorescently labeled BH3 peptide (from proteins like PUMA or BAD) from the hydrophobic groove of recombinant BCL-2 protein. The resulting data is used to calculate the inhibition constant (Ki), a precise measure of binding affinity [1].
  • Cellular Viability (Cytotoxicity) Assays: These assess the functional consequence of BCL-2 inhibition in cancer cell lines known to be "addicted" to BCL-2 for survival, such as H146 small-cell lung cancer or certain leukemia lines [4]. Viability is often measured after 24-72 hours of treatment using assays that read out ATP levels or mitochondrial activity. The IC50 from these assays represents the concentration that kills 50% of the cells [5] [4].
  • BH3 Profiling: This more sophisticated technique is used to identify which anti-apoptotic protein (e.g., BCL-2, BCL-XL, MCL-1) a cancer cell is most dependent on. It involves exposing the mitochondria within permeabilized cells to different BH3 peptides and measuring mitochondrial membrane depolarization. This method can predict sensitivity to specific BH3 mimetics like ABT-199 [3] [2].

References

Binding Affinity and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative binding data for S55746, as determined by Fluorescence Polarization (FP) assays. The affinity for BCL-2 is high, with selectivity over other anti-apoptotic family members [1].

Protein Target Affinity (Kᵢ) Selectivity Fold-Change vs. BCL-2
BCL-2 1.3 nM (Reference)
BCL-XL 90 - 500 nM ~70 to 400-fold less active
MCL-1 No significant binding Not applicable
BFL-1/A1 No significant binding Not applicable

Experimental Protocols for Key Assays

The binding data for inhibitors like S55746 are typically generated through a series of established biochemical and cell-based experiments. Here are the methodologies for some of the key assays cited [1].

Fluorescence Polarization (FP) Binding Assay

This is a primary biochemical method to determine the affinity of a small molecule for its protein target.

  • Purpose: To measure the direct binding affinity (Kᵢ) of the inhibitor to recombinant BCL-2 family proteins.
  • Procedure:
    • A recombinant BCL-2 protein is incubated with a fluorescently labeled peptide that mimics the BH3 domain of a pro-apoptotic protein (e.g., PUMA).
    • The bound peptide rotates slowly, resulting in high fluorescence polarization.
    • The test compound is introduced at varying concentrations. If it binds to the protein's hydrophobic groove, it displaces the fluorescent peptide.
    • The displaced peptide rotates rapidly in solution, causing a decrease in polarization.
    • The concentration of compound that displaces 50% of the fluorescent peptide is used to calculate the inhibition constant (Kᵢ).
Cell-Based Viability and Apoptosis Assays

These assays confirm that the biochemical binding translates into a functional biological effect.

  • Purpose: To demonstrate the cytotoxic activity and mechanism of action in hematological cell lines.
  • Procedure:
    • A panel of cancer cell lines with known dependence on BCL-2 are treated with a range of compound concentrations.
    • After an incubation period (e.g., 48 hours), cell viability is measured using assays like ATP-based luminescence (CellTiter-Glo) or MTT dye absorbance.
    • The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
    • To confirm apoptosis, treated cells are analyzed for hallmarks of apoptosis, including:
      • Phosphatidylserine externalization: Detected by Annexin V staining and flow cytometry.
      • Caspase-3 activation: Measured using cleavage-specific antibodies or fluorescent substrates.
      • PARP cleavage: Detected by Western blot analysis.

BCL-2 Inhibitor Comparison Context

While direct data on Bcl-2-IN-14 is scarce, the following table places S55746 in the context of other historically significant BCL-2 inhibitors for which data is available in the search results [2] [3].

Inhibitor Primary Targets Key Clinical/Preclinical Characteristics
S55746 BCL-2 (selective) Orally active, spares platelets, robust in vivo efficacy in xenograft models, formerly in clinical trials [1].
Venetoclax (ABT-199) BCL-2 (selective) First FDA-approved selective BCL-2 inhibitor; transformative for treatment of CLL and AML [2] [3].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w Predecessor to Venetoclax; dose-limited by thrombocytopenia due to BCL-XL inhibition [2] [3].
HA14-1 BCL-2 One of the first identified small-molecule BCL-2 inhibitors from a computer screening strategy; a research tool compound [4].

BCL-2 Apoptotic Signaling Pathway

The diagram below illustrates the intrinsic apoptotic pathway and the mechanism of BH3-mimetic inhibitors like S55746 and Venetoclax.

G Cellular_Stress Cellular Stress (e.g., Chemotherapy) BH3_Only BH3-only Proteins (e.g., BIM, BID, BAD, PUMA) Cellular_Stress->BH3_Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3_Only->AntiApoptotic Binds and neutralizes ProApoptotic Pro-apoptotic Effectors (BAX, BAK) BH3_Only->ProApoptotic Directly activates AntiApoptotic->ProApoptotic Sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Caspase Activation & APOPTOSIS Cytochrome_c->Apoptosis Inhibitor BH3-mimetic Inhibitor (e.g., S55746, Venetoclax) Inhibitor->AntiApoptotic Displaces pro-death proteins

References

Comparative Profile of BCL-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name (Code) Primary Targets Key Affinity Data (Kᵢ or KD) Selective Over BCL-XL Development Status & Key Applications
Venetoclax (ABT-199) BCL-2 Kᵢ = 1.2 nM (FP assay) [1] ~40-fold [1] FDA-approved for CLL, AML [2] [3].
S55746 (BCL201) BCL-2 Kᵢ = 1.3 nM (FP assay); KD = 2.47 nM (ITC) [1] ~70 to 400-fold [1] Phase 1 clinical trials for hematologic cancers [1] [3].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Kᵢ (BCL-2) = 4.5 nM; Kᵢ (BCL-XL) = 3.5 nM (FP assay) [1] Non-selective Phase 1/2. Shows efficacy but causes dose-limiting thrombocytopenia [1] [3].
ABT-737 BCL-2, BCL-XL, BCL-W N/A in results Non-selective Preclinical tool compound; precursor to Navitoclax [3].
Obatoclax (GX15-070) BCL-2, BCL-XL, BCL-W, MCL-1 N/A in results Non-selective Phase 1/2 [3].

Experimental Protocols for Assessing Potency

The potency and selectivity data in the table are derived from rigorous biochemical and cellular assays. Here are the core methodologies:

  • Fluorescence Polarization (FP) Assays: This is a common high-throughput method for quantifying protein-ligand interactions [1]. A fluorescently labeled BH3 peptide is incubated with the target protein (e.g., BCL-2). When the peptide is bound to the protein, its rotation is slowed, resulting in high polarization. When a competitive inhibitor (like S55746) displaces the peptide, the polarization decreases. The change in signal is used to calculate the inhibitor's affinity (Kᵢ) [1].
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event [1]. By titrating the inhibitor into a solution of the protein, it provides a full thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (N) [1].
  • Cell-Based Viability Assays: To confirm that biochemical binding translates to biological activity, inhibitors are tested on genetically characterized cell lines [1].
    • Example Protocol: The BCL-2-dependent RS4;11 leukemia cell line and the BCL-XL-dependent H146 cell line are treated with serial dilutions of the inhibitor for 72 hours [1]. Cell viability is measured using assays like ATP quantification (CellTiter-Glo). The concentration that kills 50% of cells (IC50) is determined. Selective BCL-2 inhibitors will have a low IC50 in RS4;11 cells but a significantly higher one in H146 cells [1].
  • Co-immunoprecipitation (Co-IP) in Live Cells: This assay verifies target engagement in a more physiologically relevant context [1]. Cells are treated with the inhibitor, lysed, and the target protein (e.g., BCL-2) is immunoprecipitated. The amount of co-precipitated pro-apoptotic partner (e.g., BAX) is then detected by western blot. A successful inhibitor will disrupt this complex in a dose-dependent manner [1].

BCL-2 Protein Network and Inhibitor Mechanism

To understand how these inhibitors work, it's crucial to see their role in the intrinsic apoptosis pathway, which is regulated by the BCL-2 protein family. The following diagram illustrates this network and the point of action for BH3-mimetic inhibitors.

G Stress Cellular Stress (DNA damage, etc.) BH3Only BH3-only Proteins (e.g., BIM, PUMA) Stress->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic  Inhibits Effectors Pro-apoptotic Effectors (BAX, BAK) BH3Only->Effectors  Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Effectors->MOMP Apoptosis Caspase Activation & APOPTOSIS MOMP->Apoptosis Inhibitor BCL-2 Inhibitor (BH3-mimetic) Inhibitor->AntiApoptotic  Competitively  Inhibits

The "direct activation model" suggests that certain BH3-only proteins (like BIM) can directly activate BAX/BAK, while others (like BAD) act as "sensitizers" by neutralizing anti-apoptotic proteins [2]. BH3-mimetics primarily function as sensitizers, displacing activator BH3-only proteins from anti-apoptotic pockets, thereby freeing them to activate BAX/BAK [3].

Key Insights for Research and Development

  • Strategies to Overcome Resistance: Research focuses on combination therapies and next-generation agents to overcome venetoclax resistance. Key strategies include co-targeting MCL-1 or BCL-XL, and using PROTACs for selective degradation [2].
  • Importance of the Cellular Environment: Protein fragment studies may not fully replicate physiological conditions. Advanced techniques like quantitative FLIM-FRET (qF3) can measure drug effects on protein interactions in live cells, revealing unexpected selectivities and efficacies that simpler assays might miss [4].
  • Consider Protein Levels and Degradation: Anti-apoptotic potency depends not only on binding affinity but also on protein stability. MCL-1 has a short half-life, and Bfl-1 and Bcl-B are regulated by proteasomal degradation, which can impact the effectiveness of inhibitors [5].

References

Bcl-2-IN-14 structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Structural Principles of Bcl-2 Inhibitors

The design of potent Bcl-2 inhibitors often starts with a core structure that mimics the BH3 domain of pro-apoptotic proteins, allowing them to occupy the hydrophobic groove of anti-apoptotic Bcl-2 family proteins [1] [2]. The table below summarizes the structural features and activity data for several key inhibitors from the research literature.

Table 1: Representative Bcl-2 Inhibitors and Their Biological Activity

Compound Name / Identifier Core Structure / Key Features Target Profile (Kᵢ) Cellular Activity (IC₅₀) Key SAR Insights

| Compound 12 [1] | 4,5-Diphenyl-1H-pyrrole-3-carboxylic acid | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 61 nM H1417: 93 nM H1963: 19 nM | Lead compound; crystal structure with Bcl-xL at 1.4 Å resolution informed further optimization. | | Compound 14 [1] | Optimized from Compound 12 | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 8.1 nM H1417: 17.7 nM H1963: 4.5 nM | One of the most potent compounds; induces apoptosis at 10 nM; achieves strong antitumor activity in vivo. | | Compound 15 [1] | Optimized from Compound 12 | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 3.0 nM H1417: 3.4 nM H1963: 1.9 nM | Most potent cellular activity in the series; robust apoptosis inducer. | | ABT-737 / Navitoclax [1] [2] | Early clinical inhibitors | Bcl-2, Bcl-xL, Bcl-w (nM affinity) | Potent in functional assays | Tethering strategies from these inhibitors were used to design more potent compounds like 9 and 10. | | HA14-1 [3] | Non-peptidic, small molecule (MW 409) | Binds Bcl-2 surface pocket | Induces apoptosis in HL-60 cells | Discovered via computer-aided screening; early probe, demonstrates feasibility of targeting Bcl-2. |

A primary strategy in optimizing these inhibitors is molecular tethering, which combines fragments that occupy adjacent sub-pockets within the Bcl-2 hydrophobic groove. For instance, designing compound 9 by tethering the core of compound 8 with a portion of ABT-737 significantly improved affinity [1]. Subsequent removal of a carbonyl group in the linker (yielding compound 10) further enhanced binding to Bcl-2, demonstrating the critical role of linker flexibility and composition [1].

Experimental Methodologies for Profiling Bcl-2 Inhibitors

The data in Table 1 is generated through standardized experimental protocols. Here are the key methodologies used for evaluating Bcl-2 inhibitors.

Table 2: Key Experimental Protocols for Bcl-2 Inhibitor Evaluation

Method Application Protocol Summary
Fluorescence Polarization (FP) Competition Assay [1] Binding Affinity (Kᵢ, IC₅₀) Measures displacement of a fluorescently labeled peptide (e.g., from BIM) from Bcl-2 proteins. Serial compound dilutions are incubated with protein and tracer. Kᵢ values are calculated from IC₅₀ data.
Cell Viability Assays (MTT / CellTiter-Glo) [1] [4] Cellular Potency (IC₅₀) Measures metabolic activity or ATP content as a proxy for cell health. Cells are treated with compound for a set duration (e.g., 72 hours).
Apoptosis Assays (Caspase Activation) [3] Mechanism of Action Detects activation of caspase-9 and caspase-3 via immunoblotting, confirming induction of the intrinsic apoptotic pathway.
X-ray Crystallography [1] Structure-Based Design Determines high-resolution structure of inhibitor-Bcl-xL/BCL-2 complex (e.g., 1.4 Å). Reveals atomic interactions for rational design.

Bcl-2 Protein Family and Inhibitor Mechanism

Bcl-2 family proteins are crucial regulators of mitochondrial apoptosis. The founding member, BCL-2, was discovered through its involvement in the t(14;18) chromosomal translocation in follicular lymphoma [5]. The family is divided into pro-survival members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members [2].

The following diagram illustrates how Bcl-2 inhibitors and other cellular signals integrate to regulate the mitochondrial pathway of apoptosis.

apoptosis_pathway SurvivalSignals Growth Factor Signals (e.g., PI3K) BCL2 Anti-apoptotic (BCL-2, BCL-xL, MCL-1) SurvivalSignals->BCL2 Promotes Effectors Pro-apoptotic Effectors (BAX, BAK) BCL2->Effectors Sequesters & Inhibits BH3Only BH3-only Proteins (BIM, BID, BAD, NOXA) BH3Only->BCL2 Neutralizes BH3Only->Effectors Directly Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Effectors->MOMP Oligomerizes to induce Apoptosis Caspase Activation & APOPTOSIS MOMP->Apoptosis Releases Cytochrome c BH3Mimetic BH3-mimetic Inhibitor (e.g., Bcl-2-IN-14, Venetoclax) BH3Mimetic->BCL2 Binds & Inhibits

The balance between these factions determines cell fate. BH3-mimetic small molecules like this compound mimic the function of BH3-only proteins by binding to the hydrophobic groove of pro-survival proteins, thereby displacing pro-apoptotic proteins and triggering apoptosis [2].

Future Research Directions

  • Explore Resistance Mechanisms: Research shows that resistance to Bcl-2 inhibitors can arise through upregulation of other anti-apoptotic family members like MCL-1 and BCL-xL [4]. Future SAR studies could focus on designing dual inhibitors or combination therapies.
  • Leverage Public Databases: For specific compounds, searching specialized chemical databases (like PubChem) by their structure or canonical SMILES may yield more direct SAR data.

References

Established BCL-2 Inhibitors for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key BCL-2 inhibitors that are well-documented in scientific literature, which can serve as benchmarks for comparison once you have data on Bcl-2-IN-14.

Compound Name Primary Targets Development Status Key Applicable Cancers Reported Experimental EC₅₀/IC₅₀ (in vitro) Key Evidence Type (Preclinical/Clinical)
Venetoclax (ABT-199) [1] [2] [3] BCL-2 FDA-Approved CLL, AML [1] [3] High affinity (nanomolar order) [4] Clinical trials & approvals [1] [3]
Navitoclax (ABT-263) [4] [3] BCL-2, BCL-XL, BCL-W Phase 1/2 Trials [3] CLL, SCLC, Lymphoid malignancies [4] [3] <1 nM (for BCL-2/BCL-XL) [4] Clinical trial data [4]
Obatoclax (GX15-070) [4] [3] BCL-2, BCL-XL, MCL-1 Phase 1/2 Trials (discontinued) [4] CLL, MDS, AML, SCLC [4] Not well-specified in results Early-phase clinical trials [4]
ABT-737 [4] [3] BCL-2, BCL-XL, BCL-W Preclinical (research tool) Lymphoma, SCLC [3] High affinity (nanomolar order) [4] Preclinical models [4] [3]
APG-2575 (Lisaftoclax) [3] BCL-2 Phase 1/2 Trials [3] Hematologic cancers [3] Information missing from search Ongoing clinical trials [3]

Experimental Protocols for Apoptosis Induction

To validate the apoptosis-inducing ability of a BCL-2 inhibitor like this compound, researchers typically use a combination of the following methodologies. You can use these protocols to design your experiments and generate comparable data.

  • BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of cells.
    • Method: Isolate mitochondria or permeabilize cells, then expose them to synthetic BH3 peptides (e.g., BIM, BAD, HRK, NOXA) that mimic pro-apoptotic proteins [4] [5].
    • Measurement: Quantify the release of cytochrome c (often by ELISA or flow cytometry) as an indicator of mitochondrial outer membrane permeabilization (MOMP) [4] [5]. A high level of cytochrome c release after exposure to a specific peptide indicates dependence on the corresponding anti-apoptotic protein (e.g., BCL-2) [5].
  • Cell Viability and Death Assays:
    • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry method to detect early and late apoptosis.
      • Protocol: Treat cells with the compound, then stain with Alexa Fluor 488 Annexin V and PI. Early apoptotic cells (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished and quantified [6].
    • CFSE Proliferation Assay: This dye dilution method, analyzed by flow cytometry, can be used to monitor the inhibition of cell division, which often accompanies induced cell death [6].
  • Protein Expression Analysis:
    • Western Blotting: Used to quantify changes in the expression levels of BCL-2 family proteins (both anti-apoptotic and pro-apoptotic) and cleavage of caspase proteins in response to treatment [6].

Mechanism of BCL-2 Inhibitor Action

The following diagram illustrates the intrinsic apoptotic pathway and the mechanism by which BH3-mimetic drugs like BCL-2 inhibitors induce cell death, providing a visual for your signaling pathway documentation.

G CellularStress Cellular Stress (DNA damage, etc.) BH3Only Activation of BH3-only proteins (BIM, BID, PUMA, etc.) CellularStress->BH3Only AntiApoptotic Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Binds and neutralizes ProApoptotic Pro-apoptotic effectors (BAX, BAK) AntiApoptotic->ProApoptotic Normally inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Caspase Activation & APOPTOSIS CytochromeC->Apoptosis Inhibitor BCL-2 Inhibitor (BH3-mimetic) Inhibitor->AntiApoptotic Displaces BH3-only proteins

How to Proceed with Your Research

Since specific data on this compound is not available in the current search, I suggest you:

  • Check Specialized Databases: Search patent literature, chemical vendor catalogs (e.g., MedChemExpress, Selleckchem), and preprint servers (e.g., bioRxiv) for synthetic protocols and initial biological data on this compound.
  • Generate Comparative Data: Once you have the compound, conduct the experiments outlined above (BH3 profiling, Annexin V/PI staining, Western blot) side-by-side with a reference inhibitor like venetoclax to generate direct, comparable data.
  • Contextualize Findings: In your guide, clearly state when data for this compound is newly generated versus when it is being compared to published data on other inhibitors.

References

×

XLogP3

8.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

657.20459028 Da

Monoisotopic Mass

657.20459028 Da

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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